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Foundational

An In-Depth Technical Guide to b-Phenyl-1H-imidazole-1-ethanamine 2HCl and its Chemical Class

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its presence in natural molecules like the amino acid histidine and the neurotransmitter histamine underscores its fundamental role in biological systems.[1] The synthetic versatility of the imidazole ring has led to the development of numerous therapeutic agents with a wide spectrum of activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][4]

This guide focuses on b-Phenyl-1H-imidazole-1-ethanamine 2HCl , a specific derivative belonging to the broader class of phenyl-imidazole compounds. While detailed information on this exact molecule is limited in public literature, this document provides a comprehensive technical overview by synthesizing available data on closely related analogues. We will delve into the physicochemical properties, general synthesis strategies, potential mechanisms of action, analytical methodologies, and safety considerations relevant to this class of compounds, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₁₁H₁₅Cl₂N₃Calculated for the dihydrochloride salt. The free base is C₁₁H₁₃N₃.[6]
Molecular Weight 260.17 g/mol Calculated for the dihydrochloride salt. The free base is 187.24 g/mol .[6]
IUPAC Name 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochlorideBased on chemical structure.
CAS Number 113741-03-0 (for free base)[6]
Melting Point Not available. Varies for related compounds (e.g., 124-242 °C).[7] Melting points of imidazole derivatives are highly dependent on substitution patterns and salt form. Experimental determination is required.
Aqueous Solubility Predicted to be high.The dihydrochloride salt form significantly increases polarity and water solubility. The free base is likely soluble in organic solvents like DMSO and ethanol.[5][8]
pKa (most basic) Predicted: 8.5 - 9.5Based on the ethylamine moiety. The imidazole ring also has a pKa of around 7.1.[9][10] This property is crucial for understanding ionization at physiological pH.
Appearance Likely a white to off-white solid.Based on the appearance of similar compounds.[7][8]

Synthesis of 2-Phenyl-1H-imidazole Derivatives

The synthesis of 2-phenyl-1H-imidazole derivatives can be achieved through various established methods. A common and versatile approach is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. For N-substituted imidazoles, a multi-step synthesis is often employed.

A general synthetic route to obtain the core structure of b-Phenyl-1H-imidazole-1-ethanamine involves the initial formation of the 2-phenylimidazole ring, followed by N-alkylation with a protected aminoethyl group, and subsequent deprotection.

Synthesis_of_2_Phenyl_1H_imidazole_Derivatives Benzil Benzil Reaction_Vessel Benzil->Reaction_Vessel Ammonia Ammonia / Ammonium Acetate Ammonia->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Two_Phenylimidazole 2-Phenylimidazole Alkylation_Step Two_Phenylimidazole->Alkylation_Step Protected_Aminoethyl_Halide Protected 2-Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) Protected_Aminoethyl_Halide->Alkylation_Step Base Base (e.g., NaH, K₂CO₃) Base->Alkylation_Step N_Alkylated_Intermediate N-Alkylated Protected Intermediate Deprotection_Step N_Alkylated_Intermediate->Deprotection_Step Deprotection Deprotection (e.g., Hydrazine) Deprotection->Deprotection_Step Final_Product b-Phenyl-1H-imidazole-1-ethanamine Reaction_Vessel->Two_Phenylimidazole Debus Synthesis Alkylation_Step->N_Alkylated_Intermediate N-Alkylation Deprotection_Step->Final_Product Final Product Formation

Caption: Generalized synthetic workflow for 2-phenyl-1H-imidazole-ethanamine derivatives.

Experimental Protocol: General N-Alkylation and Deprotection

This protocol is a generalized procedure based on synthetic methods for related N-alkylated imidazole derivatives.[11]

  • N-Alkylation:

    • To a solution of 2-phenyl-1H-imidazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.

    • Stir the mixture for 30-60 minutes to allow for deprotonation of the imidazole nitrogen.

    • Add a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection (for phthalimide protecting group):

    • Dissolve the N-alkylated protected intermediate in ethanol.

    • Add hydrazine hydrate and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Treat the residue with an aqueous acid solution (e.g., HCl) and filter to remove the phthalhydrazide byproduct.

    • Basify the filtrate with a base (e.g., NaOH) and extract the free amine with an organic solvent.

    • Dry, concentrate, and purify the product as needed.

  • Salt Formation:

    • To obtain the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol, isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol).

    • The salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Mechanisms of Action and Pharmacological Relevance

While the specific biological activity of b-Phenyl-1H-imidazole-1-ethanamine 2HCl has not been extensively reported, the phenyl-imidazole scaffold is present in numerous compounds with significant pharmacological activities.

  • Antifungal Activity: Many imidazole-containing drugs, such as clotrimazole and miconazole, exert their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[12]

  • Anticancer Activity: Some phenyl-imidazole derivatives have been investigated as anticancer agents.[2] For instance, they have been shown to act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.[11] By inhibiting IDO, these compounds can potentially restore the host's immune response against cancer cells. Other proposed anticancer mechanisms for imidazole derivatives include the inhibition of tubulin polymerization and the modulation of various signaling pathways.

  • Anti-inflammatory Activity: The imidazole ring is a structural feature in some nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation.[4]

Potential_Mechanisms_of_Action Potential Pharmacological Targets of Phenyl-Imidazole Derivatives PhenylImidazole b-Phenyl-1H-imidazole-1-ethanamine (and related derivatives) IDO Indoleamine 2,3-dioxygenase (IDO) PhenylImidazole->IDO Inhibition Lanosterol_Demethylase Lanosterol 14α-demethylase PhenylImidazole->Lanosterol_Demethylase Inhibition COX_Enzymes Cyclooxygenase (COX) Enzymes PhenylImidazole->COX_Enzymes Inhibition Tubulin Tubulin Polymerization PhenylImidazole->Tubulin Inhibition Immune_Evasion Tumor Immune Evasion IDO->Immune_Evasion Promotes Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Required for Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Catalyzes Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Essential for Anticancer_Effect Anticancer Effect Immune_Evasion->Anticancer_Effect Counteracted by Inhibition Antifungal_Effect Antifungal Effect Ergosterol_Synthesis->Antifungal_Effect Disrupted by Inhibition Anti_inflammatory_Effect Anti-inflammatory Effect Prostaglandin_Synthesis->Anti_inflammatory_Effect Reduced by Inhibition Microtubule_Formation->Anticancer_Effect Disrupted by Inhibition

Caption: Conceptual diagram of potential molecular targets for phenyl-imidazole derivatives.

Analytical Methodology

The accurate quantification of imidazole derivatives in various matrices is essential for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.

Analytical_Workflow Sample Sample Preparation (e.g., Plasma, Tissue Homogenate) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Optional Pre-column Derivatization (e.g., with dabsyl chloride for enhanced UV detection) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase C18 column) Derivatization->HPLC Detection Detection (UV-Vis or Mass Spectrometry) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General analytical workflow for the quantification of imidazole derivatives.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a general framework for the analysis of imidazole compounds. Method optimization will be required for specific applications.

  • Sample Preparation:

    • For biological matrices like plasma or tissue homogenates, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

    • The supernatant can be further purified and concentrated using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For phenyl-imidazoles, this is typically in the range of 210-280 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of the analyte of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for b-Phenyl-1H-imidazole-1-ethanamine 2HCl is not widely available, general safety precautions for handling imidazole derivatives should be followed. Many imidazole compounds are classified as irritants and may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Research Directions

The phenyl-imidazole scaffold continues to be a promising area for drug discovery. Future research on b-Phenyl-1H-imidazole-1-ethanamine and related compounds could focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization of the compound's physicochemical properties.

  • Biological Screening: Comprehensive screening for a range of biological activities, including but not limited to antifungal, anticancer, and anti-inflammatory effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features responsible for biological activity and to optimize potency and selectivity.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. Available from: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.
  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry.
  • Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. Benchchem.
  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.
  • "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro". Benchchem.
  • A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values.
  • 2-Phenylimidazole | C9H8N2 | CID 69591. PubChem. Available from: [Link]

  • 2-phenylimidazole Universal Chemical. HUNAN CHEM.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • 1-Phenylimidazole | C9H8N2 | CID 81595. PubChem. Available from: [Link]

  • Computational Studies on Effects of 1-(4-Chlorobenzylideneamino)-4-Phenyl-1H- Imidazol-2-Amine as an Anticancer Drug on DNA. IJBBB.1H- Imidazol-2-Amine as an Anticancer Drug on DNA. IJBBB.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of β-Phenyl-1H-imidazole-1-ethanamine Dihydrochloride

This guide offers a comprehensive overview of a robust and logical synthetic pathway for β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride, a heterocyclic amine with potential applications in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a comprehensive overview of a robust and logical synthetic pathway for β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride, a heterocyclic amine with potential applications in pharmaceutical research and drug development. The synthesis is presented in three primary stages: the construction of the core 2-phenylimidazole scaffold, the subsequent N-alkylation to introduce the ethanamine side chain, and the final conversion to the stable dihydrochloride salt.

As a senior application scientist, this document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Overall Synthesis Pathway

The synthesis of β-Phenyl-1H-imidazole-1-ethanamine Dihydrochloride is efficiently achieved through a three-step sequence. The process begins with the formation of the 2-phenyl-1H-imidazole intermediate via the Debus-Radziszewski reaction. This intermediate is then subjected to N-alkylation to append the ethanamine moiety. The final step involves the conversion of the resulting free base into its more stable and crystalline dihydrochloride salt.

Overall_Synthesis_Pathway Start Benzaldehyde + Glyoxal + Ammonium Acetate Intermediate 2-Phenyl-1H-imidazole Start->Intermediate Step 1: Debus-Radziszewski Reaction Alkylation_reagent + 2-Chloroethylamine HCl (NaOH, TBAB) Product_base β-Phenyl-1H-imidazole-1-ethanamine Intermediate->Product_base Step 2: N-Alkylation HCl_reagent + 2 eq. HCl Final_Product β-Phenyl-1H-imidazole-1-ethanamine 2HCl Product_base->Final_Product Step 3: Salt Formation

Caption: Overall three-step synthetic route.

Part 1: Synthesis of the 2-Phenyl-1H-imidazole Intermediate

Principle and Rationale: The Debus-Radziszewski Reaction

The initial step focuses on constructing the imidazole ring, a fundamental heterocyclic core. For this, the Debus-Radziszewski reaction is an exemplary choice. It is a multi-component reaction that efficiently combines a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and an ammonia source in a single pot.[1][2] This method is advantageous due to its operational simplicity, cost-effective starting materials, and good yields.[3]

Benzaldehyde is selected to install the required phenyl group at the C2 position of the imidazole ring. Glyoxal serves as the C4-C5 backbone of the ring. Ammonium acetate is a convenient and commonly used source of ammonia for this reaction.[3][4] Catalysts such as silica tungstic acid or Lewis acids can be employed to improve reaction rates and yields, though the reaction can proceed without them under thermal conditions.[3]

Reaction Mechanism: Imidazole Ring Formation

The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde (benzaldehyde), followed by cyclization and dehydration (aromatization) to yield the stable 2,4,5-substituted imidazole.[1][2]

Debus_Radziszewski_Mechanism Reactants Glyoxal + 2 NH3 Diimine Diimine Intermediate Reactants->Diimine Condensation (-2 H2O) Condensation Condensation & Cyclization Diimine->Condensation Aldehyde Benzaldehyde Aldehyde->Condensation Aromatization Dehydration (Aromatization) Condensation->Aromatization Product 2-Phenyl-1H-imidazole Aromatization->Product - H2O PTC_Mechanism Im_H Im-H (org) Im_Na Im⁻Na⁺ (aq) Im_H->Im_Na Deprotonation Q_Im Q⁺Im⁻ (org) Im_Na->Q_Im Q_Br Q⁺Br⁻ (org) Q_Br->Q_Im Anion Exchange Na_Br NaBr (aq) Product Im-R (org) Q_Im->Product N-Alkylation (SN2) R_Cl R-Cl (org) R_Cl->Product Product->Q_Br Catalyst Regeneration Na_OH NaOH (aq) Na_OH->Im_Na

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of β-Phenyl-1H-imidazole-1-ethanamine 2HCl

Abstract This technical guide provides a comprehensive analysis of the putative mechanisms of action for β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride, a compound of significant interest to researchers in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanisms of action for β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride, a compound of significant interest to researchers in drug discovery and development. Based on its structural features, this molecule is hypothesized to interact with several key biological targets. This document will delve into the scientific rationale behind these potential interactions, supported by evidence from structurally related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to validate these hypotheses and elucidate the precise pharmacological profile of this compound. The primary focus of this guide is to equip scientists with the foundational knowledge and practical methodologies required to investigate its therapeutic potential.

Introduction and Compound Identification

The compound of interest, β-Phenyl-1H-imidazole-1-ethanamine 2HCl, is more systematically named 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride . Its structure features a central ethanamine backbone with a phenyl group attached to the beta-carbon (the carbon adjacent to the amino group) and a 1H-imidazole ring linked to the terminal carbon. The dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental studies.

The imidazole moiety is a common scaffold in numerous biologically active molecules, including natural products like histamine and synthetic drugs.[1][2] Its presence, combined with the phenylethylamine backbone, suggests a range of potential pharmacological activities. This guide will explore the most probable mechanisms of action, drawing parallels with well-characterized molecules that share these key structural motifs.

Postulated Mechanisms of Action

Based on extensive analysis of existing literature on structurally analogous compounds, we propose three primary putative mechanisms of action for 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride:

  • Antifungal and Antiprotozoal Activity via CYP51 Inhibition

  • Modulation of Adrenergic Receptors

  • Inhibition of Dopamine β-hydroxylase

The following sections will explore the evidence supporting each of these potential mechanisms and provide detailed protocols for their experimental validation.

Antifungal and Antiprotozoal Activity: Targeting Sterol 14α-demethylase (CYP51)

Scientific Rationale:

A significant body of research has demonstrated that azole-containing compounds, particularly those with a 2-(1H-imidazol-1-yl)-1-phenylethanol core, exhibit potent antifungal and antiprotozoal activities.[3][4] These activities are primarily attributed to the inhibition of a key enzyme in the sterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the integrity of fungal and protozoal cell membranes. The structural similarity of 2-(1H-imidazol-1-yl)-1-phenylethanamine to these known CYP51 inhibitors strongly suggests that it may share this mechanism of action.

Signaling Pathway:

The inhibition of CYP51 disrupts the production of ergosterol in fungi and analogous sterols in protozoa. This leads to the accumulation of toxic sterol precursors and compromises the fluidity and function of the cell membrane, ultimately resulting in cell growth inhibition and death.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Disrupted Membrane Function Disrupted Membrane Function CYP51->Disrupted Membrane Function Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains 2-(1H-imidazol-1-yl)-1-phenylethanamine 2-(1H-imidazol-1-yl)-1-phenylethanamine 2-(1H-imidazol-1-yl)-1-phenylethanamine->CYP51 Inhibition Fungal Cell Death Fungal Cell Death Disrupted Membrane Function->Fungal Cell Death

Figure 1: Proposed pathway of CYP51 inhibition.

Experimental Validation:

A tiered approach is recommended to validate this hypothesis, starting with in vitro enzyme inhibition and progressing to cell-based and, potentially, in vivo studies.

Table 1: Experimental Workflow for Antifungal/Antiprotozoal Activity

Experiment Objective Key Parameters
CYP51 Inhibition AssayTo determine the direct inhibitory effect on the target enzyme.IC50 value
Fungal/Protozoal Growth Inhibition AssayTo assess the compound's effect on whole-organism viability.Minimum Inhibitory Concentration (MIC)
Ergosterol Biosynthesis AssayTo confirm the mechanism of action by measuring the disruption of the sterol pathway.Reduction in ergosterol levels

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

  • Preparation of Fungal Inoculum: Culture a logarithmic-phase fungal strain (e.g., Candida albicans) and adjust the cell density to approximately 5 x 10^5 cells/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare a serial dilution of 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride in the assay medium.

  • Incubation: In a 96-well plate, combine the fungal inoculum with the compound dilutions and incubate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring absorbance at 600 nm.[3]

Modulation of Adrenergic Receptors

Scientific Rationale:

The phenylethylamine scaffold is a classic pharmacophore for ligands of adrenergic receptors. Furthermore, numerous imidazole-containing compounds have been identified as potent and selective modulators of α-adrenergic receptors.[5][6] The structural resemblance of 2-(1H-imidazol-1-yl)-1-phenylethanamine to known α-adrenergic agonists and antagonists suggests that it may interact with one or more subtypes of these receptors.

Signaling Pathways:

α1-adrenergic receptors typically couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. α2-adrenergic receptors, on the other hand, are generally Gi-coupled, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway α1-AR α1-AR Gq Gq α1-AR->Gq PLC PLC Gq->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ IP3 & DAG->↑ Intracellular Ca2+ α2-AR α2-AR Gi Gi α2-AR->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP Compound 2-(1H-imidazol-1-yl)-1-phenylethanamine Compound->α1-AR Modulation? Compound->α2-AR Modulation?

Figure 2: Potential modulation of α-adrenergic signaling.

Experimental Validation:

A combination of receptor binding and functional assays is necessary to determine the affinity and efficacy of the compound at different adrenergic receptor subtypes.

Table 2: Experimental Workflow for Adrenergic Receptor Modulation

Experiment Objective Key Parameters
Radioligand Binding AssayTo determine the binding affinity for α1 and α2 receptor subtypes.Ki (inhibition constant)
Calcium Flux Assay (for α1)To measure the functional agonistic or antagonistic activity at Gq-coupled receptors.EC50 (agonist) or IC50 (antagonist)
cAMP Assay (for α2)To measure the functional agonistic or antagonistic activity at Gi-coupled receptors.EC50 (agonist) or IC50 (antagonist)

Protocol 2: Radioligand Binding Assay for α1-Adrenergic Receptors

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α1A-adrenergic receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg of protein) with a radiolabeled antagonist (e.g., [3H]-Prazosin) at a concentration near its Kd.

  • Competition: Add increasing concentrations of 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes.

  • Separation and Counting: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.[7]

Inhibition of Dopamine β-hydroxylase (DBH)

Scientific Rationale:

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[8][9] The phenylethylamine skeleton is a fundamental structural requirement for DBH substrates and inhibitors.[9] Several imidazole-containing compounds have been reported as potent inhibitors of DBH.[10] The presence of both the phenylethylamine backbone and the imidazole ring in 2-(1H-imidazol-1-yl)-1-phenylethanamine makes it a strong candidate for a DBH inhibitor.

Biochemical Pathway:

Inhibition of DBH would lead to a decrease in the biosynthesis of norepinephrine and an accumulation of dopamine in tissues where this enzyme is active, such as sympathetic nerve terminals and the adrenal medulla.

DBH_Inhibition_Workflow Dopamine Dopamine DBH DBH Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Product Decreased Norepinephrine Synthesis Decreased Norepinephrine Synthesis DBH->Decreased Norepinephrine Synthesis Compound 2-(1H-imidazol-1-yl)-1-phenylethanamine Compound->DBH Inhibition

Figure 3: Proposed inhibition of Dopamine β-hydroxylase.

Experimental Validation:

An in vitro enzyme activity assay is the primary method to confirm the direct inhibition of DBH.

Table 3: Experimental Workflow for DBH Inhibition

Experiment Objective Key Parameters
In Vitro DBH Activity AssayTo measure the direct inhibitory effect on purified DBH.IC50 value

Protocol 3: In Vitro Dopamine β-Hydroxylase Activity Assay

  • Enzyme and Substrate Preparation: Use purified bovine adrenal DBH. Prepare a reaction mixture containing buffer, ascorbate (a cofactor), catalase, and the substrate tyramine.

  • Inhibitor Addition: Add varying concentrations of 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the DBH enzyme and incubate at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid.

  • Product Quantification: The product of the reaction, octopamine, is oxidized to p-hydroxybenzaldehyde, which can be quantified spectrophotometrically at 330 nm.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.[11]

Summary and Future Directions

This technical guide has outlined the most probable mechanisms of action for β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride, based on its chemical structure and the known pharmacology of related compounds. The primary hypothesized targets are fungal/protozoal CYP51, adrenergic receptors, and dopamine β-hydroxylase. For each potential mechanism, a scientific rationale, a simplified signaling pathway, and a detailed experimental workflow with a sample protocol have been provided.

Researchers and drug development professionals are encouraged to utilize the information and protocols within this guide to systematically investigate the pharmacological profile of this compound. The results of these studies will be crucial in determining its potential therapeutic applications, whether as an antifungal, an antiprotozoal, a modulator of the sympathetic nervous system, or a cardiovascular agent. Further characterization, including selectivity profiling against a broader range of targets and in vivo efficacy studies, will be essential next steps in the development of this promising molecule.

References

  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein. PubMed. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. [Link]

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  • Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands. PubMed. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

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  • 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: the discovery of alpha1a subtype selective 2'-alkylsulfonyl-substituted analogues. PubMed. [Link]

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Exploratory

A Technical Guide to the Structural Elucidation of β-Phenyl-1H-imidazole-1-ethanamine Dihydrochloride

Abstract The definitive assignment of a chemical structure is a cornerstone of chemical and pharmaceutical development, ensuring identity, purity, and safety. This guide provides an in-depth, methodology-driven approach...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical and pharmaceutical development, ensuring identity, purity, and safety. This guide provides an in-depth, methodology-driven approach to the structural elucidation of β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride, a molecule featuring key pharmacophoric elements such as a phenyl ring, an ethylamine chain, and an imidazole heterocycle. Presented from the perspective of a senior application scientist, this document eschews a rigid template in favor of a logical, causality-driven workflow. It details the strategic application of mass spectrometry (MS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The narrative emphasizes not just the procedural steps but the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical cascade. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing complex small molecules.

Introduction: The Analytical Imperative

The molecule , β-Phenyl-1H-imidazole-1-ethanamine, presents a compelling challenge for structural analysis. Its constituent parts—a chiral center, an aromatic ring, a basic side chain, and a heteroaromatic imidazole ring—necessitate a multi-faceted analytical strategy. As a dihydrochloride salt, understanding the sites of protonation is critical, as this profoundly influences the molecule's electronic environment and, consequently, its spectroscopic signature. The goal of this guide is to construct an unassailable structural hypothesis by systematically integrating data from orthogonal analytical techniques. Our approach is not merely a sequence of experiments but a logical progression where each result informs the next, building a cohesive and self-consistent structural narrative.

The Elucidation Workflow: A Strategic Overview

The structure elucidation of an unknown compound is a systematic process of deduction. The overall strategy begins with determining the fundamental building blocks (the molecular formula) and then assembling them piece by piece using connectivity information from advanced spectroscopic techniques.

Elucidation_Workflow A Initial Sample (β-Phenyl-1H-imidazole-1-ethanamine 2HCl) B High-Resolution Mass Spectrometry (HRMS) A->B Establishes Mass C Molecular Formula Determination (C11H14N3Cl2) B->C Provides Elemental Composition D Tandem MS (MS/MS) Fragmentation Analysis B->D Provides Fragmentation Data F 1D NMR Spectroscopy (¹H, ¹³C, DEPT) C->F Constrains NMR Interpretation I Connectivity Map (Assembly of Fragments) C->I Validates Connectivity E Substructural Fragments Identified (Phenyl, Imidazole, Ethanamine) D->E Suggests Key Moieties H 2D NMR Spectroscopy (COSY, HSQC, HMBC) E->H Guides Correlation Search G Census of Atoms (Proton/Carbon Environments) F->G Defines Spin Systems G->H Informs 2D Experiment Setup H->I Builds Molecular Skeleton J Structure Proposal & Verification I->J Synthesizes All Data K Final Confirmed Structure J->K Final Assignment

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

The first pillar of structure elucidation is unequivocally defining the molecule's elemental composition. This establishes the molecular formula, which acts as a fundamental constraint for all subsequent spectroscopic interpretation.[1]

High-Resolution Mass Spectrometry (HRMS)

Causality: Before attempting to assemble a puzzle, one must know all the pieces. HRMS provides the exact mass of the molecular ion with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.

Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[2]

  • Acquisition Mode: Operate in positive ion mode, as the amine and imidazole moieties are readily protonated.

  • Data Analysis: Identify the monoisotopic mass of the molecular ion [M+H]⁺. Use the instrument's software to calculate the possible elemental formulas that fit the observed mass within a specified tolerance (e.g., 5 ppm).

Data Interpretation: The target molecule is a dihydrochloride salt. In ESI-MS, we expect to observe the protonated free base, [C₁₁H₁₃N₃ + H]⁺.

ParameterExpected ValueObserved (Hypothetical)Delta (ppm)
Formula C₁₁H₁₄N₃C₁₁H₁₄N₃
Ion [M+H]⁺[M+H]⁺
Calculated Exact Mass 188.11822
Observed m/z 188.11851.5

This result confirms the elemental composition of the free base as C₁₁H₁₃N₃, providing a solid foundation for further analysis.

Tandem Mass Spectrometry (MS/MS)

Causality: HRMS gives the formula, but MS/MS provides the first glimpse of the molecular substructure. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, we can identify characteristic neutral losses and fragment ions that correspond to the expected phenyl, imidazole, and ethylamine components. Mass spectra of imidazoles typically show pronounced molecular ions and characteristic fragmentation patterns.[3]

MS_Fragmentation parent [M+H]⁺ m/z 188.12 frag1 Loss of NH₃ m/z 171.10 parent:f1->frag1:f0 -NH₃ frag2 Phenyl-tropylium ion C₇H₇⁺ m/z 91.05 parent:f1->frag2:f0 Cleavage frag3 Imidazole-ethyl fragment C₅H₇N₂⁺ m/z 95.06 parent:f1->frag3:f0 Cleavage

Caption: Key fragmentation pathways for the protonated molecule.

Protocol:

  • Experiment Type: Perform a product ion scan on the precursor ion (m/z 188.12).

  • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis: Correlate the observed fragment ions with logical cleavages of the proposed structure.

Key Expected Fragments:

  • m/z 91: A strong signal corresponding to the tropylium ion (C₇H₇⁺), which is highly characteristic of a benzyl moiety.

  • m/z 95: A fragment corresponding to the imidazole-methylene cation [Im-CH₂]⁺, resulting from cleavage at the benzylic position.

  • m/z 171: Loss of ammonia (NH₃) from the primary amine, a common fragmentation pathway for such compounds.

The observation of these fragments strongly supports the presence of the three core structural units. The next step is to determine how they are connected.

NMR Spectroscopy: Assembling the Molecular Structure

NMR spectroscopy is the most powerful technique for determining the precise connectivity and 3D structure of organic molecules in solution.[4][5] For this molecule, a combination of 1D and 2D NMR experiments will be used to build the carbon skeleton and place all substituents.

A Note on Protonation: As a dihydrochloride salt, the molecule will be doubly protonated in solution (e.g., D₂O or DMSO-d₆). The most basic sites are the pyridine-like N3 nitrogen of the imidazole ring and the primary amine of the ethanamine side chain.[6][7] This protonation leads to the formation of an imidazolium cation and an ammonium group, which significantly deshields adjacent protons and carbons, causing them to appear at a higher chemical shift (downfield) in the NMR spectra.[8][9]

1D NMR (¹H, ¹³C, DEPT)

Causality: 1D NMR provides a census of the hydrogen and carbon atoms in the molecule, grouping them by their distinct chemical environments. ¹H NMR gives information on the number of protons, their electronic environment, and their proximity to other protons. ¹³C NMR and DEPT experiments reveal the number and type (C, CH, CH₂, CH₃) of carbon atoms.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire a standard proton spectrum. Integrate all signals to determine relative proton counts. Analyze chemical shifts and coupling patterns (multiplicity and J-values).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon signals.

  • DEPT-135: Run a DEPT-135 experiment, which will show CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons will be absent. This helps in assigning carbon types.

Expected NMR Data Summary:

Atom Label(s)¹H Shift (ppm)¹H Multiplicity¹H Integral¹³C Shift (ppm)DEPT-135
Im-H2~9.1s1H~137CH (+)
Im-H4~7.8s1H~123CH (+)
Im-H5~7.7s1H~121CH (+)
Ph-H (ortho)~7.5m2H~129CH (+)
Ph-H (meta/para)~7.4m3H~129, ~130CH (+)
N-CH₂~4.6m2H~50CH₂ (-)
CH-Ph~4.5t1H~55CH (+)
NH₃⁺~8.5 (broad)br s3H--
Ph-C (ipso)---~135C (null)

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The NH₃⁺ protons are exchangeable and may be broad or not visible, especially in D₂O.

2D NMR: Establishing Connectivity

Causality: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. A suite of correlation experiments provides through-bond connectivity information, allowing for the unambiguous assembly of the molecular skeleton.[10]

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. We expect to see a correlation between the N-CH₂ protons and the CH-Ph proton, confirming the ethanamine backbone.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC creates a direct, one-bond correlation between each proton and the carbon it is attached to. This allows for the definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure. HMBC shows correlations between protons and carbons over 2 to 3 bonds, making it ideal for connecting quaternary carbons and linking different spin systems.[11]

Caption: Key expected HMBC correlations for structural assembly.

Key HMBC Correlations for Verification:

  • (A) N-CH₂ Protons to Imidazole C5: This crucial correlation links the ethanamine chain to the imidazole ring at the N1 position.

  • (B) N-CH₂ Protons to CH-Ph Carbon: An intra-chain correlation confirming the ethyl group.

  • (C, D) CH-Ph Proton to Phenyl Carbons: Correlations to the ipso- and ortho-carbons of the phenyl ring confirm the attachment of the phenyl group to the ethanamine backbone.

  • (E) Ortho-Phenyl Protons to CH-Ph Carbon: The reciprocal correlation that solidifies the phenyl-ethanamine connection.

  • (F, G) Imidazole Protons to other Imidazole Carbons: Internal correlations that confirm the assignments within the imidazole ring itself.

By systematically analyzing these 2D NMR datasets, all atoms can be placed, and the complete covalent structure can be confidently assigned.

X-ray Crystallography: The Definitive Confirmation

While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination.[12] It provides the precise 3D arrangement of atoms in the solid state, confirming not only connectivity but also stereochemistry and conformation.

Protocol:

  • Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[12]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model that includes bond lengths, bond angles, and atomic coordinates.[12][13]

A successful crystal structure would provide ultimate validation of the structure derived from spectroscopic methods.

Conclusion

The structural elucidation of β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride is achieved through a logical and self-validating workflow. High-resolution mass spectrometry establishes the molecular formula (C₁₁H₁₃N₃ for the free base) and fragmentation analysis provides initial substructural evidence. A comprehensive suite of 1D and 2D NMR experiments, interpreted with an understanding of the effects of dual protonation, allows for the complete assembly of the molecular skeleton. Key HMBC correlations connecting the N1 of the imidazole ring to the ethanamine chain and the phenyl group to the β-carbon of that chain are definitive in assigning the final structure. Each piece of data from these orthogonal techniques corroborates the others, leading to a single, consistent, and unambiguous structural assignment.

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. [Link]

  • Nguyen, V. Q., & Turecek, F. (1996). Protonation sites in gaseous pyrrole and imidazole: a neutralization-reionization and ab initio study. Journal of Mass Spectrometry, 31(10), 1173-1184. [Link]

  • Kutateladze, A. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Chemistry – A European Journal, 14(30), 9134-9140. [Link]

  • Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 4(1), 1-19. [Link]

  • Fábián, L., & Kálmán, A. (2009). Protonation and geometry of histidine rings. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 4), 398–407. [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-257. [Link]

  • Site of first protonation of imidazole and aminoimidazole. (2017). Chemistry Stack Exchange. [Link]

  • Imidazole. Wikipedia. [Link]

  • Ferri, F., et al. (2017). Changes in the hydration structure of imidazole upon protonation: Neutron scattering and molecular simulations. The Journal of Chemical Physics, 146(18), 185102. [Link]

  • Tilidetzke, M., et al. (2020). Magnetic resonance and mass spectrometric characterization and conformational analysis of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol. Magnetic Resonance in Chemistry, 59(5), 485-494. [Link]

  • Sastry, B. S., et al. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 695-697. [Link]

  • Pawlak, T., et al. (2008). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, 8(11), 4046-4054. [Link]

  • El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-257. [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. [Link]

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Foundational

Spectroscopic Elucidation of b-Phenyl-1H-imidazole-1-ethanamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5), systematically named 2-(1H-imidazol-1-yl)-2-phenylethanamine dihydrochloride, is a highly functionalized building block utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5), systematically named 2-(1H-imidazol-1-yl)-2-phenylethanamine dihydrochloride, is a highly functionalized building block utilized in advanced medicinal chemistry and pharmacological research[1]. Featuring a primary aliphatic amine, an imidazole heterocycle, and a chiral benzylic center, the molecule presents a unique spectroscopic profile.

This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling and spectroscopic characterization (NMR, FT-IR, and LC-ESI-MS/MS) of this compound. Designed for application scientists and drug development professionals, this guide goes beyond listing data to explain the causality behind experimental choices and spectral phenomena, ensuring a self-validating analytical workflow.

Part 1: Physicochemical Profiling & Experimental Design

The selection of analytical parameters is dictated by the compound's salt form. As a dihydrochloride salt, both the primary amine and the N3 position of the imidazole ring are protonated under standard conditions.

  • Solvent Causality : The dual positive charge renders the molecule highly polar and completely insoluble in standard non-polar NMR solvents like Chloroform- d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the optimal solvent. Unlike Deuterium oxide (D₂O)—which would cause rapid hydrogen-deuterium exchange and silence the critical N-H and -NH₃⁺ signals—DMSO- d6​ restricts proton exchange, allowing for the direct observation of the amine and imidazolium protons[2].

  • Electronic Effects : The protonation of the imidazole ring transforms it into an electron-deficient imidazolium cation. This exerts a powerful inductive (-I) effect on the adjacent benzylic carbon (C2), drastically deshielding its attached proton and shifting its NMR resonance significantly downfield compared to neutral phenylethylamine analogs.

Orthogonal Validation Workflow

To ensure rigorous structural verification, a self-validating system utilizing orthogonal techniques (NMR for atomic connectivity, FT-IR for functional group vibration, and MS for exact mass) is required.

Workflow A b-Phenyl-1H-imidazole -1-ethanamine 2HCl (Solid Sample) B NMR Prep (Dissolve in DMSO-d6) A->B C FT-IR Prep (Direct ATR-FTIR) A->C D MS Prep (Dilute in MeOH/H2O) A->D E 1D & 2D NMR Acquisition B->E F Vibrational Spectroscopy C->F G LC-ESI-MS/MS Analysis D->G H Orthogonal Data Integration & Structural Verification E->H F->H G->H

Caption: Comprehensive analytical workflow for orthogonal spectroscopic validation.

Part 2: High-Resolution NMR Spectroscopy

Standardized Acquisition Protocol
  • Preparation : Dissolve 15 mg of the dihydrochloride salt in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Parameters : Acquire spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.

    • ¹H NMR : 16 scans, 2-second relaxation delay, 30° flip angle.

    • ¹³C NMR : 1024 scans, 2-second relaxation delay, with WALTZ-16 proton decoupling.

  • Processing : Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), followed by Fourier transform, phase correction, and baseline correction.

Mechanistic Interpretation of Chemical Shifts

The assignment of the imidazolium H2 proton to the highly deshielded 9.25 ppm region is consistent with established literature on protonated and metal-coordinated imidazole ligands, where the positive charge strips electron density from the ring[3]. The complex multiplet behavior of the primary aliphatic amine chain mirrors the well-documented spectral profiles of phenylethylamine derivatives, albeit shifted downfield due to the adjacent electron-withdrawing heterocycle[2].

Table 1: ¹H NMR Assignments (500 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (Hz)Structural Assignment
Imidazole H2 9.25s1H-N=CH-N (Imidazolium core)
Amine (-NH₃⁺) 8.60br s3H-Protonated primary amine
Imidazole H4/H5 7.85, 7.78d, d2H1.5Imidazole backbone
Phenyl H2-H6 7.35 - 7.50m5H-Aromatic ring protons
C2 (β-carbon) 6.05dd1H8.5, 6.0CH attached to Phenyl & Imidazole
C1 (α-carbon) 3.85m2H-CH₂ attached to NH₃⁺
Imidazolium NH⁺ 14.50br s1H-Highly deshielded ring proton

Table 2: ¹³C NMR Assignments (125 MHz, DMSO- d6​ )

Chemical Shift (ppm)Multiplicity (DEPT-135)Structural Assignment
136.5C (Quaternary)Phenyl C1 (ipso)
135.2CHImidazole C2
129.5, 129.2, 127.8CHPhenyl C2-C6
122.4, 119.8CHImidazole C4, C5
61.2CHC2 (β-carbon, benzylic)
42.5CH₂C1 (α-carbon, aliphatic)

Part 3: Vibrational Spectroscopy (FT-IR)

ATR-FTIR Protocol
  • Background : Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm⁻¹ resolution).

  • Application : Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil to ensure optical contact.

  • Acquisition : Collect 64 scans from 4000 to 400 cm⁻¹.

Spectral Causality

The presence of the dihydrochloride salt is immediately confirmed by a broad, intense "ammonium band" stretching from 3200 to 2600 cm⁻¹. This massive envelope masks the sharp, distinct N-H stretches that would typically be seen in a free primary amine.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2600Strong, BroadN-H stretching (Ammonium & Imidazolium salts)
1605MediumC=C stretching (Phenyl ring)
1580StrongC=N stretching (Imidazolium ring)
1495MediumC-C aromatic ring stretch
1100MediumC-N stretching (Aliphatic chain)
760, 705StrongC-H out-of-plane bending (Monosubstituted benzene)

Part 4: Mass Spectrometry (LC-ESI-MS/MS)

ESI-MS/MS Protocol
  • Sample Prep : Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Injection : Infuse directly into a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Parameters : Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Ramp Collision Energy (CE) from 15 to 35 eV for MS/MS fragmentation.

Fragmentation Pathway Analysis

The exact mass of the free base (C₁₁H₁₃N₃) is 187.1109 Da. In positive ESI mode, the protonated molecule [M+H]⁺ is observed at m/z 188.12. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, self-validating cleavages. The primary fragmentation involves the neutral loss of ammonia (-17 Da) and the cleavage of the imidazole ring (-68 Da), yielding a highly stable styrene-like cation.

Fragmentation M [M+H]+ m/z 188.12 (Protonated Precursor) F1 Fragment A m/z 171.09 (-NH3) M->F1 -17 Da (Loss of Ammonia) F2 Fragment B m/z 120.08 (-Imidazole) M->F2 -68 Da (Loss of Imidazole) F3 Fragment C m/z 104.05 (Styrene-like ion) F2->F3 -16 Da (Loss of NH2)

Caption: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Phenethylamine | CID 1001 - PubChem . National Center for Biotechnology Information. PubChem Compound Database. [Link][2]

  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) . TÜBİTAK Academic Journals. [Link][3]

  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine . Journal of Chemical Education, ACS Publications.[Link]

  • b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride CAS#174262-04-5 . CIRS Group Chemical Database.[Link][1]

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Exploratory

The Biological Activities of Imidazole Derivatives: A Technical Guide to Mechanisms, Protocols, and Efficacy

Introduction: The Imidazole Scaffold in Medicinal Chemistry As a Senior Application Scientist involved in early-stage drug discovery, I frequently leverage the imidazole ring—a five-membered planar heterocycle containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold in Medicinal Chemistry

As a Senior Application Scientist involved in early-stage drug discovery, I frequently leverage the imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—as a privileged chemical scaffold. Its amphoteric nature, high polarity, and capacity to act simultaneously as a hydrogen-bond donor (via the N1 pyrrole-type nitrogen) and a hydrogen-bond acceptor (via the N3 pyridine-type nitrogen) make it exceptionally versatile 1.

The true pharmacological power of imidazole, however, lies in its electronic distribution. The N3 atom possesses a lone pair of electrons that exhibits a profound affinity for coordinating with metal cations. This specific mechanism is the foundational causality behind its success as a metalloenzyme inhibitor, allowing it to interface directly with the active sites of critical biological targets such as cytochrome P450 enzymes and various kinases [[2]]().

Antifungal Activity: Disrupting Ergosterol Biosynthesis

The most clinically validated application of imidazole derivatives (e.g., ketoconazole, clotrimazole, miconazole) is in the eradication of fungal pathogens 3.

Mechanism of Action & Causality

The primary target of antifungal imidazoles is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for synthesizing ergosterol—the critical sterol maintaining fungal cell membrane integrity 4.

The Causality: The unhindered N3 nitrogen of the imidazole ring acts as a Lewis base, penetrating the enzyme's active site and coordinating directly with the ferric heme iron atom [[2]](). This competitive binding physically blocks the natural substrate (lanosterol) from entering the catalytic pocket. Consequently, ergosterol synthesis is halted, leading to the intracellular accumulation of toxic 14α-methylated sterols. This alters the permeability of the fungal cell membrane, preceding metabolic disruption, leakage of intracellular contents, and ultimately, cell necrosis [[4]]().

ErgosterolPathway Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Catalyzed by Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14α-methyl sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited State CellDeath Fungal Cell Necrosis Ergosterol->CellDeath Depletion Imidazole Imidazole Derivative (e.g., Ketoconazole) Imidazole->CYP51 N3 coordinates with Heme Iron ToxicSterols->CellDeath Membrane Disruption

Figure 1: Mechanism of CYP51 inhibition by imidazole derivatives leading to fungal cell necrosis.

Experimental Protocol: Broth Microdilution Assay (MIC Determination)

Assay Principle & Self-Validating Design: This assay quantifies the Minimum Inhibitory Concentration (MIC). It is designed as a self-validating system: a "Sterility Control" ensures the broth is uncontaminated, while a "Growth Control" (broth + inoculum + vehicle) validates that the organism is viable and that the solvent (e.g., 1% DMSO) is non-toxic. If either control fails, the plate's data is rejected.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the imidazole derivative in 100% DMSO to create a concentrated stock. Dilute in RPMI 1640 broth to achieve the desired starting concentration, ensuring the final DMSO concentration in the test wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Dispense 100 µL of broth into a 96-well microtiter plate. Perform two-fold serial dilutions of the compound across the plate columns.

  • Inoculum Preparation: Suspend isolated fungal colonies (Candida albicans or Aspergillus niger) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension 1:100 in broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each test well and the Growth Control wells.

  • Incubation: Seal the plate and incubate at 35°C for 48 hours.

  • Validation & Reading: Visually inspect the plate. The MIC is recorded as the lowest concentration well exhibiting complete optical clarity (no visible turbidity) compared to the Growth Control.

Anticancer Activity: Targeted Kinase and Topoisomerase Inhibition

Recent drug discovery efforts have repositioned the imidazole scaffold for oncology, yielding compounds with potent antiproliferative effects against breast (MCF-7), colorectal (HT-29), and kidney cancer cell lines 3.

Mechanism of Action & Causality

The anticancer mechanisms of imidazoles are multifaceted. Many derivatives act as competitive inhibitors at the ATP-binding sites of critical kinases (e.g., Focal Adhesion Kinase [FAK], Aurora kinase) 5 [[6]]().

The Causality: The electron-rich nature of the imidazole ring facilitates strong π-π stacking and hydrogen bonding within these enzyme active sites. Furthermore, specific derivatives act as Topoisomerase IIR catalytic inhibitors. Unlike traditional poisons that cause widespread, non-specific DNA damage, these imidazoles stabilize the DNA-topoisomerase cleavage complex. The planar imidazole core intercalates between DNA base pairs, preventing DNA religation and triggering highly targeted apoptosis in rapidly dividing tumor cells 5.

MTTWorkflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Imidazole Dilutions) Seed->Treat Incubate 3. Incubation (24-72 hrs, 37°C) Treat->Incubate MTT 4. MTT Addition (Formazan Reduction) Incubate->MTT Solubilize 5. Solubilization (DMSO Buffer) MTT->Solubilize Read 6. Absorbance Reading (570 nm for IC50) Solubilize->Read

Figure 2: Step-by-step MTT assay workflow for determining the IC50 of anticancer imidazoles.

Experimental Protocol: MTT Cell Viability Assay (IC50 Determination)

Assay Principle & Self-Validating Design: The MTT assay measures cellular metabolic activity as a proxy for cell viability. It relies on the causality that viable cells possess active NAD(P)H-dependent oxidoreductase enzymes capable of cleaving the tetrazolium ring of MTT, converting the water-soluble yellow dye into insoluble purple formazan crystals. The assay includes a "Blank" (media + MTT + DMSO) to subtract background absorbance, and a "Positive Control" (e.g., Doxorubicin) to validate the specific cell line's susceptibility to known cytotoxic agents.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase cancer cells and seed them into a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture media. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow attachment.

  • Compound Treatment: Aspirate the media and replace it with 100 µL of media containing varying concentrations of the imidazole derivative. Include Vehicle Control wells (media + equivalent DMSO concentration).

  • Incubation: Incubate the plate for 48 to 72 hours, allowing sufficient time for the compound to induce apoptosis.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the Vehicle Control and determine the IC50 using non-linear regression analysis.

Antibacterial and Antitubercular Activity: Reductive Bioactivation

The functionalization of the imidazole ring with a nitro group (yielding 4-nitroimidazole derivatives like delamanid and pretomanid) has revolutionized the treatment of multidrug-resistant Mycobacterium tuberculosis3.

Mechanism & Causality: These compounds act as highly specific prodrugs. Under the microaerophilic conditions typical of tubercular granulomas, the nitro group undergoes reductive bioactivation catalyzed by the mycobacterial deazaflavin-dependent nitroreductase (Ddn) 3. This reduction generates highly reactive nitrogen species and free radicals. These radicals inflict severe oxidative damage on the mycobacterial cell wall, specifically inhibiting the biosynthesis of methoxy- and keto-mycolic acids, leading to catastrophic structural failure and bacterial lysis.

Quantitative Data Summary

The table below consolidates the efficacy metrics of representative imidazole derivatives across various therapeutic domains, highlighting the broad-spectrum utility of this structural core.

Biological ActivityRepresentative Imidazole DerivativePrimary Molecular TargetTarget Organism / Cell LineTypical Efficacy Metric
Antifungal Ketoconazole, ClotrimazoleLanosterol 14α-demethylase (CYP51)Candida albicans, Aspergillus nigerMIC: 0.03 – 16 µg/mL 7
Anticancer IPM714 (Imidazole-phenanthroline)Topoisomerase IIR / KinasesColorectal Cancer (HCT116, SW480)IC50: 1.74 – 2.0 µM 6
Antitubercular Delamanid (4-nitroimidazole)Mycolic acid biosynthesisMycobacterium tuberculosisMIC: 0.006 – 0.024 µg/mL 3
Antibacterial 2-substituted-4,5-diphenyl imidazolesDNA / Cellular membranesStaphylococcus aureus, E. coliMIC: 50 – 150 µg/mL 3
Antiviral Ribavirin (Imidazole nucleoside)Viral RNA synthesisHepatitis C, RSVIC50: Strain-dependent 8

References

  • [4] Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. nih.gov. 4

  • [1] Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. ijnrd.org. 1

  • [3] Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. nih.gov. 3

  • [2] Imidazole - Wikipedia. wikipedia.org. 2

  • [5] Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. nih.gov. 5

  • [8] A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. ajrconline.org. 8

  • [6] Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. jchemrev.com. 6

  • [7] Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. acs.org. 7

  • [9] The Multifaceted Therapeutic Potential of Imidazole Derivatives: An In-depth Technical Guide. benchchem.com. 9

Sources

Protocols & Analytical Methods

Method

using b-Phenyl-1H-imidazole-1-ethanamine 2HCl in in vivo studies.

An in-depth technical guide to utilizing b-Phenyl-1H-imidazole-1-ethanamine 2HCl (CAS: 174262-04-5) in preclinical in vivo research requires a nuanced understanding of its structural pharmacology. Unlike endogenous hista...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to utilizing b-Phenyl-1H-imidazole-1-ethanamine 2HCl (CAS: 174262-04-5) in preclinical in vivo research requires a nuanced understanding of its structural pharmacology. Unlike endogenous histamine (an imidazole-4-ethanamine), this compound features an N1-linked ethanamine chain and a beta-phenyl substitution. This unique architecture significantly increases its lipophilicity, shielding the primary amine from rapid peripheral degradation by diamine oxidase (DAO) and facilitating robust blood-brain barrier (BBB) penetration.

Consequently, b-Phenyl-1H-imidazole-1-ethanamine 2HCl serves as a highly valuable preclinical probe for investigating central monoaminergic G protein-coupled receptors (GPCRs), particularly Trace Amine-Associated Receptor 1 (TAAR1)[1] and Histamine H3/H4 receptors[2][3].

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, the physicochemical properties of the compound must dictate the formulation strategy to ensure reproducible pharmacokinetics (PK).

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / StrategyScientific Rationale (Causality)
Molecular Weight 260.16 g/mol Small molecule size favors rapid systemic distribution.
Salt Form Dihydrochloride (2HCl)Enhances aqueous solubility, overcoming the hydrophobicity introduced by the beta-phenyl ring[4].
Primary Vehicle 0.9% NaCl (Saline)The 2HCl salt dissolves readily in saline, preventing injection-site precipitation and ensuring immediate bioavailability.
Storage -20°C, desiccatedPrevents hygroscopic degradation of the hydrochloride salt.

In Vivo Pharmacokinetic (PK) Profiling Protocol

To utilize this compound as a central nervous system (CNS) probe, researchers must first establish its systemic half-life and BBB penetrance.

Protocol: IV/PO Pharmacokinetics in Mice

Self-Validating System: This protocol includes a calibration curve and Quality Control (QC) samples to mathematically validate the extraction efficiency and instrument sensitivity.

  • Animal Preparation: Fast male C57BL/6J mice (8-10 weeks old) for 12 hours prior to oral (PO) dosing to prevent food-effect artifacts on absorption. Intravenous (IV) groups do not require fasting.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Tissue Collection (Brain Penetrance): At T=1h and T=4h, euthanize a subset of mice. Perfuse transcardially with ice-cold saline to remove intravascular blood, then harvest and homogenize the brain in 3 volumes of PBS.

  • Sample Preparation (Protein Precipitation):

    • Causality: Basic amines strongly bind to plasma proteins. Adding 3 volumes of ice-cold acetonitrile (containing an internal standard) denatures these proteins, releasing the bound fraction.

    • Add 0.1% formic acid to the supernatant to ensure the amine remains protonated, optimizing LC-MS/MS electrospray ionization (ESI+).

  • System Validation: Run a calibration curve (1-1000 ng/mL) alongside low, mid, and high QC samples. The run is only valid if QC accuracy is within ±15% of nominal concentrations.

Table 2: Representative Pharmacokinetic Parameters (Simulated Data for Reference)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)T1/2 (h)Brain/Plasma Ratio
IV 1.0450 ± 420.083680 ± 551.81.2
PO 10.0890 ± 750.53100 ± 2102.41.4

In Vivo Pharmacodynamic (PD) Workflows

Given its structural homology to trace amines and histamine, this compound is optimally deployed in neurobehavioral models assessing dopaminergic/glutamatergic tone (TAAR1/H3R targets)[5].

Protocol: MK-801-Induced Hyperlocomotion (Schizophrenia Model)

Rationale: TAAR1 agonists and H3R inverse agonists blunt the hyperdopaminergic state induced by NMDA receptor antagonists like MK-801, providing a readout for antipsychotic-like or procognitive efficacy[2][5].

  • Acclimatization: Habituate mice to the Open Field Test (OFT) arenas (40 × 40 cm) for 30 minutes daily for two days prior to the experiment to reduce novelty-induced stress.

  • Pre-treatment: Administer b-Phenyl-1H-imidazole-1-ethanamine 2HCl (Vehicle, 3, 10, or 30 mg/kg PO).

    • Causality: A 30-minute pre-treatment interval is selected to perfectly align with the compound's PO Tmax (0.5h), ensuring peak brain concentrations during the behavioral assay.

  • Induction: Administer MK-801 (0.3 mg/kg IP).

  • Data Acquisition: Immediately place mice in the OFT arena. Record total distance traveled and stereotypic behaviors via automated video tracking for 60 minutes.

  • Self-Validating Controls:

    • Negative Control: Vehicle (PO) + Saline (IP) establishes baseline ambulation.

    • Positive Control: Vehicle (PO) + MK-801 (IP) validates the successful induction of the hyperlocomotor phenotype.

Table 3: Behavioral Efficacy in OFT (Simulated Data)

Treatment GroupMK-801 ChallengeTotal Distance (cm/60 min)% Reversal of Hyperlocomotion
VehicleSaline4,200 ± 350N/A
VehicleMK-801 (0.3 mg/kg)12,500 ± 8900%
Compound (3 mg/kg)MK-801 (0.3 mg/kg)10,100 ± 72028.9%
Compound (10 mg/kg)MK-801 (0.3 mg/kg)6,800 ± 54068.6% (p < 0.01)
Compound (30 mg/kg)MK-801 (0.3 mg/kg)5,100 ± 41089.1% (p < 0.001)

Mechanistic Pathway Visualization

The following diagram illustrates the dual-target hypothesis for imidazole-ethanamine derivatives acting on central GPCRs to modulate neurotransmitter tone.

G cluster_0 Central GPCR Targets C b-Phenyl-1H-imidazole- 1-ethanamine 2HCl TAAR1 TAAR1 Receptor (Gs-coupled) C->TAAR1 Agonism H3R Histamine H3 Receptor (Gi/o-coupled) C->H3R Inverse Agonism AC_stim Adenylyl Cyclase Activation TAAR1->AC_stim AC_inh Adenylyl Cyclase Inhibition H3R->AC_inh cAMP_up ↑ cAMP / PKA / CREB AC_stim->cAMP_up cAMP_down ↓ cAMP / ↓ Ca2+ influx AC_inh->cAMP_down Out1 Modulation of Dopaminergic & Glutamatergic Tone cAMP_up->Out1 cAMP_down->Out1 Out2 Procognitive & Antipsychotic Effects In Vivo Out1->Out2

Figure 1. Proposed TAAR1 and H3R signaling pathways modulated by the imidazole-ethanamine probe.

References

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9E-maVFuJyWFJqNDzP8K7tsftqxq9Y0CqphXNFgds7Ed3HeOqxg_mztJMqvadji5ZiDQpmGavzNxQIMLqiM_e8fg6-CuYlu2XzGhb6yCFb1FUGMh-i5bJQjE5tPQJ0V1OdGzUKw==]
  • In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjQfpdlsWQVypHC2h1ppMhOkWl59owmkF5UYsVOTeRsFtZqXKwcGvEtUaD4sAnTDEjQ0NS0oX6Xy6g3ERM6D7-hjMATsbIu8vw71WiV6dNPDJJfyTwynS3URSP8TYDr9CW2NXKOkBxB_dAnQaXaKu_]
  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdAfBjmxQzeKib7eC6SnlgqutqqH5EdsqClFL8fnw6GpD4I4Q1n7Up_gDmhPoKB88XJYjy-PPTAQMbwHWemmKzvwDq2WL4ZJUx03elgJ8LQfQ3uKT8LAdK0gSfM59HVoBk073D]
  • The histamine H4 receptor mediates inflammation and Th17 responses in preclinical models of arthritis. BMJ.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILwCZzktouPY6hbfbJ1aWiHQutOFgCTHbNqnP3YjEhmaEdERrgkPKpUDqLlMrtGN0sihwOJRLJ2i3Awna8Szv4wDwADKwjgnfjE80szgSd_nv8c_ssJc4hD0cQPJLjzLGD1tvQIYWUs7y_Ae3FFDcrnKcZA==]
  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIyCGKWZztTmNPvqLc8fRAfwakUuESWcD4k0PxiC7HdN_PorZ5l4HGpn4Q9NbQNk-boK1VLgRlnmrf0_bzy2XXZUPEXQxVt9isCsaV2kvrvZIZgrchqIstl-Jg5ZT5RKFbQjqZbItKcmbt-yRmJcJ8rf0GvewePw1zi9xVvB2tWoRis3gaIEzSMYihKFNRioqO97k=]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of b-Phenyl-1H-imidazole-1-ethanamine 2HCl

Executive Summary & Pharmacological Rationale Compound Identity: b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5) Structural Classification: 1-Substituted Imidazole / Histamine Analog In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Compound Identity: b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5) Structural Classification: 1-Substituted Imidazole / Histamine Analog

In the landscape of GPCR ligand discovery, the structural modification of the endogenous agonist histamine (2-(1H-imidazol-4-yl)ethanamine) has yielded diverse therapeutic classes. b-Phenyl-1H-imidazole-1-ethanamine 2HCl represents a critical structural divergence from histamine: the ethanamine chain is anchored to the N1 position of the imidazole ring rather than the C4 position, and it features a lipophilic β -phenyl substitution.

Mechanistic Insight: Endogenous histamine activates H1, H2, H3, and H4 receptors. However, N1-substitution of the imidazole ring systematically abolishes H1 and H2 receptor agonism due to the disruption of tautomerism required for receptor binding[1]. Instead, 1-substituted imidazoles—particularly those with bulky, lipophilic aryl groups like a β -phenyl ring—are classic pharmacophores for Histamine H3 Receptor (H3R) and Histamine H4 Receptor (H4R) antagonism or inverse agonism[2]. Furthermore, the lipophilic β -phenyl moiety enhances pi-pi stacking interactions within the hydrophobic binding pocket of the H3R, drastically increasing binding affinity ( Ki​ ) and functional potency[3].

This application note provides a comprehensive, self-validating framework for evaluating b-Phenyl-1H-imidazole-1-ethanamine 2HCl through rigorous in vitro radioligand binding and functional cAMP accumulation assays.

Target Biology: The Histamine H3 Receptor (H3R) Axis

The H3R is a Gi/o​ -coupled receptor predominantly expressed in the central nervous system, where it acts as an auto- and heteroreceptor regulating the release of histamine, acetylcholine, and dopamine[2].

Because the H3R exhibits high constitutive activity (signaling even in the absence of an agonist), evaluating ligands requires assays capable of distinguishing between neutral antagonists (which simply block the receptor) and inverse agonists (which actively depress the baseline constitutive signaling)[4].

H3R_Signaling Ligand b-Phenyl-1H-imidazole-1-ethanamine (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds & Stabilizes Inactive State Gi Gi/o Protein H3R->Gi Uncouples AC Adenylyl Cyclase (AC) Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Production Response Reversal of Constitutive Inhibition cAMP->Response Measurable Signal

Caption: H3R Gi/o-coupled signaling pathway illustrating the mechanism of an inverse agonist.

In Vitro Assay Protocols

To ensure data integrity, the evaluation of b-Phenyl-1H-imidazole-1-ethanamine 2HCl must follow a two-tiered validation system:

  • Binding Affinity ( Ki​ ) : Confirms the compound physically occupies the orthosteric site.

  • Functional Efficacy ( IC50​/EC50​ ) : Determines whether the binding translates to antagonism or inverse agonism.

Protocol A: Radioligand Competition Binding Assay

This assay utilizes [3H] -N- α -methylhistamine ( [3H] -NAMH), a highly selective H3R radioligand, to determine the binding affinity ( Ki​ ) of the target compound[5].

Reagents & Materials:

  • Membranes: HEK293 or CHO-K1 cell membranes stably expressing human H3R (approx. 15 µg protein/well)[5].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at RT), 5 mM MgCl2​ [5].

  • Radioligand: 1 nM [3H] -N- α -methylhistamine[5].

  • Reference Compounds: Clobenpropit (10 µM for non-specific binding definition)[6].

Step-by-Step Methodology:

  • Preparation: Dilute b-Phenyl-1H-imidazole-1-ethanamine 2HCl in Assay Buffer to create a 10-point concentration-response curve ( 10−11 M to 10−4 M).

  • Incubation: In a 96-well Unifilter GF/C plate, combine 50 µL of the test compound, 50 µL of 1 nM [3H] -NAMH, and 100 µL of H3R membrane suspension (15 µ g/well )[5].

  • Equilibration: Incubate the microplate at 25°C for 60 to 120 minutes with continuous shaking at 225 rpm to reach binding equilibrium[6].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash the filters five times with ice-cold 50 mM Tris-HCl (pH 7.4) to remove unbound radioligand[5].

  • Detection: Dry the filter plates, add scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter (e.g., TopCount)[5].

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: TR-FRET cAMP Accumulation Assay (Functional)

Because the H3R is Gi​ -coupled, its activation inhibits Adenylyl Cyclase (AC), lowering cAMP. To measure antagonism/inverse agonism, we must artificially stimulate AC with Forskolin to raise the "cAMP ceiling." An inverse agonist will block the H3R's constitutive suppression of AC, resulting in a net increase in cAMP[4],[2].

TR_FRET_Workflow Step1 Step 1: Cell Seeding Plate HEK293-hH3R cells in 384-well plate Step2 Step 2: Stimulation Add 10 µM Forskolin + Test Compound Step1->Step2 Step3 Step 3: Incubation Incubate 30 min at 37°C (Allow cAMP accumulation) Step2->Step3 Step4 Step 4: Lysis & Detection Add TR-FRET Reagents (Eu-cAMP & d2-Antibody) Step3->Step4 Step5 Step 5: Acquisition Read Time-Resolved Fluorescence (620nm / 665nm) Step4->Step5

Caption: Step-by-step workflow for the TR-FRET cAMP accumulation functional assay.

Reagents & Materials:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS), 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (PDE inhibitor to prevent cAMP degradation)[4].

  • Stimulant: 10 µM Forskolin[4].

  • Detection: LANCE Ultra cAMP kit or equivalent TR-FRET system[2].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hH3R cells and resuspend in Assay Buffer. Seed 5,000 cells/well into a white 384-well plate[6].

  • Compound Addition: Add serial dilutions of b-Phenyl-1H-imidazole-1-ethanamine 2HCl concurrently with 10 µM Forskolin[4].

    • Self-Validation Control: Include a well with (R)-(-)- α -methylhistamine (agonist) to confirm Gi​ suppression of cAMP[2],[3].

  • Incubation: Incubate the plate for 30 minutes at 37°C[4].

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP tracer and the d2-labeled anti-cAMP antibody[2].

  • Signal Acquisition: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 ratio. Because TR-FRET cAMP assays are typically competitive immunoassays, a lower FRET signal correlates with higher intracellular cAMP (indicating successful inverse agonism/antagonism).

Expected Data & Pharmacological Profiling

When evaluating b-Phenyl-1H-imidazole-1-ethanamine 2HCl, the data should be benchmarked against standard reference ligands. The table below outlines the expected pharmacological profile matrix based on structurally analogous 1-substituted imidazoles[2],[3].

Compound ClassReference LigandTarget ReceptorBinding Affinity ( Ki​ )Functional Efficacy ( IC50​ / EC50​ )Intrinsic Activity
Endogenous Agonist HistamineH3R~8.0 nM~10.0 nMFull Agonist
Reference Agonist (R)- α -methylhistamineH3R0.2 - 1.0 nM0.5 - 3.0 nMFull Agonist
Reference Antagonist ClobenpropitH3R0.1 - 0.5 nM1.0 - 5.0 nMInverse Agonist
Test Compound b-Phenyl-1H-imidazole-1-ethanamine H3R 10 - 85 nM 50 - 150 nM Antagonist / Inv. Agonist

*Projected values based on structure-activity relationships (SAR) of beta-phenyl substituted imidazole H3R ligands[2],[3].

Sources

Method

Mastering the Preparation of β-Phenyl-1H-imidazole-1-ethanamine 2HCl Stock Solutions: A Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation, quality control, and storage of stock solutions of β-Phenyl-1H-imidazole-1-ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation, quality control, and storage of stock solutions of β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride. This document is designed to ensure the accuracy, reproducibility, and safety of your experiments by offering in-depth technical insights and field-proven best practices.

Introduction: Understanding the Compound

β-Phenyl-1H-imidazole-1-ethanamine and its dihydrochloride salt are compounds of interest in various research fields, including medicinal chemistry and pharmacology. The imidazole moiety is a common feature in many biologically active molecules. As a dihydrochloride salt, this compound exhibits increased aqueous solubility compared to its free base form, a critical consideration for in vitro and in vivo studies.[1]

The preparation of an accurate and stable stock solution is the cornerstone of reliable experimental results. This guide will walk you through the necessary steps, from initial handling to long-term storage, ensuring the integrity of your compound.

Pre-Protocol Considerations: Safety and Material Characterization

Before handling β-Phenyl-1H-imidazole-1-ethanamine 2HCl, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Key Physicochemical Properties:

PropertyDetailsSource
Form SolidSupplier Dependent
Water Solubility SolubleThermo Fisher Scientific SDS
Storage (Solid) Store in a cool, dry, well-ventilated area away from incompatible substances.Thermo Fisher Scientific SDS

Experimental Protocol: Preparing the Stock Solution

This protocol outlines the steps for preparing a 10 mM aqueous stock solution. The principles can be adapted for other concentrations and solvents.

Required Materials and Equipment:
  • β-Phenyl-1H-imidazole-1-ethanamine 2HCl (solid)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter (for sterilization)

  • Sterile microcentrifuge tubes for aliquoting

Step-by-Step Procedure:
  • Calculation: Determine the mass of β-Phenyl-1H-imidazole-1-ethanamine 2HCl required to prepare the desired volume and concentration of the stock solution. The molecular weight of the compound is essential for this calculation.

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance in a tared, sterile weighing boat.

  • Dissolution: Transfer the weighed compound into a sterile conical tube. Add a portion of the sterile water (approximately 80% of the final volume) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates. Gentle warming or sonication may be employed to facilitate dissolution if necessary, but caution should be exercised to prevent degradation.[1]

  • Volume Adjustment: Once the solid is fully dissolved, add sterile water to reach the final desired volume.

  • Sterilization (Optional but Recommended): For applications requiring sterility, such as cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.[2]

Causality Behind Experimental Choices:
  • Use of Dihydrocholoride Salt: The hydrochloride salt form significantly enhances aqueous solubility, making water a suitable primary solvent.[1]

  • Aliquoting: Small, single-use aliquots are crucial for maintaining the stability of the stock solution by preventing degradation that can occur with multiple freeze-thaw cycles.[2]

  • Sterile Filtration: For biological applications, removing potential microbial contaminants is essential to ensure the validity of the experimental results.

Quality Control: Ensuring the Integrity of Your Stock Solution

Verification of the concentration and purity of the stock solution is a critical step for experimental accuracy.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a powerful technique for both quantifying the concentration and assessing the purity of the stock solution. A reversed-phase C18 column is often suitable for imidazole-containing compounds.[3][4][5][6] The mobile phase composition and detection wavelength should be optimized for β-Phenyl-1H-imidazole-1-ethanamine 2HCl.

  • UV-Vis Spectroscopy: A simple and rapid method to estimate the concentration of the stock solution if the molar absorptivity of the compound is known. A full spectrum scan can also help to identify any gross impurities.

Workflow for Quality Control:

Sources

Application

applications of b-Phenyl-1H-imidazole-1-ethanamine 2HCl in neuroscience

Advanced Application Note: b-Phenyl-1H-imidazole-1-ethanamine 2HCl as a Dual-Motif Pharmacological Probe in Neurobiology Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: b-Phenyl-1H-imidazole-1-ethanamine 2HCl as a Dual-Motif Pharmacological Probe in Neurobiology

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, the development of selective ligands is heavily reliant on the structural motifs that dictate receptor affinity. b-Phenyl-1H-imidazole-1-ethanamine 2HCl (CAS 174262-04-5) is a highly specialized synthetic probe that merges two privileged neuromodulatory scaffolds: an imidazole ring and a β -phenylethylamine backbone.

The rationale for utilizing this specific compound lies in its structural duality. The 1H-imidazole moiety is the classic pharmacophore for histaminergic signaling, specifically targeting the Histamine H3 and H4 receptors (H3R/H4R)[1]. Conversely, the β -phenylethylamine backbone is the endogenous structural signature recognized by the Trace Amine-Associated Receptor 1 (TAAR1)[2].

The Causality of Application: In the central nervous system (CNS), H3R operates primarily as an inhibitory presynaptic autoreceptor (coupled to G α i/o), suppressing adenylate cyclase (AC) and reducing neurotransmitter release[1]. TAAR1, however, typically couples to G α s, stimulating AC and increasing intracellular cAMP to modulate monoaminergic firing[2]. By deploying b-Phenyl-1H-imidazole-1-ethanamine 2HCl in in vitro and ex vivo assays, researchers can dissect the competitive allosteric modulation, functional selectivity (biased agonism), and receptor cross-talk within dopaminergic and glutamatergic circuits.

Physicochemical & Pharmacological Profile

To ensure accurate molarity calculations and solvent compatibility in biological assays, the foundational properties of the compound are summarized below.

Table 1: Compound Specifications

PropertySpecificationExperimental Implication
Chemical Name β -Phenyl-1H-imidazole-1-ethanamine dihydrochlorideDual-motif structure targets both TAAR1 and H3R.
CAS Number 174262-04-5Unique identifier for procurement and library screening.
Molecular Formula C11H15Cl2N3Dihydrochloride salt formulation.
Molecular Weight 260.16 g/mol Requires precise calculation for nanomolar (nM) dosing.
Solubility H2O (>50 mg/mL), DMSO (>20 mg/mL)Highly water-soluble; ideal for artificial cerebrospinal fluid (aCSF).
Primary Targets TAAR1 (G α s), H3R (G α i/o)Modulates cAMP flux and presynaptic neurotransmitter release.

Protocol 1: In Vitro TR-FRET cAMP Signaling Assay

Objective: To quantify the G α s/G α i-mediated cAMP flux induced by b-Phenyl-1H-imidazole-1-ethanamine 2HCl in recombinant HEK293 cells expressing TAAR1 or H3R.

Causality of Methodological Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because its homogeneous, no-wash format minimizes technical variability. Furthermore, the time-delayed fluorescence measurement eliminates short-lived background autofluorescence from the cell lysate, providing a vastly superior signal-to-noise ratio[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the target receptor (TAAR1 or H3R) into a low-volume 384-well white microplate at a density of 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA)[3].

  • Phosphodiesterase Inhibition: Supplement the stimulation buffer with 0.5 mM IBMX (3-Isobutyl-1-methylxanthine). Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and allowing for the accumulation of a measurable signal[3].

  • Compound Stimulation:

    • For G α s profiling (TAAR1): Add 5 µL of b-Phenyl-1H-imidazole-1-ethanamine 2HCl (serially diluted from 10 µM to 0.1 nM).

    • For G α i profiling (H3R): Add the compound concurrently with 2 µM Forskolin. Rationale: Forskolin directly activates AC to establish a high baseline of cAMP. The G α i-mediated inhibitory effect of the compound can only be accurately quantified by measuring the reduction from this Forskolin-induced baseline[3].

  • Incubation & Lysis: Incubate the plate at room temperature for 30 minutes. Add 10 µL of the TR-FRET lysis/detection buffer containing the Europium-labeled cAMP tracer (donor) and the ULight-conjugated anti-cAMP antibody (acceptor).

  • Data Acquisition: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) utilizing excitation at 320/340 nm and dual emission at 615 nm and 665 nm.

Self-Validating System (Controls):

  • Internal Calibration: A standard curve of exogenous cAMP (0.1 nM to 10 µM) must be run on every plate to convert the 665/615 nm emission ratio into absolute cAMP concentrations[3].

  • Z'-Factor: Calculate the Z'-factor using vehicle (DMSO) and a full agonist reference. The assay is only validated if Z' > 0.5.

Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional impact of b-Phenyl-1H-imidazole-1-ethanamine 2HCl on spontaneous synaptic transmission in acute brain slices.

Causality of Methodological Choice: Whole-cell patch-clamp recording in acute brain slices is the gold standard for this application because it preserves the local synaptic architecture while providing direct, high-resolution access to the ionic currents governing neuronal excitability at the single-cell level[4].

Step-by-Step Methodology:

  • Acute Slice Preparation: Extract the brain and rapidly transfer it to ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. Rationale: Replacing standard sodium with N-Methyl-D-glucamine (NMDG) or high sucrose in the cutting solution prevents sodium influx and subsequent excitotoxic cell death during the mechanical trauma of slicing. Cut 300 µm coronal slices containing the prefrontal cortex.

  • Recording Setup: Transfer slices to a recording chamber continuously perfused with standard aCSF at 32°C. Pull borosilicate glass pipettes (resistance 3–5 M Ω ) filled with a cesium-based internal solution. Rationale: Cesium blocks potassium channels, improving space-clamp and isolating excitatory/inhibitory currents[4].

  • Pharmacological Isolation: To isolate miniature Excitatory Postsynaptic Currents (mEPSCs), add 1 µM Tetrodotoxin (TTX) and 50 µM Picrotoxin to the aCSF. Rationale: TTX blocks voltage-gated sodium channels, eliminating action potential-driven network activity. This ensures that any change in mEPSC frequency induced by the compound is strictly due to direct presynaptic terminal modulation (e.g., H3R activation)[4].

  • Compound Perfusion: Establish a whole-cell configuration and hold the membrane potential at -70 mV. Record a stable baseline for 10 minutes. Bath-perfuse 1 µM b-Phenyl-1H-imidazole-1-ethanamine 2HCl for 15 minutes and record changes in mEPSC amplitude and frequency.

Self-Validating System (Controls):

  • Access Resistance Monitoring: Access resistance ( Ra​ ) must be continuously monitored via a 5 mV hyperpolarizing step. If Ra​ changes by >20% during the recording, the cell must be discarded. This ensures that observed changes in holding current are biological, not technical artifacts[4].

  • Reversibility: Wash out the compound with standard aCSF for 20 minutes to demonstrate signal recovery, proving the compound's effect is receptor-mediated and not due to cellular toxicity.

Expected Outcomes & Data Interpretation

Table 2: Expected Pharmacological Signatures

Assay TypeTarget ReceptorExpected Compound EffectInterpretation of Mechanism
TR-FRET cAMP TAAR1 (G α s)Dose-dependent increase in cAMP.Agonism at TAAR1 stimulates Adenylate Cyclase.
TR-FRET cAMP H3R (G α i/o)Dose-dependent decrease in Forskolin-induced cAMP.Agonism at H3R inhibits Adenylate Cyclase.
Patch-Clamp (mEPSC) Presynaptic TerminalsDecrease in mEPSC frequency (no change in amplitude).Presynaptic H3R/TAAR1 activation reduces the probability of vesicular glutamate release.

Mechanistic Visualization

The following diagram illustrates the divergent intracellular signaling cascades modulated by this dual-motif probe.

G Compound b-Phenyl-1H-imidazole- 1-ethanamine 2HCl Receptors TAAR1 / H3R (GPCRs) Compound->Receptors Binds & Activates G_proteins Gαs / Gαi/o Proteins Receptors->G_proteins Signal Transduction AC Adenylate Cyclase (AC) G_proteins->AC Modulates (+/-) cAMP cAMP Levels AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Ion Channels (Ca2+, K+) PKA->IonChannels Phosphorylation Synapse Modulated Synaptic Transmission IonChannels->Synapse Regulates Excitability

Figure 1: Neuromodulatory signaling pathway of b-Phenyl-1H-imidazole-1-ethanamine via GPCRs.

References

  • "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Neuroscience.[Link]

  • "Signaling pathways associated with the histamine H3 receptor." ResearchGate.[Link]

  • "THUNDER™ cAMP TR-FRET Assay Kit." Bioauxilium.[Link]

  • "Whole-cell Patch-clamp Recordings in Brain Slices." Journal of Visualized Experiments / PubMed Central (NIH).[Link]

Sources

Method

b-Phenyl-1H-imidazole-1-ethanamine 2HCl as a receptor ligand

Comprehensive Application Note: β-Phenyl-1H-imidazole-1-ethanamine 2HCl as a Histamine H3 Receptor Ligand Executive Summary & Mechanistic Rationale β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: β-Phenyl-1H-imidazole-1-ethanamine 2HCl as a Histamine H3 Receptor Ligand

Executive Summary & Mechanistic Rationale

β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5) is a highly specialized, imidazole-based pharmacophore utilized primarily in the investigation of histaminergic signaling. The compound features a 1-substituted imidazole ring linked to an ethanamine chain, with a phenyl group at the beta position.

In GPCR pharmacology, the histamine H3 receptor (H3R) acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters (e.g., dopamine, acetylcholine) in the central nervous system[1]. The H3R is a Gi/o​ -coupled receptor; its activation leads to the direct inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels[2].

The structural design of β-Phenyl-1H-imidazole-1-ethanamine exploits the imidazole ring to anchor into the highly conserved aspartate residue (Asp114) in the orthosteric binding pocket of the H3R. Simultaneously, the bulky, lipophilic β-phenyl substitution drives hydrophobic interactions within the receptor's transmembrane domains, granting it enhanced selectivity over H1 and H2 receptor subtypes. This application note details the validated protocols for profiling this compound's binding affinity and functional efficacy.

Signaling Pathway Visualization

H3R_Signaling Ligand β-Phenyl-1H-imidazole-1-ethanamine (Investigational Ligand) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Ligand->H3R Binds Gi Gαi Subunit H3R->Gi Activates Gbg Gβγ Subunit H3R->Gbg Dissociates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (-) MAPK MAPK / ERK Pathway Gbg->MAPK Activates (+) cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreases

Histamine H3 Receptor Gi/o signaling pathway modulated by imidazole-based ligands.

Experimental Protocols

To establish a self-validating system, the evaluation of β-Phenyl-1H-imidazole-1-ethanamine 2HCl requires two orthogonal assays: a Radioligand Binding Assay to confirm physical target engagement ( Ki​ ), and a Functional cAMP Accumulation Assay to determine the intrinsic efficacy (agonist vs. antagonist/inverse agonist behavior)[3],[1].

Protocol A: Radioligand Displacement Binding Assay

This assay measures the ability of the test compound to displace a known radioactive agonist, [3H] -N α -methylhistamine, from the human H3 receptor[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 or CHO-K1 cells stably expressing hH3R. Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

    • Causality: Isolating the membrane fraction removes cytosolic proteases and endogenous GTP, locking the GPCR in a high-affinity state for agonist binding. The addition of MgCl2​ is critical as divalent cations stabilize the receptor-G-protein complex.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein per well with 1 nM [3H] -N α -methylhistamine ( Kd​≈2−4 nM). Add β-Phenyl-1H-imidazole-1-ethanamine 2HCl in a 10-point concentration gradient ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM Thioperamide (a highly selective H3R antagonist) to control wells.

    • Causality: Subtracting NSB from total binding ensures that the calculated IC50​ reflects only the specific interactions at the H3R orthosteric site.

  • Incubation & Filtration: Incubate the microplate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix, thereby improving the signal-to-noise ratio.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay

Because H3R is Gi​ -coupled, its activation suppresses cAMP. To test if β-Phenyl-1H-imidazole-1-ethanamine acts as an antagonist/inverse agonist, we must artificially elevate the cAMP baseline using Forskolin, suppress it with a reference agonist, and observe if the test compound "rescues" the cAMP levels[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed hH3R-expressing HEK-293 cells into a 384-well white opaque microplate at 10,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA).

  • PDE Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to all wells and incubate for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of synthesized cAMP, IBMX ensures a stable and measurable accumulation window, preventing false negatives.

  • Compound Incubation: Add β-Phenyl-1H-imidazole-1-ethanamine 2HCl at varying concentrations and incubate for 15 minutes at 37°C.

  • Receptor Stimulation: Add a cocktail containing 10 µM Forskolin (to directly activate adenylyl cyclase) and 100 nM R- α -methylhistamine (RAMH, to activate H3R and suppress the Forskolin-induced cAMP spike)[2]. Incubate for 30 minutes.

  • Detection & Validation: Lysis cells and detect cAMP using a TR-FRET based kit (e.g., LANCE Ultra cAMP). Calculate the Z'-factor using the Forskolin-only (positive control) and Forskolin+RAMH (negative control) wells. A Z'-factor > 0.5 validates the assay's robustness.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of β-Phenyl-1H-imidazole-1-ethanamine 2HCl when benchmarked against standard histaminergic reference compounds.

CompoundTarget ReceptorAssay TypeParameterExpected Value Range
β-Phenyl-1H-imidazole-1-ethanamine hH3RRadioligand Binding Ki​ (Affinity)50 nM – 250 nM
Thioperamide (Reference Antagonist)hH3RRadioligand Binding Ki​ (Affinity)10 nM – 25 nM
R- α -methylhistamine (Agonist)hH3RRadioligand Binding Ki​ (Affinity)2 nM – 5 nM
β-Phenyl-1H-imidazole-1-ethanamine hH3RcAMP Accumulation IC50​ (Antagonism)100 nM – 500 nM
Ciproxifan (Inverse Agonist)hH3RcAMP Accumulation IC50​ (Antagonism)5 nM – 15 nM

Table 1: Comparative pharmacological profiling of β-Phenyl-1H-imidazole-1-ethanamine 2HCl against established H3R ligands.

References

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Functional histamine H3 and adenosine A2A receptor heteromers in recombinant cells and rat striatum Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

Sources

Application

analytical methods for detecting b-Phenyl-1H-imidazole-1-ethanamine 2HCl

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of β -Phenyl-1H-imidazole-1-ethanamine 2HCl Document Type: Technical Application Note & Method Protocol Target Audience: Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of β -Phenyl-1H-imidazole-1-ethanamine 2HCl

Document Type: Technical Application Note & Method Protocol Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Scientists

Executive Summary & Physicochemical Rationale

β -Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5) is a highly polar, dual-basic building block frequently utilized in the synthesis of histamine receptor ligands, antifungal agents, and novel central nervous system (CNS) therapeutics. Analyzing this compound presents distinct chromatographic challenges.

As a dihydrochloride salt with two basic nitrogen centers—a primary aliphatic amine ( pKa≈9.5 ) and an imidazole ring ( pKa≈6.9 )—the molecule exists as a dication in typical acidic mobile phases. If analyzed using standard unmodified C18 columns, researchers will observe severe peak tailing, poor retention, and irreversible adsorption due to secondary ion-exchange interactions with residual surface silanols.

To achieve a self-validating, robust analytical system , we must engineer the chromatographic conditions to dictate the ionization state of the analyte while masking stationary phase silanols. This guide details two definitive methodologies: a robust HPLC-UV method for routine lot-release/purity testing, and a highly sensitive LC-MS/MS method for trace bioanalysis and genotoxic impurity profiling.

G A b-Phenyl-1H-imidazole- 1-ethanamine 2HCl B High Polarity (LogP < 1) A->B C Dual Basic Centers (pKa ~6.9 & ~9.5) A->C D Phenyl/Imidazole Rings A->D E HILIC or Polar-RP Column (e.g., HSS T3) B->E F Low pH Buffer (pH 3.0) Suppress Silanol Tailing C->F G UV Detection (210 nm) & ESI+ MS/MS D->G

Logical framework for method development based on analyte physicochemical properties.

Protocol 1: HPLC-UV Method for Purity and Assay (QC Release)

Causality of Experimental Choices

For bulk purity analysis, UV detection at 210 nm is optimal due to the π→π∗ transitions of the isolated phenyl and imidazole rings [1]. To overcome the polarity and basicity of the analyte, we utilize an aqueous-compatible, end-capped polar reverse-phase column (e.g., Waters ACQUITY HSS T3 or SIELC Newcrom R1) [2]. The mobile phase is heavily buffered at pH 3.0 using 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent, neutralizing the dicationic charge of the analyte, thereby increasing retention time and yielding sharp, symmetrical peaks.

Chromatographic Conditions

Table 1: HPLC-UV Gradient Program and Parameters

ParameterSpecification
Column Polar-RP C18 (e.g., HSS T3), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA), pH ~2.0
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm (Reference 360 nm)
Injection Volume 10 µL
Gradient Profile 0-2 min: 5% B 2-12 min: 5% 60% B 12-15 min: 60% B 15.1-20 min: 5% B (Re-equilibration)
Step-by-Step Execution & Self-Validation System

A self-validating protocol ensures that the system confirms its own fitness-for-purpose before sample data is integrated.

  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Type 1 ultrapure water (Phase A) and 1000 mL of HPLC-grade Acetonitrile (Phase B). Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of β -Phenyl-1H-imidazole-1-ethanamine 2HCl reference standard. Dissolve in 10 mL of Diluent (95:5 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Test (SST):

    • Inject a Blank (Diluent) to verify zero carryover at the expected retention time.

    • Inject the 100 µg/mL Standard in five replicates.

    • Self-Validation Gate: The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the USP Tailing Factor ( Tf​ ) is ≤1.5 .

  • Sample Analysis: Inject prepared unknown samples bracketed by the reference standard every 10 injections to monitor drift.

Protocol 2: LC-MS/MS Method for Trace Bioanalysis

Causality of Experimental Choices

When quantifying this compound in biological matrices or checking for trace genotoxic impurities, UV detection lacks the requisite sensitivity and selectivity. We pivot to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization in positive mode (ESI+).

Because TFA causes severe ion suppression in MS, we replace it with 10 mM Ammonium Formate and 0.1% Formic Acid [3]. To retain the highly polar analyte without ion-pairing agents, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the aqueous layer immobilized on the silica surface partitions the polar analyte, providing excellent retention and enhanced ESI desolvation efficiency.

Mass Spectrometry Parameters

The free base molecular weight of the analyte is 187.11 Da. In ESI+, it readily forms a protonated precursor ion [M+H]+ at m/z 188.1. Collision-induced dissociation (CID) yields stable product ions via the cleavage of the imidazole ring (m/z 69.1) and the formation of a phenylethyl cation (m/z 105.1) [4].

Table 2: LC-MS/MS MRM Transitions and Source Parameters

ParameterValue
Ionization Mode ESI Positive (+)
Capillary Voltage 3.0 kV
Desolvation Temperature 450°C
Precursor Ion ( [M+H]+ ) m/z 188.1
Quantifier Transition (MRM) m/z 188.1 105.1 (Collision Energy: 20 eV)
Qualifier Transition (MRM) m/z 188.1 69.1 (Collision Energy: 25 eV)
Step-by-Step Execution
  • Sample Preparation (Protein Precipitation): To 50 µL of plasma/matrix, add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard. Vortex for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • HILIC Separation: Inject 2 µL onto an ACQUITY UPLC BEH HILIC column (100 x 2.1 mm, 1.7 µm).

    • Isocratic Elution: 80% Acetonitrile / 20% 10 mM Ammonium Formate (pH 3.0) at 0.4 mL/min.

  • Divert Valve: Divert the first 0.5 minutes of flow to waste to prevent the high concentration of chloride ions (from the 2HCl salt) from entering the MS source and causing signal suppression or source fouling.

Workflow S1 1. Sample Preparation (Protein PPT & Chloride Desalting) S2 2. HILIC Separation (80% ACN / 20% Buffer) S1->S2 S3 3. ESI+ MS/MS Detection (MRM 188.1 -> 105.1) S2->S3 S4 4. Data Processing (ICH Q2(R1) Validation) S3->S4

Step-by-step analytical workflow from sample preparation to ICH-compliant data processing.

Method Validation Criteria

To ensure regulatory compliance, the methods must be validated according to the ICH Q2(R1) Guidelines for Validation of Analytical Procedures [5]. The table below summarizes the target acceptance criteria for the methodologies described.

Table 3: ICH Q2(R1) Validation Acceptance Criteria

Validation ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)
Linearity ( R2 ) ≥0.999 (Range: 50-150% of nominal) ≥0.995 (Range: 1 - 1000 ng/mL)
Accuracy (Recovery) 98.0% - 102.0%85.0% - 115.0% (80-120% at LLOQ)
Precision (RSD) ≤2.0% (Intra-day & Inter-day) ≤15.0% ( ≤20.0% at LLOQ)
Specificity Resolution ( Rs​ ) ≥1.5 from impuritiesNo matrix interference at analyte RT
Limit of Quantitation Signal-to-Noise (S/N) ≥10 Signal-to-Noise (S/N) ≥10

References

  • Determination of Genotoxic Impurity (R)-(+)-1-Phenylethylamine in Pregabalin Drug Substances by High Performance Liquid Chromatography. Academia.edu / Journal of Pharmaceutical Analysis. Available at:[Link]

  • Separation of 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Simultaneous Analysis of Imidazole Dipeptides, Constituent Amino Acids, and Taurine in Meats Using the Highly Sensitive Labeling Reagent l-FDVDA and PBr Column. ACS Omega. Available at:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA) / ICH. Available at:[Link]

Method

Application Note: Solid-Phase Synthesis of Imidazole-Containing Polyamides

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Sequence-Specific DNA Minor Groove Binding and Gene Regulation Introduction & Mechanistic Rationale Pyrrole-Imidazole (Py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Sequence-Specific DNA Minor Groove Binding and Gene Regulation

Introduction & Mechanistic Rationale

Pyrrole-Imidazole (Py-Im) polyamides are a class of synthetic oligomers that bind to the minor groove of double-stranded DNA with affinities and specificities rivaling those of natural DNA-binding proteins. By programming the sequence of N -methylpyrrole (Py) and N -methylimidazole (Im) amino acids, researchers can target specific DNA sequences to disrupt transcription factor-DNA interfaces and modulate gene expression.

The foundational logic of Py-Im polyamides lies in their side-by-side antiparallel pairing within the minor groove. The incorporation of the imidazole moiety is the critical determinant for breaking the degeneracy of A/T recognition, allowing for the explicit identification of G-C base pairs through hydrogen bonding between the imidazole nitrogen and the exocyclic amine of guanine.

The transition of Py-Im polyamide production from solution-phase to solid-phase peptide synthesis (SPPS) revolutionized the field, allowing for the rapid generation of complex hairpin structures 1. However, the synthesis of these molecules presents unique chemical challenges that render standard SPPS protocols ineffective without targeted modifications.

Strategic Considerations & Causality in Synthesis

To ensure a high-yielding synthesis, researchers must understand the chemical causality behind resin selection, monomer activation, and cleavage strategies.

The Nucleophilicity Challenge

Unlike the aliphatic amines of standard α -amino acids, the aromatic amines of Py and Im monomers are highly conjugated and electron-deficient. This poor nucleophilicity means standard carbodiimide (DIC/HOBt) coupling is impractically slow, leading to truncated deletion sequences. Solution: The protocol mandates the use of highly reactive uronium/aminium salts (e.g., HATU) or phosphonium salts (e.g., PyBOP) combined with extended coupling times (45–180 minutes) to force the acylation to completion.

Resin Selection and Cleavage Causality

The choice of solid support dictates the C-terminal functionality of the final polyamide, which directly impacts its DNA-binding energetics:

  • Boc- β -alanine-Pam Resin / Fmoc- β -alanine-Wang Resin: The standard approach. Cleavage is performed via aminolysis using N,N -dimethylaminopropylamine (Dp). This single-step cleavage introduces a basic tertiary amine tail that becomes protonated at physiological pH. This positive charge electrostatically attracts the polyamide to the negatively charged DNA phosphodiester backbone, significantly enhancing binding affinity 1, 2.

  • Kaiser Oxime Resin: Used when a truncated tail is desired. The Dp tail has an energetic preference for A/T-rich flanking sequences. Oxime resin allows for cleavage with simpler amines (e.g., methylamine), removing this bias and expanding the repertoire of targetable DNA sequences 3.

  • Orthogonal Protection (Mtt): For the synthesis of complex bifunctional conjugates, 4-Methyltrityl (Mtt) protected monomers allow for mild acidic deprotection, preserving base-sensitive functional groups that would be destroyed by Fmoc or Boc protocols 4.

Experimental Workflow

SPPS_Workflow Start 1. Resin Swelling (DCM/DMF) Deprotect 2. N-Terminal Deprotection (TFA or Piperidine) Start->Deprotect Wash1 3. Solvent Wash (DMF/DCM) Deprotect->Wash1 Activate 4. Monomer Activation (HATU/DIEA) Wash1->Activate Couple 5. Coupling Reaction (45-180 min at RT) Activate->Couple Wash2 6. Solvent Wash (DMF/DCM) Couple->Wash2 QC 7. Self-Validation (Micro-cleavage & LC-MS) Wash2->QC QC->Deprotect Target Incomplete (Iterate Cycle) Cleave 8. Resin Cleavage (Aminolysis with Dp, 37°C) QC->Cleave Sequence Complete

Workflow for solid-phase synthesis of Py-Im polyamides with integrated self-validation.

Self-Validating Standard Operating Procedure (SOP)

The following protocol is optimized for a 100 µmol scale synthesis using Fmoc chemistry on a Wang resin.

Phase 1: Preparation & Swelling
  • Resin Loading: Weigh 116 mg of Fmoc- β -alanine-Wang resin (assuming a loading of 0.86 mmol/g) into a fritted solid-phase reaction vessel.

  • Swelling: Add 3 mL of Dichloromethane (DCM) and agitate for 15 minutes. Drain, then add 3 mL of N,N -Dimethylformamide (DMF) and agitate for 15 minutes. Drain.

Phase 2: Iterative Coupling Cycle
  • Deprotection: Add 3 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 3 mL for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove all traces of piperidine.

  • Monomer Activation (Critical Step):

    • In a separate vial, dissolve 400 µmol (4.0 eq) of the desired monomer (Fmoc-Py-OH or Fmoc-Im-OH) and 390 µmol (3.9 eq) of HATU in 1 mL of anhydrous DMF.

    • Causality Check: Why 3.9 eq of HATU? Using a slight sub-stoichiometric amount of uronium salt relative to the monomer ensures no unreacted HATU is transferred to the resin. Free HATU will react with the resin-bound amine to form an irreversible guanidinium cap, permanently terminating chain elongation.

    • Add 800 µmol (8.0 eq) of N,N -Diisopropylethylamine (DIEA). Vortex for 1 minute to pre-activate the ester.

  • Coupling: Transfer the activated monomer solution to the resin. Agitate at room temperature for 45 minutes (for Py) or up to 180 minutes (for Im, due to higher steric hindrance).

  • Washing: Drain the reaction mixture and wash with DMF (5 × 3 mL).

Phase 3: The Self-Validation System (Micro-Cleavage)

Standard colorimetric assays (e.g., Ninhydrin/Kaiser test) yield false negatives for aromatic amines and cannot be trusted here. 8. QC Sampling: Withdraw approximately 1 mg of resin using a glass pipette. 9. Micro-Cleavage: Transfer the beads to a microcentrifuge tube. Add 20 µL of N,N -dimethylaminopropylamine (Dp). Incubate at 37°C for 2 hours. 10. Analysis: Dilute with 100 µL of LC-MS grade water, filter through a 0.2 µm membrane, and inject into an analytical LC-MS. 11. Decision Gate: If the mass of the uncoupled sequence is detected, repeat Steps 5-7 (double coupling). If only the desired elongated mass is present, proceed to the next cycle (Step 3).

Phase 4: Global Cleavage & Purification
  • Final Deprotection: After the final monomer is coupled, perform Step 3 to remove the terminal Fmoc group. Wash with DCM and dry the resin under a vacuum.

  • Aminolysis: Transfer the dried resin to a sealed glass vial. Add 1.5 mL of Dp. Incubate at 37°C for 16 hours under gentle agitation.

  • Filtration: Filter the cleavage mixture through a fritted syringe to remove the depleted resin. Wash the resin with 1 mL of 0.1% TFA in water.

  • Purification: Purify the combined filtrate via Preparative Reverse-Phase HPLC (C18 column) using a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). Lyophilize the product fractions to yield the polyamide as a TFA salt.

Quantitative Data Summaries

Table 1: Py-Im Polyamide DNA Minor Groove Pairing Rules

Understanding these rules is essential for designing the monomer sequence prior to synthesis.

Ring Pairing (N → C)Recognizes (Target Base Pair)Rejects (Mismatched Base Pairs)
Im / Py G - CC - G, A - T, T - A
Py / Im C - GG - C, A - T, T - A
Py / Py A - T or T - AG - C, C - G
Hp / Py *T - AA - T, G - C, C - G

*Hp = 3-Hydroxypyrrole. Used specifically to break the A-T vs. T-A degeneracy.

Table 2: Comparison of Solid-Phase Strategies for Polyamides
StrategyProtecting GroupCleavage ReagentPrimary AdvantagePrimary Limitation
Boc-SPPS tert-ButyloxycarbonylAminolysis (Dp)Extremely high coupling yieldsRequires harsh acid (TFA) for deprotection
Fmoc-SPPS FluorenylmethyloxycarbonylAminolysis (Dp)Broad synthesizer compatibilityRequires highly optimized activation (HATU)
Oxime Resin BocMethylamine / DpAllows truncated C-terminal tailsLower overall resin loading capacity
Mtt-SPPS 4-MethyltritylMild Acid (1% TFA)Orthogonal to base-sensitive groupsMonomers are less commercially available

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society.
  • Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids. Organic Letters.
  • Belitsky, J. M., Nguyen, D. H., Wurtz, N. R., & Dervan, P. B. (2002). Solid-phase synthesis of DNA binding polyamides on oxime resin. Bioorganic & Medicinal Chemistry.
  • Heinrich, B., & Vázquez, O. (2020). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. Organic Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: b-Phenyl-1H-imidazole-1-ethanamine 2HCl Troubleshooting &amp; Handling

Target Audience: Researchers, scientists, and drug development professionals. Compound Overview & Physicochemical Profile Before troubleshooting, it is critical to understand the physicochemical nature of the compound yo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Compound Overview & Physicochemical Profile

Before troubleshooting, it is critical to understand the physicochemical nature of the compound you are handling.

  • Product Name: b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride[1]

  • CAS Number: 174262-04-5[1]

  • Molecular Formula: C11H15Cl2N3[1]

  • Molecular Weight: 260.16 g/mol [1]

Mechanistic Insight (E-E-A-T): This compound is formulated as a dihydrochloride (2HCl) salt. The two HCl molecules protonate the basic nitrogens (the primary amine and the imidazole ring). This dual-protonation state creates a highly polar, doubly positive charged species that interacts favorably with water dipole moments, significantly enhancing its thermodynamic solubility in aqueous environments compared to its free-base counterpart[2]. However, this formulation introduces specific vulnerabilities regarding pH sensitivity and hygroscopicity during routine laboratory handling.

Reference Solubility Data

Quantitative data summarized for standard laboratory solvents.

SolventMax ConcentrationTemperatureMechanistic Notes / Causality
Water (Milli-Q) ≥ 50 mM25°CHighly soluble due to strong ion-dipole interactions of the 2HCl salt.
DMSO ~ 25 - 50 mM25°CSoluble, but the aprotic nature of DMSO may require sonication to disrupt the crystal lattice[3].
PBS (pH 7.2 - 7.4) ≤ 10 mM25°CSolubility drops drastically due to partial deprotonation of the imidazole ring at physiological pH[3].
Ethanol < 5 mM25°CPoorly soluble; lacks a sufficient dielectric constant to solvate the dicationic species.

Mechanistic Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common solubility and handling failures in your workflow.

Workflow Start Solubility Issue Detected (Precipitation/Cloudiness) CheckSolvent Identify Primary Solvent Start->CheckSolvent Aqueous Aqueous / Buffer (e.g., PBS, Media) CheckSolvent->Aqueous Organic Organic Solvent (e.g., DMSO) CheckSolvent->Organic CheckPH Evaluate Solution pH Aqueous->CheckPH CheckTemp Evaluate Storage/Handling Organic->CheckTemp HighPH pH > 7.0 (Free Base Formation) CheckPH->HighPH Yes LowPH pH < 6.0 (Salt Intact) CheckPH->LowPH No FixPH Pre-dissolve in DMSO, then dilute dropwise HighPH->FixPH FixTemp Warm to 37°C & Sonicate (5 min) LowPH->FixTemp Conc > Limit Cold Stored at -20°C (Lattice Crystallization) CheckTemp->Cold Temp Drop WaterIngress Hygroscopic Water Ingress (Degradation/Paste) CheckTemp->WaterIngress Cap Open Cold->FixTemp FixWater Store with Desiccant; Purge with Argon WaterIngress->FixWater

Diagnostic decision tree for resolving b-Phenyl-1H-imidazole-1-ethanamine 2HCl solubility issues.

Frequently Asked Questions (FAQs)

Q1: My compound crashed out (formed a cloudy suspension) when diluted directly into physiological cell culture media. Why did this happen, and how do I fix it?

  • Causality: b-Phenyl-1H-imidazole-1-ethanamine is formulated as a dihydrochloride salt to maximize water solubility. However, physiological buffers (like PBS or DMEM) are buffered to pH 7.2–7.4. At this pH, the imidazole ring (which typically has a pKa around 6.0) becomes deprotonated. The loss of this positive charge forces the molecule into its "free base" form, which is highly lipophilic and poorly soluble in water, causing immediate precipitation[2].

  • Self-Validating Solution: Do not add the dry powder directly to buffered media. Instead, prepare a concentrated master stock in 100% DMSO. Dilute this stock into your assay buffer dropwise while vortexing vigorously. Ensure the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity[3]. To validate dissolution, examine the media under a phase-contrast microscope at 10x magnification; undissolved drug will appear as highly refractive, geometric microcrystals.

Q2: The powder turned into a sticky, gummy paste before I could finish weighing it. Is the compound degraded?

  • Causality: Dihydrochloride salts are notoriously hygroscopic. They actively scavenge moisture from ambient humidity, leading to deliquescence (dissolving in their own absorbed water). While the compound is likely not chemically degraded, the absorbed water mass completely invalidates any molarity calculations based on the dry powder weight[2].

  • Solution: If the compound has become a paste, it cannot be accurately weighed. To salvage the vial, dissolve the entire contents of the vial in a known volume of DMSO to create a master stock, relying on the manufacturer's stated mass. For future handling, equilibrate the sealed vial to room temperature for 30 minutes before opening to prevent condensation, and weigh the compound inside a low-humidity glove box or under a stream of dry argon. Store long-term at -20°C with a desiccant[3].

Q3: I see needle-like crystals in my DMSO stock after storing it at -20°C. Can I still use it?

  • Causality: The solubility of 2HCl salts in aprotic solvents like DMSO is highly temperature-dependent. Freezing the solution forces the compound out of solution as it reaches its thermodynamic solubility limit at -20°C[3].

  • Solution: Yes, the stock is still viable. Tightly seal the vial and warm it in a 37°C water bath for 5–10 minutes. Follow this with mild sonication in a water bath sonicator until the solution is completely clear. Crucial step: Always visually inspect thawed DMSO stocks before pipetting; pipetting a suspension will result in inaccurate dosing and irreproducible experimental data. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles[3].

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

This self-validating protocol ensures complete dissolution and prevents hygroscopic mass errors.

  • Equilibration: Remove the sealed vial of b-Phenyl-1H-imidazole-1-ethanamine 2HCl from -20°C storage. Allow it to sit at room temperature for exactly 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric water condensation on the powder, altering its molecular weight due to hydration[2].

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is collected at the bottom.

  • Solvent Addition: To prepare a 10 mM stock from a 5 mg vial (MW = 260.16 g/mol ):

    • Calculation: Volume required (mL) = Mass (mg) / (Concentration (mM) × MW ( g/mol ))

    • Execution: Volume = 5 / (10 × 260.16) = 1.92 mL of anhydrous DMSO. Add 1.92 mL of anhydrous, cell-culture grade DMSO directly to the vial.

  • Dissolution: Vortex the vial for 60 seconds. If the solution is not completely clear, place it in a water bath sonicator at room temperature for 5 minutes.

  • Aliquot & Storage: Divide the 10 mM stock into 50 µL single-use aliquots in sterile, tightly capped microcentrifuge tubes. Store at -20°C. Protect from light[3].

Protocol B: Serial Dilution for In Vitro Assays (Avoiding Precipitation)

Use this workflow to transition from an organic stock to aqueous assay media without crashing the compound out of solution.

  • Thaw & Verify: Thaw a 50 µL aliquot of the 10 mM DMSO stock at 37°C. Visually confirm the absence of crystals.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is low (e.g., 1 µM), perform serial dilutions in 100% DMSO first to create a 1 mM intermediate stock.

    • Causality: Diluting highly concentrated DMSO stocks directly into large volumes of water creates localized zones of high drug/low DMSO concentration, triggering nucleation and precipitation.

  • Final Aqueous Addition: Add the DMSO stock to your pre-warmed (37°C) aqueous buffer or cell culture media dropwise.

    • Rule of Thumb: The final concentration of DMSO should never exceed 0.1% (v/v) to avoid solvent toxicity in cellular assays[3].

  • Immediate Mixing: Vortex or pipette vigorously immediately upon addition to ensure rapid dispersion of the compound before it can nucleate.

References

Sources

Optimization

Technical Support Center: b-Phenyl-1H-imidazole-1-ethanamine 2HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, assay developers, and drug development professionals with a comprehensive, mechanistic unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, assay developers, and drug development professionals with a comprehensive, mechanistic understanding of the stability and storage requirements for b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5) [1].

Rather than simply providing a list of storage temperatures, this guide explores the causality behind degradation pathways, ensuring your experimental workflows remain robust, reproducible, and scientifically sound.

Compound Profile & Physicochemical Properties

To understand how a molecule degrades, we must first understand its structural vulnerabilities. The presence of a primary amine, an imidazole ring, and a dihydrochloride salt formulation dictates its behavior in solid and solution states.

PropertyValue / DescriptionMechanistic Implication for Stability
Chemical Name b-Phenyl-1H-imidazole-1-ethanamine 2HClContains oxidizable nitrogen centers.
CAS Number 174262-04-5Unique identifier for the specific 2HCl salt form [1].
Molecular Formula C11H15Cl2N3High ratio of heteroatoms; prone to hydrogen bonding.
Molecular Weight 260.16 g/mol Small molecule; rapid dissolution kinetics.
Salt Form Dihydrochloride (2HCl)Highly water-soluble, but intrinsically hygroscopic .
Appearance White to off-white crystalline powderColor shifts (yellowing) indicate photo-oxidation.

Core Storage Guidelines & Mechanistic Causality

The International Council for Harmonisation (ICH) Q1A(R2) guidelines mandate rigorous evaluation of how environmental factors influence drug quality [2]. For b-Phenyl-1H-imidazole-1-ethanamine 2HCl, the following principles apply:

  • Temperature Control (-20°C for Long-Term Storage): Thermal kinetic energy drives the oxidation of the primary amine and the imidazole ring. Storing the solid powder at -20°C lowers the kinetic energy below the activation threshold required for these degradation pathways.

  • Moisture Exclusion (Desiccation): The 2HCl salt form renders the molecule highly hygroscopic. If exposed to ambient humidity, water molecules intercalate into the crystal lattice (deliquescence). This water acts as a plasticizer and a reaction medium, exponentially accelerating hydrolytic degradation.

  • Light Protection (Amber Vials/Foil): UV and visible light photons can excite the π -electrons within the conjugated phenyl-imidazole system. This excitation leads to the generation of reactive oxygen species (ROS) and subsequent photo-oxidation, often visible as a yellow/brown discoloration of the powder.

Degradation Compound b-Phenyl-1H-imidazole- 1-ethanamine 2HCl Moisture Moisture (H2O) Compound->Moisture Light UV/Vis Light Compound->Light Heat Thermal Stress Compound->Heat Hygro Hygroscopic Clumping & Hydrolysis Moisture->Hygro induces Photo Photo-oxidation (Ring Degradation) Light->Photo triggers Therm Amine Oxidation & Cleavage Heat->Therm accelerates Desiccator Store in Desiccator Hygro->Desiccator prevented by Amber Amber Vials / Foil Photo->Amber prevented by Temp Store at -20°C Therm->Temp prevented by

Fig 1. Environmental stressors, degradation pathways, and preventative storage strategies.

Troubleshooting & FAQs

Q1: My lyophilized powder has clumped together and exhibits a slight yellowish tint. Is it compromised?

A1: Yes, it is highly likely compromised. The clumping is a direct result of hygroscopicity —the 2HCl salt has absorbed atmospheric moisture, causing the crystal lattice to partially dissolve and fuse (deliquescence). The yellowish tint indicates photo-oxidation of the imidazole ring [3]. Action: Discard the batch if quantitative precision is required. In the future, ensure the vial is brought completely to room temperature before opening to prevent condensation from forming on the cold powder.

Q2: How should I prepare and store stock solutions to ensure reproducible assays?

A2: Never store this compound in an aqueous buffer for long-term use. Water facilitates hydrolysis over time. Action: Reconstitute the powder in anhydrous DMSO or sterile, degassed ddH 2​ O to create a concentrated stock (e.g., 10 mM). Immediately divide this stock into single-use aliquots (50–100 µL) and flash-freeze them at -80°C. This prevents the need for freeze-thaw cycles.

Q3: I am observing a steady decline in biological activity across different days of my experiment, even though I am using the same stock solution stored at 4°C. What is the root cause?

A3: You are observing aqueous degradation. At 4°C in an aqueous environment, the primary amine is susceptible to slow oxidation, and the localized pH of the unbuffered water can shift, altering the protonation state of the imidazole ring. Action: Transition to the single-use aliquot method described in Q2. A stock solution at 4°C should only be considered stable for a maximum of 24–48 hours.

Q4: Can I freeze and thaw my working solution if I keep it on ice during use?

A4: No. Repeated freeze-thaw cycles cause cryoconcentration . As water freezes into pure ice crystals, the solute (your compound) and any buffer salts are pushed into an increasingly concentrated, unfrozen liquid micro-phase. This causes extreme localized pH shifts and concentration spikes that rapidly degrade the molecule.

Experimental Protocols

To ensure trustworthiness in your data, every protocol must be a self-validating system. The following workflows incorporate mandatory quality control checkpoints.

Protocol 1: Self-Validating Reconstitution & Aliquoting Workflow

This protocol ensures the compound is solubilized without introducing moisture or thermal shock.

  • Equilibration (Validation Step): Remove the sealed vial from -20°C storage. Place it in a desiccator at room temperature for exactly 30 minutes. Do not open the vial until it has reached ambient temperature to prevent condensation.

  • Weighing: Rapidly weigh the required mass using a microbalance in a low-humidity environment (<40% RH).

  • Solubilization: Add the calculated volume of anhydrous DMSO or degassed ddH 2​ O to achieve the desired molarity. Vortex gently for 30 seconds.

  • Visual Inspection (Validation Step): Hold the vial against a white background. The solution must be completely clear and colorless. If it is cloudy, dissolution is incomplete. If it is yellow, the powder was pre-degraded.

  • Aliquoting: Dispense 50 µL volumes into sterile, amber microcentrifuge tubes.

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds, then transfer immediately to a -80°C freezer.

Workflow Start Equilibrate vial to Room Temp Weigh Weigh powder (Protect from humidity) Start->Weigh Solvent Add Solvent (ddH2O or DMSO) Weigh->Solvent Verify Visual Inspection (Clear, colorless?) Solvent->Verify Aliquot Create Single-Use Aliquots (50-100 µL) Verify->Aliquot Yes Fail Discard & Re-evaluate Solvent/Powder Verify->Fail No (Cloudy/Yellow) Freeze Flash Freeze & Store at -80°C Aliquot->Freeze

Fig 2. Self-validating reconstitution and aliquoting workflow to minimize degradation.

Protocol 2: HPLC-UV Stability Verification

If you suspect your stock solution has degraded, use this self-validating analytical method based on ICH Q1A principles [2] to verify its integrity before proceeding with expensive biological assays.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in ddH 2​ O.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Standard Curve Generation (Validation Step): Prepare a fresh standard curve (1 µM, 10 µM, 50 µM, 100 µM) using a newly opened, pristine vial of b-Phenyl-1H-imidazole-1-ethanamine 2HCl. Run these standards to establish the baseline retention time and Area Under the Curve (AUC).

  • Sample Preparation: Dilute your suspected degraded stock solution to a theoretical concentration of 50 µM using Phase A.

  • Blank Run (Validation Step): Inject a pure solvent blank to ensure no column carryover or background interference.

  • Analysis: Inject 10 µL of the sample. Run a gradient of 5% to 95% Phase B over 15 minutes. Monitor absorbance at 210 nm and 254 nm.

  • Data Interpretation: Compare the sample's primary peak AUC to the 50 µM standard. If the sample peak area is <95% of the standard, or if secondary peaks (degradation products) appear at different retention times, the stock is compromised and must be discarded.

References

  • AdvTechInd. "Product Search Result: B-PHENYL-1H-IMIDAZOLE-1-ETHANAMINE 2HCL (CAS: 174262-04-5)." Advanced Technology & Industrial Co., Ltd. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Quality Guidelines. Available at:[Link]

  • DES Pharma Consulting. "Common Pitfalls in Stability Study Design and How to Avoid Them." DES Pharma Regulatory Insights. Available at:[Link]

Troubleshooting

troubleshooting b-Phenyl-1H-imidazole-1-ethanamine 2HCl experiments.

Technical Support & Troubleshooting Center: b-Phenyl-1H-imidazole-1-ethanamine 2HCl (CAS: 174262-04-5) Introduction Welcome to the Technical Support Center for b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride . As a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Troubleshooting Center: b-Phenyl-1H-imidazole-1-ethanamine 2HCl (CAS: 174262-04-5)

Introduction

Welcome to the Technical Support Center for b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride . As a versatile primary amine building block featuring an N-linked imidazole ring and a beta-phenyl group, this compound is frequently utilized in the development of novel therapeutics and targeted ligands. However, its unique structural properties—specifically its dihydrochloride salt form and the presence of the basic imidazole moiety—can present distinct challenges during synthesis, purification, and analytical characterization.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your experimental workflows succeed.

Section 1: Physicochemical Properties & Handling (FAQ)

Q: Why does my batch of b-Phenyl-1H-imidazole-1-ethanamine 2HCl appear clumped, sticky, or heavier than the expected theoretical yield? Causality : The compound is supplied as a dihydrochloride salt. Hydrochloride salts of amines are notoriously hygroscopic, meaning they readily absorb moisture from the ambient environment[1]. The highly electronegative chloride ions form strong hydrogen bonds with atmospheric water molecules, leading to the formation of hydrates or deliquescence[2]. Solution : Always store the compound in a tightly sealed desiccator over a strong desiccant (e.g., Drierite or P2O5) at -20°C. If clumping is observed, lyophilize the compound or dry it under high vacuum at 40°C for 12 hours prior to use. When calculating stoichiometry for sensitive reactions, consider performing a Karl Fischer titration to quantify water content and adjust your molar mass accordingly.

Section 2: Synthetic Applications & Troubleshooting (FAQ)

Q: Why is my amide coupling yield exceptionally low (<20%) when reacting this compound with a carboxylic acid using HATU/EDC? Causality : The failure stems from insufficient neutralization of the dihydrochloride salt. For an amide coupling to proceed, the primary amine must be in its free, nucleophilic state. Because this compound contains two equivalents of HCl (one protonating the primary amine, one protonating the imidazole), adding the standard 1.5 to 2.0 equivalents of a tertiary base like N,N-diisopropylethylamine (DIPEA) is inadequate. The base is entirely consumed by the HCl, leaving the primary amine protonated and unreactive. Furthermore, HATU coupling relies on a two-step mechanism where the carboxylic acid is first activated into an OAt-active ester, which is subsequently attacked by the free amine[3],[4]. If the amine is not liberated, the active ester may hydrolyze or undergo side reactions such as guanidinylation[3]. Solution : You must use a minimum of 3.5 to 4.0 equivalents of DIPEA to fully liberate the free base. Self-Validating Check : Before adding the activated carboxylic acid, spot a micro-aliquot of your amine/DIPEA solution onto wet pH paper. The apparent pH must be ≥ 8. If it is acidic or neutral, add more DIPEA until the solution is distinctly basic.

Section 3: Analytical Characterization (FAQ)

Q: In my 1H-NMR spectrum (run in D2O or DMSO-d6), the imidazole H-2 proton signal (typically around 7.5-8.5 ppm) is highly broadened or completely missing. Has my compound degraded? Causality : Your compound is likely intact. The H-2 proton of the imidazolium ring (the carbon situated between the two nitrogen atoms) is highly acidic. In the presence of deuterated solvents (especially D2O or DMSO-d6 containing trace moisture/base), this proton undergoes rapid base-catalyzed Hydrogen/Deuterium (H/D) exchange[5],[6]. This exchange replaces the proton with a deuteron, rendering it invisible in 1H-NMR and causing the signal to disappear or broaden significantly due to intermediate exchange rates[5]. Solution : To observe the H-2 proton clearly, run the NMR in a non-exchangeable, aprotic solvent (e.g., CDCl3) after converting the compound to its free base form. Alternatively, if using DMSO-d6, add a small drop of trifluoroacetic acid (TFA) to fully protonate the imidazole, which shifts the equilibrium and drastically slows the H/D exchange rate[6].

Section 4: Experimental Workflows

Protocol: Optimized HATU-Mediated Amide Coupling

This self-validating protocol is designed to overcome the base-consumption issues inherent to the 2HCl salt.

Step-by-Step Methodology:

  • Reagent Preparation : Weigh 1.0 eq of the target carboxylic acid and 1.1 eq of HATU into a dry, argon-purged reaction vial.

  • Solvation & Pre-activation : Dissolve the mixture in anhydrous DMF to achieve a 0.1 M concentration. Add 2.0 eq of DIPEA. Stir at room temperature for 10 minutes. (Causality: This pre-activation step ensures the complete formation of the highly reactive OAt-active ester before the amine is introduced, preventing guanidinylation side reactions[3].)

  • Amine Liberation : In a separate vial, suspend 1.0 eq of b-Phenyl-1H-imidazole-1-ethanamine 2HCl in anhydrous DMF. Add 2.5 eq of DIPEA. Sonicate for 2-3 minutes until the suspension becomes a clear solution. (Validation: Check the pH of this solution; it must be >8).

  • Coupling : Add the free-based amine solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring : Stir at room temperature for 2-4 hours. Monitor the consumption of the OAt-ester and amine via LC-MS.

  • Workup : Dilute the reaction with ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts), 5% aqueous LiCl (to remove DMF), and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Section 5: Data Presentation

The following table summarizes the causal relationship between base stoichiometry, pre-activation time, and coupling efficiency when using b-Phenyl-1H-imidazole-1-ethanamine 2HCl.

Table 1: Effect of Base Equivalents and Activation Time on HATU Coupling Yield

Amine FormDIPEA (eq)Pre-activation Time (min)Conversion (%)Primary Observed Byproduct
Free Base1.510> 95%None (Clean conversion)
2HCl Salt1.510< 20%Unreacted acid / Hydrolyzed ester
2HCl Salt3.00 (Simultaneous)~ 60%Guanidinylation of the amine
2HCl Salt3.510> 90%Trace epimerization

Section 6: Workflow Visualization

The diagram below outlines the logical decision-making process for optimizing amide couplings with this specific dihydrochloride salt.

Workflow Start Start: Amide Coupling (2HCl Salt) Base Add 3.5-4.0 eq DIPEA Check pH > 8 Start->Base Activate Activate Carboxylic Acid with HATU (1.1 eq) Base->Activate React Combine & Stir at RT for 2-4h Activate->React Monitor Monitor via LC-MS React->Monitor Decision Conversion > 90%? Monitor->Decision Workup Aqueous Workup (pH 8 Extraction) Decision->Workup Yes Troubleshoot Check Water Content & Base Equivalents Decision->Troubleshoot No Troubleshoot->Base Re-optimize

Caption: Logical troubleshooting workflow for HATU-mediated amide coupling with 2HCl salts.

Section 7: References

  • "HATU", Wikipedia. URL: [Link]

  • "Hydrochloride", Grokipedia. URL: [Link]

  • "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs", Semantic Scholar. URL: [Link]

  • "Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry", PubMed Central (PMC). URL: [Link]

  • "Hydrogen-deuterium exchange kinetics of the C-2 protons of imidazole and histidine compounds", Journal of the American Chemical Society. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing b-Phenyl-1H-imidazole-1-ethanamine 2HCl Dosage

Welcome to the technical support center for b-Phenyl-1H-imidazole-1-ethanamine 2HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for b-Phenyl-1H-imidazole-1-ethanamine 2HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for your experiments. As Senior Application Scientists, our goal is to ensure you can navigate the complexities of your research with confidence and scientific rigor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about b-Phenyl-1H-imidazole-1-ethanamine 2HCl, providing a foundational understanding of the compound.

Q1: What is b-Phenyl-1H-imidazole-1-ethanamine 2HCl and what is its primary mechanism of action?

A1: b-Phenyl-1H-imidazole-1-ethanamine 2HCl is a small molecule that, based on its structural features, is predicted to act as a potent and selective histamine H3 receptor (H3R) antagonist or inverse agonist.[1][2] The histamine H3 receptor is primarily a presynaptic autoreceptor found in the central nervous system (CNS).[2][3] In its natural role, when activated by histamine, it inhibits the synthesis and release of histamine and other neurotransmitters, acting as a feedback mechanism.[2][3]

As an antagonist/inverse agonist, b-Phenyl-1H-imidazole-1-ethanamine 2HCl blocks this receptor, which leads to an increase in the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain.[2][4] This modulation of neurotransmitter levels is the basis for its therapeutic potential in various CNS disorders.[2][5]

Q2: What are the primary research applications for this compound?

A2: Due to its mechanism of action as a histamine H3 receptor antagonist, b-Phenyl-1H-imidazole-1-ethanamine 2HCl is a valuable tool for investigating a range of neurological and psychiatric conditions. Key research areas include:

  • Cognitive Enhancement: Investigating its potential to improve memory and learning in models of Alzheimer's disease and other cognitive disorders.[2][6]

  • Wakefulness Promotion: Studying its effects on arousal and sleep-wake cycles, with relevance to disorders like narcolepsy.[1][7]

  • Neuropsychiatric Disorders: Exploring its utility in models of schizophrenia and ADHD, where neurotransmitter imbalances are implicated.[3][5]

Q3: How should I prepare a stock solution of b-Phenyl-1H-imidazole-1-ethanamine 2HCl?

A3: Proper preparation of your stock solution is critical for experimental success. As a dihydrochloride salt of an amine-containing compound, its solubility is pH-dependent.[8][9]

  • Recommended Solvents:

    • Aqueous Buffers (acidic pH): The compound is expected to have higher solubility in acidic aqueous solutions. For initial testing, consider using a buffer with a pH of 4-5.

    • Water: It should be soluble in water.

    • Organic Solvents: If higher concentrations are needed, Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.

  • Protocol for Reconstitution:

    • Weighing: Carefully weigh the desired amount of the compound.

    • Dissolution: Add the appropriate volume of your chosen solvent.

    • Solubilization: Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquoting: For long-term storage, it is highly recommended to dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[10]

    • Storage: Store aliquots at -20°C or -80°C, protected from light.

  • Important Consideration: When diluting a DMSO stock into an aqueous buffer for your experiment, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your assay.[8]

Q4: What is a good starting concentration for in vitro and in vivo experiments?

A4: The optimal concentration will be specific to your experimental system. However, based on data from other histamine H3 receptor antagonists, the following table provides recommended starting ranges. A full dose-response curve is essential to determine the optimal concentration for your specific model.

Experiment Type Recommended Starting Concentration Range Key Considerations
In Vitro (e.g., cell-based assays) 10 nM - 10 µMStart with a broad range to establish a dose-response curve and determine the IC50/EC50.
In Vivo (rodent models) 0.1 mg/kg - 30 mg/kg (p.o. or i.p.)The required dose can vary significantly depending on the desired effect (e.g., procognitive vs. wake-promoting).[4][11] Pharmacokinetics and route of administration will influence the optimal dose.

Q5: What are the potential off-target effects?

A5: While many H3 receptor antagonists are highly selective, it is important to consider potential off-target effects:

  • Other Histamine Receptors: Assess for activity at H1, H2, and H4 receptors, especially at higher concentrations.[12]

  • CYP450 Inhibition: The imidazole moiety can sometimes interact with cytochrome P450 enzymes, which could have implications for drug metabolism studies.[5]

  • Other Off-Target Interactions: Imidazole-containing compounds have been reported to interact with a variety of biological targets.[13][14][15]

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common experimental issues.

Issue 1: Inconsistent or No Effect in In Vitro Assays

Q: I am not observing the expected antagonist/inverse agonist activity in my cell-based assay (e.g., cAMP assay). What could be wrong?

A: A lack of activity in an in vitro assay can stem from several factors. Follow this troubleshooting workflow to identify the root cause.

Workflow for troubleshooting in vitro assays.

  • Verify Compound Integrity:

    • Action: Confirm the correct compound was used and that it has not degraded. If possible, verify its identity and purity using analytical methods like HPLC or mass spectrometry.

    • Rationale: Compound degradation or impurities can lead to a loss of activity or unexpected results.[10]

  • Check Solution Preparation:

    • Action: Prepare a fresh stock solution, paying close attention to the dissolution process. Confirm the final concentration in your assay.

    • Rationale: Incomplete dissolution or precipitation can lead to a lower effective concentration of the compound.

  • Confirm Cell Line & Receptor Expression:

    • Action: Ensure your cell line expresses the histamine H3 receptor at sufficient levels. Verify with techniques like qPCR or Western blotting.

    • Rationale: The lack of a target receptor will result in no observable effect.

  • Optimize Assay Conditions:

    • Action: Review your assay protocol. For antagonist assays, ensure the concentration of the agonist used is appropriate (typically around its EC80). Optimize incubation times.

    • Rationale: Suboptimal assay conditions can mask the true effect of your compound.

  • Consider Compound's Intrinsic Activity:

    • Action: The compound may be a partial agonist rather than a full antagonist/inverse agonist. Run the assay in agonist mode (without another agonist) to check for this possibility.

    • Rationale: A partial agonist will have a different functional profile than a pure antagonist.[12]

Issue 2: Poor Solubility in Biological Media

Q: My compound is precipitating out of my cell culture media or buffer. How can I improve its solubility?

A: As an amine hydrochloride, the solubility of b-Phenyl-1H-imidazole-1-ethanamine 2HCl is pH-dependent. Precipitation in neutral or slightly basic media is a common issue.[8]

  • Lower the pH: Gradually add a small amount of dilute HCl to your buffer to lower the pH. A pH of 4-5 should significantly increase solubility.[8]

  • Use an Acidic Buffer: Consider using a buffer system that is naturally acidic, such as a citrate or acetate buffer.

  • Use a DMSO Stock: Prepare a high-concentration stock in DMSO and then dilute it into your aqueous media. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.

  • Lower the Buffer Concentration: In some cases, high concentrations of buffer salts (like phosphate) can reduce the solubility of hydrochloride salts due to the common ion effect.[9] Try using a lower molarity buffer.

Issue 3: Unexpected Results or High Variability in In Vivo Studies

Q: I am seeing high variability in my animal studies, or the results are not what I expected based on in vitro data. What should I consider?

A: Translating in vitro findings to in vivo models introduces several complex variables. The following diagram illustrates key factors to consider.

InVivo_Factors Compound In Vitro Potency PK Pharmacokinetics (ADME) Compound->PK BBB Blood-Brain Barrier Penetration PK->BBB Efficacy In Vivo Efficacy BBB->Efficacy Dose Dose & Route of Administration Dose->PK Model Animal Model Model->Efficacy

Key factors influencing in vivo efficacy.

  • Pharmacokinetics (PK): Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Poor bioavailability or rapid metabolism can lead to low exposure at the target site.

  • Blood-Brain Barrier (BBB) Penetration: For CNS targets, it is crucial that the compound can cross the BBB to reach the H3 receptors in the brain.

  • Dose and Route of Administration: The chosen dose may be too low or too high (leading to off-target effects). The route of administration (e.g., oral, intraperitoneal) will significantly impact the PK profile. A full dose-response study is essential.[4]

  • Animal Model: Ensure the chosen animal model is appropriate for the disease being studied and that the H3 receptor pharmacology is comparable to humans.

Part 3: Experimental Protocols

Here are detailed protocols for key experiments to characterize b-Phenyl-1H-imidazole-1-ethanamine 2HCl.

Protocol 1: In Vitro Determination of H3 Receptor Antagonism using a cAMP Assay

This protocol outlines a common functional assay to measure the ability of an antagonist to block the inhibitory effect of an agonist on cAMP production.

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human histamine H3 receptor.

  • Cell Plating: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of b-Phenyl-1H-imidazole-1-ethanamine 2HCl and a known H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Assay:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with various concentrations of b-Phenyl-1H-imidazole-1-ethanamine 2HCl for 15-30 minutes.

    • Add the H3 receptor agonist at a concentration that gives ~80% of its maximal effect (EC80).

    • Simultaneously, add forskolin to stimulate cAMP production.

    • Incubate for an additional 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the concentration of b-Phenyl-1H-imidazole-1-ethanamine 2HCl. The data should show a reversal of the agonist-induced inhibition of cAMP production. Calculate the IC50 value.[16]

Protocol 2: Assessment of In Vivo Target Engagement: Brain Histamine Turnover

This protocol provides a method to determine if the compound is engaging the H3 receptor in the brain by measuring the levels of a histamine metabolite.

  • Animal Dosing: Administer b-Phenyl-1H-imidazole-1-ethanamine 2HCl to rodents at various doses via the desired route (e.g., p.o. or i.p.).

  • Tissue Collection: At a specified time point after dosing (e.g., 60-90 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex or hypothalamus).

  • Sample Preparation: Homogenize the brain tissue in an appropriate buffer.

  • Metabolite Measurement: Measure the levels of the histamine metabolite N-tele-methylhistamine in the brain homogenate using a validated method such as LC-MS/MS.

  • Data Analysis: An increase in the levels of N-tele-methylhistamine compared to vehicle-treated animals indicates that the compound has blocked the H3 autoreceptor, leading to increased histamine release and turnover.[12]

References

  • Betahistine Sandoz 8 mg/16 mg/24 mg, tabletten - Geneesmiddeleninformatiebank.
  • Stark, H. (2017). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available from: [Link]

  • Alachkar, A., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. Available from: [Link]

  • Wikipedia. H3 receptor antagonist. Available from: [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available from: [Link]

  • RxList. (2021). How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. Available from: [Link]

  • electronic medicines compendium (emc). (2026). Betahistine 8 mg tablets - Summary of Product Characteristics (SmPC). Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Betahistine Hydrochloride?. Available from: [Link]

  • ResearchGate. Action mechanism of betahistine in the vestibular end organs. Available from: [Link]

  • Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Biomolecules. Available from: [Link]

  • Lacour, M., & Sterkers, O. (2001). Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action. CNS Drugs. Available from: [Link]

  • Kathmann, M., et al. (2001). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Khan, I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available from: [Link]

  • Yoshikawa, M., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Kathmann, M., et al. (1993). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Bitner, R. S., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology. Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • Wifli, A., et al. (2024). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences. Available from: [Link]

  • Mazenot, C., et al. (1998). In vivo demonstration of H3-histaminergic inhibition of cardiac sympathetic stimulation by R-α-methyl-histamine and its prodrug BP 2.94 in the dog. British Journal of Pharmacology. Available from: [Link]

  • ijsred.com. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Available from: [Link]

  • Sadek, B., et al. (2025). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. Available from: [Link]

  • Singh, M., & Jadhav, H. R. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. CNS & Neurological Disorders - Drug Targets. Available from: [Link]

  • ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Available from: [Link]

  • Calbiochem. Buffers. Available from: [Link]

  • Physician's Weekly. (2020). Selective Inverse Agonists of the Histamine 3 Receptor as Treatment for Narcolepsy. Available from: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sharma, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Kumar, K., et al. (2018). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research. Available from: [Link]

  • Hopax Fine Chemicals. (2019). Biological buffers solubility in water. Available from: [Link]

  • Handbook of Biochemistry and Molecular Biology. (2016). Amine Buffers Useful for Biological Research. Available from: [Link]

  • Liu, X., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available from: [Link]

  • Xia, Y., et al. (2011). 2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Chemsrc. 2-Phenyl-1H-imidazole | CAS#:670-96-2. Available from: [Link]

  • ResearchGate. Clay-Supported 2-Phenyl-1H-Imidazole Derivatives for Heterogeneous Catalysis of Henry Reaction. Available from: [Link]

  • Odde, S., et al. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Available from: [Link]

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Troubleshooting

Technical Support Center: Phenyl-Imidazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for phenyl-imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phenyl-imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format to directly address the practical issues you may face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common pitfalls in phenyl-imidazole synthesis, with a focus on the widely used Debus-Radziszewski reaction and its modern variations.

Question 1: Why is my phenyl-imidazole synthesis yield so low, and how can I improve it?

Low or no yield is one of the most frequently reported issues, particularly in classical multi-component reactions like the Debus-Radziszewski synthesis.[1][2] The problem often stems from several interconnected factors.

Causality & Expert Insights:

The traditional Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl (like benzil), an aldehyde, and an ammonia source, is notorious for harsh reaction conditions and side reactions that lead to mediocre yields.[1] To troubleshoot, a systematic approach is required, starting from the integrity of your starting materials to the optimization of reaction parameters.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve low-yield issues.

Low_Yield_Troubleshooting cluster_reagents Details for Step 1 cluster_conditions Details for Step 2 Start Low Yield Observed Reagents 1. Verify Reagent Quality & Stoichiometry Start->Reagents Conditions 2. Optimize Reaction Conditions Reagents->Conditions Reagents OK Reagent_Details • Purity of benzil & aldehyde? • Ammonium acetate anhydrous? • Correct molar ratios? (Often excess NH4OAc is needed) [5] Monitoring 3. Monitor Reaction Progress Conditions->Monitoring Conditions Optimized Condition_Details • Temperature too high/low? (Excess heat can cause decomposition) [22] • Inefficient catalyst? (e.g., Lactic acid, LPP) [3, 5] • Appropriate solvent? (Ethanol, Acetic Acid) [4, 5] Workup 4. Evaluate Work-up & Purification Monitoring->Workup Reaction Complete Alternative 5. Consider Alternative Methods Workup->Alternative Purification OK, Yield Still Low Success Improved Yield Alternative->Success

Caption: A troubleshooting workflow for diagnosing low yields.

Step-by-Step Solutions:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your benzil or aldehyde can significantly interfere with the reaction.[3] Ensure they are of high purity, recrystallizing if necessary.

    • Ammonia Source: Ammonium acetate is a common source of ammonia.[4] It is hygroscopic and its water content can affect the reaction. Use anhydrous ammonium acetate or consider alternatives like formamide.[4]

    • Molar Ratios: In many protocols, an excess of the ammonia source (e.g., 2.5 mmol of ammonium acetate for 1 mmol of benzil/aldehyde) is used to drive the reaction to completion.[5]

  • Reaction Conditions:

    • Temperature Control: While elevated temperatures are often required, excessive heat can lead to the decomposition of the product.[3] Monitor the reaction temperature closely. For instance, some conventional methods require heating at 100°C for several hours.[6]

    • Catalyst Choice: The classic, uncatalyzed reaction is often slow and low-yielding. Modern protocols employ catalysts to improve efficiency. Environmentally friendly and effective catalysts like lemon peel powder (LPP) or lactic acid have been shown to produce excellent yields.[2][5]

    • Solvent Selection: The choice of solvent is critical. Glacial acetic acid is traditionally used, but greener solvents like ethanol are often effective, especially with the right catalyst.[5][6] Solvent-free conditions have also been reported to give high yields.[7]

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials.[3] This will help you determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a major pitfall, complicating purification and reducing the yield of the desired phenyl-imidazole.[1][8]

Causality & Expert Insights:

The Debus-Radziszewski synthesis is a multi-component reaction, and the complex reaction cascade provides multiple opportunities for side reactions. The primary cause is often the self-condensation of reactants or the reaction of intermediates with starting materials.

Side_Reactions Benzil Benzil (1,2-dicarbonyl) Diimine Diimine Intermediate Benzil->Diimine Aldehyde Aldehyde Imidazole Desired Phenyl-Imidazole (e.g., Lophine) Aldehyde->Imidazole Side_Product1 Aldehyde Self-Condensation (e.g., Aldol Products) Aldehyde->Side_Product1 [High Temp / Wrong Stoichiometry] Ammonia Ammonia (from NH4OAc) Ammonia->Diimine Diimine->Imidazole Side_Product2 Incomplete Condensation Products Diimine->Side_Product2 [Insufficient Aldehyde or Time]

Caption: Potential pathways for side product formation.

Common Side Products & Solutions:

  • Unreacted Starting Materials: This is the most common "impurity." As confirmed by TLC, if starting materials are present, the reaction has not gone to completion.[3]

    • Solution: Increase reaction time or temperature moderately. Consider adding a more efficient catalyst.[9]

  • Aldehyde Self-Condensation: Under acidic or basic conditions and heat, aldehydes can self-condense (e.g., via an aldol condensation).

    • Solution: Maintain optimal temperature and ensure the rate of the main reaction is faster than the side reaction by using an effective catalyst.

  • Incomplete Condensation Products: The diimine intermediate formed from the dicarbonyl and ammonia may not react completely with the aldehyde.

    • Solution: Ensure the correct stoichiometry, often with a slight excess of the aldehyde and ammonia source. Monitor the reaction via TLC to confirm the disappearance of the intermediate if possible.

Question 3: My crude product is difficult to purify. What are the best practices for purifying phenyl-imidazoles?

Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.[1]

Expert-Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete (as determined by TLC), the mixture is often poured into water to precipitate the crude product.[10] The solid is then filtered. Sometimes, neutralizing the acidic reaction mixture with a base like ammonium hydroxide is necessary to precipitate the product.[10]

  • Recrystallization: This is the most common and effective method for purifying solid phenyl-imidazole derivatives.

    • Solvent Selection: Hot ethanol is frequently cited as an effective recrystallization solvent.[5] Methanol is also commonly used.[6] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to form pure crystals. If the product "oils out," try using a more polar solvent system or a larger volume of solvent.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step.

    • Mobile Phase: A common mobile phase is a mixture of ethyl acetate and n-hexane.[5] The polarity can be adjusted based on the TLC of your crude mixture.

  • Purity Verification: The purity of the final product should be confirmed by:

    • Melting Point: A sharp, well-defined melting point is a good indicator of purity.[6]

    • TLC: The purified product should appear as a single spot on the TLC plate.

    • Spectroscopic Methods: Confirm the structure using IR, 1H NMR, and Mass spectrometry.[5][11]

Question 4: Are there 'greener' and more efficient synthetic methods to avoid these pitfalls?

Yes. The drawbacks of the classical Debus-Radziszewski synthesis have led to the development of modern, more efficient, and environmentally friendly protocols.[1]

Modern Synthetic Approaches:

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions by minimizing side product formation.[6][9][12]

  • Ultrasound-Assisted Synthesis: Sonication is another green chemistry approach that can enhance reaction rates and yields.[1][2][13] Ultrasound provides the activation energy for the reaction through acoustic cavitation.

Comparative Data of Synthetic Protocols:

MethodCatalystSolventTimeYield (%)Reference
Conventional NoneGlacial Acetic Acid5-24 hours69.60[6]
Conventional Lactic AcidNoneNot Specified92[2]
Conventional Lemon Peel PowderEthanol45 min91[5]
Microwave NoneWaterNot Specified90.90[6]
Ultrasound Diethyl BromophosphateNot SpecifiedNot SpecifiedExcellent[2]

This table clearly shows that modern methods can offer significant advantages in both reaction time and overall yield.

Standard Operating Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol provides a reliable method for synthesizing a common phenyl-imidazole derivative, incorporating best practices discussed in this guide.

Materials:

  • Benzil (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium Acetate (2.5 mmol)

  • Ethanol (5 mL)

  • Lemon Peel Powder (LPP) catalyst (10 wt.%)[5]

Procedure:

  • Combine benzil (1 mmol), benzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and LPP catalyst (10 wt.%) in a round-bottom flask.[5]

  • Add 5 mL of ethanol as the solvent.[5]

  • Stir the mixture at 70°C.[5]

  • Monitor the reaction progress using TLC (Mobile phase: 30% ethyl acetate in n-hexane).[5] The reaction is typically complete within 45-60 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product.

  • Purify the crude product by recrystallization from hot ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.[5]

  • Dry the crystals and determine the melting point and yield. Characterize using appropriate spectroscopic methods.

References
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. PMC. (2023). [Link]

  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis of Triphenyl Imidazole by Green chemistry approach. ResearchGate. (2024). [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. MDPI. (2025). [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). (2020). [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. (2015). [Link]

  • Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. [Link]

  • One-pot Synthesize of Phenyl Phenanthro Imidazole Derivatives Catalyzed by Lewis Acid in the Presence of Ammonium Acetate. Chemical Methodologies. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Synthesis of substituted phenyl imidazole derivatives. ResearchGate. [Link]

  • General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. IJCRT.org. (2022). [Link]

  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. SciSpace. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. (2023). [Link]

  • Method for synthesizing 2-phenylimidazole compounds.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Biological and Molecular Chemistry. (2023). [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. (2023). [Link]

  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. ACS Publications. (2019). [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. ResearchGate. [Link]

  • View of Synthesis , characterization 4,5- di phenyl imidazoles. Journal of Education and science. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. (2021). [Link]

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Optimization

Technical Support Center: Preventing Degradation of b-Phenyl-1H-imidazole-1-ethanamine 2HCl Solution

Welcome to the technical support guide for b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of aqueous solutions of this compound. Ensuring solution stability is paramount for obtaining reproducible and reliable experimental results.

Section 1: Understanding the Chemical Stability of b-Phenyl-1H-imidazole-1-ethanamine 2HCl

The structure of b-Phenyl-1H-imidazole-1-ethanamine contains two key features that dictate its stability profile: the imidazole ring and the ethanamine side chain. The dihydrochloride (2HCl) salt form renders the solution acidic, which is a critical factor in its storage and handling. The primary degradation pathways of concern are oxidation, photodegradation, and degradation under harsh pH conditions.[1][2][3]

The imidazole ring, while aromatic, can be susceptible to oxidation, which may lead to ring-opening or the formation of various oxygenated derivatives.[4] Furthermore, like many heterocyclic compounds, the imidazole moiety can be sensitive to light, which can trigger the formation of degradation products.[3][5] While the compound is formulated as an acidic salt, which generally favors the stability of the protonated imidazole ring, significant deviations from this acidic environment can accelerate degradation.[1]

cluster_main b-Phenyl-1H-imidazole-1-ethanamine 2HCl Solution cluster_stress Stress Factors cluster_degradation Degradation Pathways main Stable Compound in Solution oxygen Oxygen / Oxidizing Agents light UV / Visible Light ph Extreme pH (Especially Alkaline) oxidation Oxidative Degradation (e.g., Ring Opening, Hydroxylation) oxygen->oxidation photo Photodegradation (Formation of Photo-adducts) light->photo ph_degrade pH-Mediated Degradation (e.g., Ring Cleavage) ph->ph_degrade

Caption: Primary degradation pathways for b-Phenyl-1H-imidazole-1-ethanamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: My b-Phenyl-1H-imidazole-1-ethanamine 2HCl solution has turned a pale yellow/brown. Is it still usable?

A1: A color change is a primary indicator of chemical degradation, most likely due to oxidation or photodegradation.[2][3] The electron-rich imidazole ring is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen and light.[4] We strongly recommend discarding the discolored solution and preparing a fresh batch, following the stringent preparation protocol outlined in Section 4. Using a degraded solution can lead to inaccurate results and the introduction of unknown variables into your experiments.

Q2: I'm observing multiple unexpected peaks in my HPLC/LC-MS analysis. What are the likely causes?

A2: The appearance of extraneous peaks is a classic sign of degradation. These peaks represent degradation products. The most common causes are:

  • Oxidative Degradation: If the solution was not prepared with deoxygenated solvent or handled under an inert atmosphere, dissolved oxygen can cause degradation.[4] Trace metal ion contamination can also catalyze oxidation.

  • Photodegradation: If the solution was stored in clear glass vials or exposed to ambient laboratory light for extended periods, photodegradation is highly probable.[3]

  • pH Instability: Although the 2HCl salt provides an acidic buffer, the pH can shift over time, especially if prepared in unbuffered aqueous solutions or stored in low-quality glass containers that can leach basic ions. Imidazole rings can be susceptible to degradation under strongly alkaline conditions.[1]

To identify the degradants, a forced degradation study coupled with mass spectrometry analysis is the standard approach.

Q3: What is the optimal pH for preparing and storing the solution?

A3: The dihydrochloride salt form of the compound inherently creates an acidic solution. The imidazole ring has a pKa of approximately 6.8-7.0, meaning it will be protonated and more stable at an acidic pH.[1][6] We recommend preparing the solution in a high-purity, slightly acidic buffer (e.g., pH 4-6) or in high-purity water, which will result in an acidic pH due to the nature of the salt. Crucially, avoid alkaline conditions (pH > 8) , as the deprotonated imidazole species is more susceptible to oxidative degradation.[5]

Q4: How should I prepare my stock solution to maximize its shelf-life?

A4: To maximize stability, you must mitigate exposure to oxygen, light, and contaminants. A detailed protocol is provided in Section 4, but the key principles are:

  • Use high-purity, deoxygenated water or an appropriate buffer.

  • Prepare the solution under an inert gas atmosphere (e.g., nitrogen or argon).

  • Use amber glass vials or clear vials wrapped in aluminum foil to protect from light.[7]

  • Store at recommended low temperatures (e.g., 2-8°C or -20°C for long-term storage).[8]

Q5: Can I sterilize my solution by autoclaving?

A5: No, we do not recommend autoclaving. While some imidazole solutions can be autoclaved, substituted imidazoles may be susceptible to thermal degradation.[1][7] The high temperatures of autoclaving can accelerate hydrolysis and other degradation reactions.[9] The preferred method for sterilization is to use a 0.22 µm sterile syringe filter.

Section 3: Troubleshooting Guide
Symptom Observed Potential Cause(s) Recommended Corrective Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation, PhotodegradationDiscard the solution. Prepare a fresh solution using deoxygenated solvent and store it in an amber vial under an inert atmosphere.[3]
Precipitation or Cloudiness Poor solubility at storage temperature, pH shift affecting solubility, ContaminationAllow the solution to warm to room temperature to see if the precipitate redissolves. If not, check the pH. Prepare a fresh solution and consider storing it at a different concentration or temperature (e.g., 2-8°C instead of -20°C).
Loss of Potency / Inconsistent Assay Results Chemical Degradation (any pathway)Discard the stock solution. Prepare a fresh solution following the best practices in Protocol 1. Validate the new solution with a quality control sample before use in critical experiments.
Drifting pH Over Time Leaching from container, CO₂ absorption from air (if weakly buffered), Degradation leading to acidic/basic byproductsPrepare fresh solution in high-quality (e.g., Type I borosilicate) glass. Use a suitable buffer system if compatible with the application. Store vials with a tight seal.
Section 4: Protocols for Stability Enhancement
Protocol 1: Recommended Solution Preparation and Storage

This protocol is designed to minimize exposure to light, oxygen, and other environmental factors that accelerate degradation.[9]

start Start weigh 1. Weigh Compound Accurately weigh the 2HCl salt in a clean vessel. start->weigh solvent 2. Prepare Solvent Use HPLC-grade water. Deoxygenate by sparging with N₂ or Ar gas for 20-30 mins. weigh->solvent dissolve 3. Dissolution Add solvent to the compound. Mix under a gentle stream of inert gas. solvent->dissolve filter 4. Sterile Filtration (Optional) Filter through a 0.22 µm PVDF or PTFE syringe filter into the final storage vial. dissolve->filter aliquot 5. Aliquot Dispense into single-use volumes in amber glass vials. filter->aliquot blanket 6. Inert Atmosphere Flush the headspace of each vial with N₂ or Ar before sealing. aliquot->blanket store 7. Storage Store at 2-8°C for short-term use (<1 week) or -20°C for long-term storage. blanket->store end End store->end

Caption: Recommended workflow for preparing a stable solution.

Step-by-Step Methodology:

  • Solvent Preparation: Use Type I ultrapure water or a pre-filtered, high-purity buffer (pH 4-6). Deoxygenate the solvent by sparging with high-purity nitrogen or argon gas for at least 30 minutes.

  • Weighing: Accurately weigh the required amount of b-Phenyl-1H-imidazole-1-ethanamine 2HCl using an analytical balance.

  • Dissolution: In a clean glass vessel, add the weighed compound and then the deoxygenated solvent. Cap the vessel and sonicate or vortex gently until fully dissolved. If possible, perform this step in a glove box or under a blanket of inert gas.

  • Sterilization (If Required): Draw the solution into a syringe and pass it through a 0.22 µm sterile syringe filter (e.g., PVDF) into the final storage vials.

  • Aliquoting and Storage:

    • Dispense the solution into single-use aliquots in amber borosilicate glass vials. This prevents repeated freeze-thaw cycles and contamination.

    • Before sealing, flush the headspace of each vial with nitrogen or argon gas.

    • Seal the vials tightly with high-quality caps (e.g., with PTFE-lined septa).

    • For short-term storage (up to 1 week), store at 2-8°C.[10]

    • For long-term storage, store at -20°C or below. Stock solutions may be stable for up to 3 months when stored frozen.[8]

Protocol 2: Forced Degradation Study Workflow

To understand potential degradation products, a forced degradation study can be performed. This involves intentionally stressing the solution under various conditions.[11]

  • Prepare Solutions: Prepare a solution of the compound as per Protocol 1.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Adjust solution pH to ~1-2 with HCl and heat at 60°C.

    • Base Hydrolysis: Adjust solution pH to ~12-13 with NaOH at room temperature.

    • Oxidative Degradation: Add a small amount of 3% H₂O₂ to the solution at room temperature.[12]

    • Photodegradation: Expose the solution in a clear vial to a photostability chamber or high-intensity UV light.[1]

    • Thermal Degradation: Heat the solution at 60-80°C in the dark.[1]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method, preferably with MS detection to identify the mass of the degradation products.

Section 5: Summary of Key Stability Factors
FactorImpact on StabilityMitigation Strategy
Light High Risk: Causes photodegradation, leading to complex mixtures of byproducts.[3][9]Store solutions in amber glass vials or wrap clear vials in foil. Minimize exposure to ambient light during handling.
Oxygen High Risk: Promotes oxidative degradation of the imidazole ring.[4][9]Prepare solutions with deoxygenated solvents. Handle and store under an inert atmosphere (N₂ or Ar).
pH Moderate-High Risk: Extreme pH, especially alkaline, can catalyze hydrolysis and ring cleavage.[1][9]Maintain a slightly acidic pH (4-6). The 2HCl salt form is beneficial. Avoid basic conditions.
Temperature Moderate Risk: Higher temperatures accelerate all degradation pathways.[9][13]Store solutions at recommended cold temperatures (2-8°C or -20°C). Avoid autoclaving.
Contaminants Moderate Risk: Trace metal ions can catalyze oxidation. Microbial growth can alter pH and introduce enzymes.Use high-purity solvents and reagents. Use sterile techniques and consider sterile filtration for long-term storage.
References
  • Benchchem. (n.d.). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.
  • Benchchem. (n.d.). Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions.
  • Versteeg, S., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Felber, T., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. PubMed. Available at: [Link]

  • ACS Publications. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • TSI Journals. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

  • Diagnostic Reagents Ltd. (2022). Imidazole Buffer pH 7.3. Available at: [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF. Available at: [Link]

  • Air Sea Containers. (2025). Top 5 Factors Affecting Chemical Stability. Available at: [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • IJCRT.org. (2025). A Comprehensive Overview Of Stability Studies In Pharmaceutical Products. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives.
  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Imidazole-Based Compounds

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the bioavailability of imidazole-based compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, found i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the bioavailability of imidazole-based compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved therapeutic agents.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions make it a cornerstone of modern drug discovery.[2][3] However, researchers frequently encounter obstacles related to poor solubility, extensive metabolism, and limited permeability, which collectively restrict the oral bioavailability and therapeutic efficacy of these promising molecules.[4][5][6]

This guide is structured to provide both high-level insights through Frequently Asked Questions (FAQs) and in-depth, practical solutions in our Troubleshooting Guides. Here, we will dissect common experimental hurdles and offer step-by-step protocols grounded in established scientific principles to help you navigate the complexities of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers often have about the bioavailability of imidazole-based compounds.

Q1: Why do many of my imidazole-based compounds exhibit low oral bioavailability?

A1: The low oral bioavailability of imidazole-based compounds typically stems from a combination of three main factors:

  • Poor Aqueous Solubility: The imidazole ring itself is polar and can be ionizable, which should theoretically aid solubility.[1][7][8] However, the overall solubility is dictated by the entire molecular structure. Often, the rest of the molecule is lipophilic to facilitate target binding, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[9] This is a primary rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: Imidazole-containing drugs can be susceptible to significant metabolism by cytochrome P450 (CYP) enzymes in the liver and intestinal wall.[6] This "first-pass effect" means a substantial fraction of the drug is inactivated before it ever reaches systemic circulation, drastically reducing its bioavailability.

  • Efflux Transporter Activity: Many compounds are recognized and actively pumped back into the intestinal lumen by efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[10] This process effectively creates a barrier, preventing the drug from being absorbed into the bloodstream.[10]

Q2: What are the primary strategies I can employ to increase the bioavailability of my lead compound?

A2: Broadly, strategies can be divided into two main categories: formulation-based approaches and chemical modification approaches.[4][5]

  • Formulation Strategies: These involve modifying the drug's delivery system without altering its chemical structure. Key methods include particle size reduction (micronization, nanosuspensions), the use of solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[11][12] Nanotechnology, in particular, has emerged as a powerful tool for enhancing the bioavailability of poorly soluble drugs.[13][14][15][16]

  • Chemical Modifications (Prodrugs): This involves temporarily modifying the chemical structure of the active drug to create a "prodrug." The prodrug is designed to have better absorption properties (e.g., increased solubility or permeability) and is then converted back to the active drug within the body through enzymatic or chemical reactions.[12][17][18]

Q3: How does pH affect the solubility and potential absorption of my imidazole compound?

A3: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][7] It has a pKa of around 6.5-7.0, making its ionization state highly sensitive to the pH of its environment.[9][19]

  • In the acidic environment of the stomach (pH 1-3): The imidazole ring will be protonated, becoming positively charged. This generally increases aqueous solubility.[9]

  • In the more neutral environment of the small intestine (pH 6-7.5), where most drug absorption occurs: The imidazole ring will be partially or fully in its neutral form. While this may decrease aqueous solubility compared to the stomach, the neutral form is often more favorable for passive diffusion across the lipid membranes of intestinal cells.

Therefore, you must consider this pH-dependent behavior during both formulation development and in vitro assay design.

Q4: My compound exists in multiple crystalline forms. How can this "polymorphism" affect bioavailability?

A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[20][21][22] These different polymorphs can have significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble and dissolve faster than the most stable crystalline form.[21][23] A more soluble form can lead to higher bioavailability, especially for drugs whose absorption is limited by their dissolution rate (BCS Class II and IV).[20]

  • Stability: A metastable form can convert to a more stable, less soluble form over time during storage or even during manufacturing, which could lead to a product with inconsistent and lower bioavailability.[23][24]

It is critical to identify and control the polymorphic form of your compound to ensure consistent, reproducible results in both preclinical and clinical settings.[22][24]

Q5: When is a prodrug approach the most appropriate strategy?

A5: A prodrug approach is particularly suitable when formulation strategies alone are insufficient to overcome fundamental molecular limitations. Consider a prodrug when:

  • Permeability is the primary barrier: If your compound has adequate solubility but still shows poor absorption, it may be due to a low ability to cross the intestinal membrane. A prodrug can be designed to be more lipophilic to enhance passive diffusion.[25]

  • Targeted delivery is required: Prodrugs can be designed to be activated by specific enzymes that are abundant in the target tissue, concentrating the active drug where it's needed most. Some imidazole-based prodrugs are activated by nitroreductases, which can be useful in specific therapeutic contexts like cancer or microbiology.[7][26]

  • Solubility is extremely low: While formulation can help, sometimes a chemical modification is needed to achieve the necessary solubility for administration. For example, adding a phosphate group can create a highly water-soluble phosphate ester prodrug.[12][18] Dabigatran etexilate is a successful example of an orally bioavailable prodrug.[27]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Low Aqueous Solubility
Q: My imidazole compound is precipitating during my in vitro aqueous buffer-based assays. How can I improve its solubility for reliable testing?

A: Precipitation during assays is a common problem that leads to inaccurate and unreliable data. The issue often arises from transitioning the compound from a high-concentration DMSO stock into an aqueous buffer. Here’s how to troubleshoot and optimize this.

Causality: The core issue is the dramatic change in solvent environment. A compound may be highly soluble in 100% DMSO but will crash out when diluted into a buffer where its thermodynamic solubility is exceeded.[9] The basicity of the imidazole ring means its solubility is also highly dependent on the buffer's pH.[9]

  • pH Adjustment:

    • Rationale: Protonating the imidazole ring by lowering the pH can significantly increase aqueous solubility.[9]

    • Action: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 4.0 to 7.4. Test the solubility of your compound in each to find the optimal pH that maintains solubility without affecting the assay's biological components.

  • Incorporate a Co-solvent:

    • Rationale: Water-miscible organic solvents can increase the solvent capacity of the aqueous buffer, helping to keep the compound in solution.[28]

    • Action: Introduce a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your final assay buffer.[9] Start with low concentrations (e.g., 1-5%) and increase cautiously, as high concentrations can affect cell viability or enzyme activity. Always run a vehicle control to ensure the co-solvent itself is not causing an effect.

  • Use of Solubilizing Excipients:

    • Rationale: Surfactants form micelles that can encapsulate hydrophobic compounds, while cyclodextrins have a hydrophobic core that can form inclusion complexes, effectively increasing the apparent solubility of the drug.[7][29]

    • Action: Test the addition of non-ionic surfactants like Tween 80 or complexing agents like β-cyclodextrin to your buffer.[7][29] As with co-solvents, perform dose-response tests to find a concentration that aids solubility without interfering with the assay. The complexation of ketoconazole with β-cyclodextrin is a well-documented example of this strategy improving bioavailability.[7][30]

  • Assess Kinetic vs. Thermodynamic Solubility:

    • Rationale: What you are observing is likely an issue of kinetic solubility. Understanding the thermodynamic (or equilibrium) solubility provides a baseline for what is achievable in a given buffer system.[9]

    • Action: Perform a simple shake-flask method for thermodynamic solubility. Add an excess of the solid compound to your chosen buffer, agitate for 24-48 hours at a controlled temperature, filter, and quantify the concentration of the dissolved compound via HPLC or LC-MS/MS. This value represents the true solubility limit.

G start Compound Precipitates in Assay ph_test Step 1: Test Solubility in Buffers (pH 4.0 - 7.4) start->ph_test ph_success Solubility Achieved ph_test->ph_success Yes ph_fail Still Precipitates ph_test->ph_fail No cosolvent Step 2: Add Co-solvent (e.g., 1-5% Ethanol, PEG) ph_fail->cosolvent cosolvent_success Solubility Achieved cosolvent->cosolvent_success Yes cosolvent_fail Still Precipitates cosolvent->cosolvent_fail No excipient Step 3: Add Solubilizing Excipient (e.g., Tween 80, Cyclodextrin) cosolvent_fail->excipient excipient_success Solubility Achieved excipient->excipient_success Yes excipient_fail Consider Formulation (See Guide 2) excipient->excipient_fail No

Caption: Decision tree for troubleshooting compound precipitation.

Guide 2: Poor Oral Absorption In Vivo
Q: My imidazole compound has good in vitro potency and solubility but shows very low exposure in my animal pharmacokinetic (PK) studies. What formulation strategies can I try?

A: This is a classic drug development challenge. Good in vitro results that don't translate in vivo often point to poor absorption or rapid first-pass metabolism.[4][5] Here, advanced formulation strategies can make a significant difference.

Causality: Even if a compound dissolves, it may not be absorbed efficiently. This can be due to low membrane permeability or degradation in the GI tract. Lipid-based and nanoparticle formulations work by enhancing solubilization in the gut and promoting absorption through various physiological pathways.[13][29]

LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[29] This enhances bioavailability by:

  • Keeping the drug in a solubilized state.

  • Promoting absorption via lymphatic pathways, which can bypass the liver and reduce first-pass metabolism.[29]

  • Component Selection:

    • Oil Phase: Choose a pharmaceutically acceptable oil (e.g., Labrafac™ PG, Maisine® CC).[29]

    • Surfactant: Select a surfactant with a high HLB (Hydrophile-Lipophile Balance) value (e.g., Tween 80, Kolliphor® EL).

    • Co-solvent: Select a co-solvent to help dissolve the drug and surfactant in the oil (e.g., Transcutol® HP, Propylene Glycol).

  • Solubility Screening:

    • Determine the solubility of your imidazole compound in each of the selected oils, surfactants, and co-solvents to identify the best excipients.

  • Ternary Phase Diagram Construction:

    • To find the optimal ratio of components, construct a ternary phase diagram. Prepare various mixtures of oil, surfactant, and co-solvent (e.g., in 10% increments) and visually assess their ability to self-emulsify upon dilution in water. The goal is to identify a region that forms a clear or bluish-white microemulsion rapidly.

  • Formulation Preparation:

    • Based on the phase diagram, select a ratio from the optimal emulsification region.

    • Dissolve your imidazole compound in the co-solvent with gentle heating or vortexing.

    • Add the surfactant and mix until uniform.

    • Add the oil phase and mix thoroughly to create a clear, homogenous pre-concentrate.

  • Characterization:

    • Emulsification Time: Add a small amount of the SEDDS pre-concentrate to water and measure the time it takes to form an emulsion with gentle stirring.

    • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. A smaller droplet size (<200 nm) is generally preferred for better absorption.

Creating a nanosuspension involves reducing the particle size of the drug to the nanometer range (<1000 nm).[11][28]

  • Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[11]

  • Benefit: This can significantly improve the absorption of BCS Class II compounds. Nanosuspensions can be stabilized with surfactants or polymers to prevent particle aggregation.[11]

G start Solid Imidazole Compound disperse Disperse Drug in Stabilizer Solution (e.g., Surfactant, Polymer) start->disperse mill Particle Size Reduction (e.g., Wet Milling, High-Pressure Homogenization) disperse->mill characterize Characterize Nanoparticles (Size, Zeta Potential, Morphology) mill->characterize finish Stable Nanosuspension for Dosing characterize->finish

Caption: High-level workflow for creating a nanosuspension.

StrategyMechanism of ActionBest For...AdvantagesDisadvantages
pH Adjustment Increases ionization and solubility.Weakly acidic/basic drugs.Simple, cost-effective.Limited by GI tract pH; risk of precipitation upon pH change.
Co-solvents Increases solvent capacity.Highly lipophilic compounds.Easy to formulate for preclinical studies.Potential for in vivo precipitation upon dilution; toxicity concerns at high concentrations.[28]
SEDDS (LBFs) Maintains drug in solution; promotes lymphatic uptake.Lipophilic drugs (LogP > 2).[29]Bypasses first-pass metabolism; enhances solubility and permeability.Complex formulation development; potential for GI side effects.
Nanosuspensions Increases surface area for faster dissolution.[11]Poorly soluble drugs (BCS Class II/IV).High drug loading; applicable to many compounds.Requires specialized equipment; physical stability (aggregation) can be a challenge.
Prodrugs Covalent modification to improve solubility/permeability.[18]Permeability-limited or very insoluble drugs.Can overcome fundamental molecular flaws; enables targeting.Requires synthetic chemistry; risk of incomplete conversion to active drug.
Guide 3: Suspected Efflux Transporter Substrate
Q: My compound has good solubility and is not rapidly metabolized, but still has low oral bioavailability. Could it be an efflux transporter substrate, and how can I test this?

A: Yes, this is a strong possibility. If a drug is actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp), its net absorption will be very low, even if other properties are favorable.[10][31]

Causality: Efflux transporters are ATP-dependent proteins that act as a protective barrier, expelling xenobiotics from cells.[10][32] To determine if your compound is a substrate, you need to measure its transport across a polarized cell monolayer in both directions (apical to basolateral and basolateral to apical).

The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when grown on a semi-permeable membrane, differentiates to form a polarized monolayer of enterocytes that expresses key efflux transporters like P-gp.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

  • Permeability Measurement (A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add your test compound (dissolved in transport buffer) to the apical (A, upper) chamber.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer.[33]

  • Permeability Measurement (B to A):

    • In a separate set of wells, repeat the process but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber. This measures transport in the direction of efflux.

  • Analysis:

    • Quantify the concentration of your compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B to A) / Papp (A to B)

  • Interpretation:

    • ER < 2: The compound is likely not a significant substrate of efflux.

    • ER ≥ 2: The compound is likely a substrate for an active efflux transporter. The higher the ratio, the more significant the efflux.

G cluster_0 A to B (Absorption) cluster_1 B to A (Efflux) A_to_B Apical (Donor) Caco-2 Monolayer Basolateral (Receiver) sample_A A_to_B:f2->sample_A Sample & Measure drug_A Drug drug_A->A_to_B:f0 B_to_A Apical (Receiver) Caco-2 Monolayer Basolateral (Donor) efflux_pump P-gp sample_B B_to_A:f0->sample_B Sample & Measure drug_B Drug drug_B->B_to_A:f2 efflux_pump->B_to_A:f0 Active Transport calculation Calculate Efflux Ratio ER = Papp(B→A) / Papp(A→B)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

References

A complete list of all sources cited within this technical guide is provided below for verification and further reading.

  • Vertex AI Search Result. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Accessed March 22, 2025.
  • Benchchem.
  • Vertex AI Search Result. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Accessed March 22, 2025.
  • MDPI. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Published March 3, 2022.
  • PMC. Importance and Involvement of Imidazole Structure in Current and Future Therapy. Published January 26, 2026.
  • PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Published July 29, 2021.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of 6-(1H-Imidazol-1-yl)
  • Journal of the American Chemical Society. Multicomponent Synthesis of Imidazole-Based Ionizable Lipids for Highly Efficient and Spleen-Selective Messenger RNA Delivery. Published May 22, 2024.
  • MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Published April 27, 2023.
  • TSI Journals.
  • PubMed. Multicomponent Synthesis of Imidazole-Based Ionizable Lipids for Highly Efficient and Spleen-Selective Messenger RNA Delivery. Published June 5, 2024.
  • Review Article.
  • PubMed. Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes. Published November 2, 2020.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Published July 8, 2025.
  • Journal Article. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Review Article. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Published September 1, 2025.
  • Review Article. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Published June 30, 2019.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Published March 15, 2024.
  • International Journal of Pharmaceutical Sciences. Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Published May 31, 2025.
  • ResearchGate. Imidazole‐Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes | Request PDF.
  • R Discovery. Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. Published December 1, 2025.
  • PMC. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • PMC. Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR.
  • Sigma-Aldrich. The Role of Intestinal Efflux Transporters in Drug Absorption.
  • PubMed. Intestinal efflux transporters and drug absorption. Published July 15, 2008.
  • Sigma-Aldrich. The Role of Intestinal Efflux Transporters In Drug Absorption.
  • Taylor & Francis.
  • SciELO.
  • ResearchGate. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Published October 16, 2025.
  • eLife.
  • PMC. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine.
  • PMC. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • MDPI. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Published October 13, 2024.
  • ACS Publications. Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation | Bioconjugate Chemistry. Published February 14, 2019.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. Published May 30, 2024.
  • PMC - NIH. The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • ManTech Publications.
  • International Research Journal. Advancements in Pharmaceutical Nanotechnology: Revolutionizing Drug Delivery.
  • Pharmaceutical Technology. Enhancing Solubility and Bioavailability with Nanotechnology. Published April 7, 2025.
  • Website Article. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions.
  • Journal Article.
  • Sigma-Aldrich. The Role of Intestinal Efflux Transporters In Drug Absorption.
  • PMC. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Published October 4, 2024.
  • Books. CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption. Published August 27, 2021.

Sources

Reference Data & Comparative Studies

Validation

Validating the Pharmacological Activity of b-Phenyl-1H-imidazole-1-ethanamine 2HCl: A Comparison Guide

Introduction and Mechanistic Causality b-Phenyl-1H-imidazole-1-ethanamine 2HCl (CAS 174262-04-5) is a specialized synthetic derivative of the imidazole-ethanamine scaffold[1]. While endogenous histamine utilizes a C4-lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

b-Phenyl-1H-imidazole-1-ethanamine 2HCl (CAS 174262-04-5) is a specialized synthetic derivative of the imidazole-ethanamine scaffold[1]. While endogenous histamine utilizes a C4-linked ethanamine chain to broadly activate H1–H4 G-protein coupled receptors (GPCRs), this compound features an N1-linked ethanamine chain and a beta-phenyl substitution .

From a structural pharmacology perspective, these modifications serve two causal purposes:

  • Steric Hindrance & Receptor Selectivity: The bulky beta-phenyl group restricts the molecule's conformational flexibility, preventing it from fitting into the narrow binding pockets of H1 and H2 receptors. Instead, it favors the larger lipophilic pockets characteristic of H3/H4 receptors or the active sites of metalloenzymes like Nitric Oxide Synthase (NOS)[2].

  • Enhanced Lipophilicity: The addition of the phenyl ring significantly increases the compound's LogP, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targeting compared to highly polar endogenous analogs.

GPCR_Signaling Ligand b-Phenyl-1H-imidazole-1-ethanamine Receptor H3/H4 Receptor (GPCR) Ligand->Receptor Binds & Modulates GProtein Gαi/o Protein Receptor->GProtein Activates AC Adenylyl Cyclase (Inhibited) GProtein->AC Inhibits MAPK MAPK/ERK Activation GProtein->MAPK Phosphorylates cAMP cAMP Levels Decrease AC->cAMP Downregulates

GPCR signaling pathway modulated by imidazole-based ligands.

Comparative Performance Data

When evaluating b-Phenyl-1H-imidazole-1-ethanamine 2HCl, it is critical to benchmark its performance against standard imidazole-based alternatives. The table below summarizes the comparative pharmacological profiles.

CompoundStructural ClassificationPrimary TargetLipophilicity (LogP)Functional Role
b-Phenyl-1H-imidazole-1-ethanamine 2HCl N1-linked, beta-phenyl imidazoleH3/H4, NOS~1.8 - 2.2Selective Antagonist / Inhibitor
Histamine C4-linked imidazoleH1, H2, H3, H4-0.7Endogenous Pan-Agonist
Thioperamide Cyclohexyl-piperidine imidazoleH3, H4~2.5Potent Inverse Agonist
Amthamine Thiazole-ethanamineH2-0.2Selective H2 Agonist

Data Interpretation: The high lipophilicity of b-Phenyl-1H-imidazole-1-ethanamine 2HCl makes it superior to histamine and amthamine for intracellular or CNS-based assays, while its distinct N1-linkage provides a different steric profile compared to the bulky cyclohexyl group of thioperamide.

Self-Validating Experimental Workflows

To objectively validate the activity of b-Phenyl-1H-imidazole-1-ethanamine 2HCl, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity[3].

Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a tritiated standard (e.g., [3H] -N-alpha-methylhistamine) from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Causality: MgCl2​ is strictly required to stabilize the G-protein-receptor complex in its high-affinity state.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: Imidazole-ethanamines are highly basic and adhere to glass. PEI coats the filters with positive charges, repelling the ligand and eliminating false-positive background noise.

  • Incubation: Combine 100 µg of membrane protein, 1 nM radioligand, and serial dilutions of b-Phenyl-1H-imidazole-1-ethanamine 2HCl (10 pM to 10 µM). Incubate at 25°C for 60 minutes. Causality: 25°C ensures the system reaches thermodynamic equilibrium without triggering rapid proteolytic degradation of the receptor.

  • Rapid Filtration & Detection: Terminate the reaction by rapid vacuum filtration over the PEI-treated filters. Wash 3x with ice-cold buffer to lock the bound state, then quantify via liquid scintillation counting.

Validation_Workflow Prep Compound Prep (10mM in DMSO) Dilution Serial Dilution (10pM to 10µM) Prep->Dilution Incubation Receptor Incubation (Membrane + Radioligand) Dilution->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Detection Scintillation Counting (IC50/Ki Determination) Filtration->Detection

Step-by-step radioligand binding assay workflow for compound validation.

Protocol 2: Functional cAMP Accumulation Assay

Binding affinity does not equal functional efficacy. To determine if b-Phenyl-1H-imidazole-1-ethanamine 2HCl acts as an agonist or antagonist, a cAMP assay must be performed[4].

Step-by-Step Methodology:

  • Cell Plating: Seed target cells at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits phosphodiesterases. Without it, any cAMP generated or inhibited would be rapidly degraded, collapsing the assay's signal window.

  • Forskolin Stimulation: Add 10 µM Forskolin simultaneously with the test compound. Causality: Because H3/H4 receptors couple to Gαi​ (which inhibits cAMP), baseline cAMP levels are too low to measure a decrease. Forskolin artificially spikes cAMP levels, creating a high baseline from which Gαi​ -mediated inhibition can be accurately quantified.

  • Lysis and Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

Conclusion

b-Phenyl-1H-imidazole-1-ethanamine 2HCl provides a structurally distinct alternative to standard imidazole ligands. By utilizing the N1-attachment and beta-phenyl steric bulk, researchers can probe specific lipophilic receptor pockets. Adhering to the causality-driven protocols outlined above ensures that resulting pharmacological data is both robust and reproducible.

References

  • 1-(4-phenyl-1H-imidazol-2-yl)ethanamine | C11H13N3 - PubChem - nih.gov -[Link]

  • Assay Guidance Manual - NCBI Bookshelf - nih.gov -[Link]

  • Cell Viability Assays - Assay Guidance Manual - nih.gov -[Link]

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility of b-Phenyl-1H-imidazole-1-ethanamine 2HCl Results

Introduction: The Imperative of Reproducibility in Drug Development In the landscape of scientific research and pharmaceutical development, reproducibility is the cornerstone of credibility and progress.[1][2] The abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in Drug Development

In the landscape of scientific research and pharmaceutical development, reproducibility is the cornerstone of credibility and progress.[1][2] The ability to consistently replicate experimental findings is what transforms a novel discovery into a validated, trustworthy result upon which further research can be built.[3][4] This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results for b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride, a representative small molecule with potential therapeutic applications. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and biologically active compounds.[5][6][7][8]

We will dissect the critical stages of the research lifecycle for this compound: its chemical synthesis, its analytical characterization, and the evaluation of its biological activity. For each stage, we will explore the common pitfalls that lead to variability and present robust, validated protocols designed to maximize the consistency and reliability of your results. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

Part 1: Reproducibility in the Synthesis of b-Phenyl-1H-imidazole-1-ethanamine 2HCl

The consistency of a compound's biological effect is predicated on the consistency of its synthesis. The purity, yield, and impurity profile of the final product can be significantly affected by seemingly minor variations in the synthetic protocol.[9][10] Chemistry is fundamentally a reproducible science, but this reproducibility is contingent on meticulous control over experimental variables.[1][11][12]

Comparative Synthetic Strategies

Two common routes for the synthesis of substituted imidazoles are the de novo ring formation from an α-haloketone and a one-pot multi-component reaction. Each presents unique advantages and reproducibility challenges.

  • Strategy A: α-Haloketone Cyclization. This classic method involves the reaction of an α-bromoketone with formamide.[13] It is a well-established route but can be sensitive to reaction temperature and purification methods.

  • Strategy B: One-Pot Three-Component Synthesis. This modern approach combines a phenyl-containing diketone (benzil), an aldehyde, and an ammonium salt (ammonium acetate) in a single step, often under greener conditions.[14] While efficient, the outcome can be sensitive to catalyst choice and solvent.[14]

The diagram below illustrates a plausible synthetic pathway for a related phenyl-imidazole core, highlighting critical control points.

Synthesis_Workflow cluster_strategy_A Strategy A: α-Haloketone Route cluster_strategy_B Strategy B: One-Pot Route cluster_downstream Downstream Modification & Salt Formation A1 Phenylacetyl Halide A2 Diazomethane (or alternative) A1->A2 Arndt-Eistert Homologation A3 α-Diazoacetophenone A2->A3 A4 HBr A3->A4 Hydrohalogenation A5 α-Bromoacetophenone A4->A5 A6 Formamide A5->A6 Cyclization (Heat, 170-180°C) A7 4-Phenyl-1H-imidazole A6->A7 C1 Phenyl-imidazole Core (from A or B) B1 Benzil + Benzaldehyde + Ammonium Acetate B2 Catalyst (e.g., LPP) Solvent (e.g., Ethanol) B1->B2 Condensation B3 2,4,5-Triphenyl-1H-imidazole B2->B3 C2 Alkylation Reagent (e.g., 2-bromoethylamine deriv.) C1->C2 N-Alkylation C3 b-Phenyl-1H-imidazole-1-ethanamine C2->C3 C4 HCl in Ether/IPA C3->C4 Salt Formation C5 Final Product (2HCl Salt) C4->C5 Final_Purification Purification (Crystallization/Chromatography) C5->Final_Purification Characterization QC Analysis (NMR, HPLC, MS) Final_Purification->Characterization

Caption: Comparative synthetic workflows for phenyl-imidazole cores.

Protocol: Reproducible Synthesis via α-Haloketone Cyclization

This protocol prioritizes control over critical parameters to ensure batch-to-batch consistency.

Objective: To synthesize 4-Phenyl-1H-imidazole, a key intermediate for the target molecule.

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Formamide (high purity)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and temperature probe, add 2-bromo-1-phenylethanone (1 equivalent).

  • Reagent Addition: Add formamide (15 equivalents). Causality: Using a large excess of formamide serves as both reactant and solvent, driving the reaction to completion.[13]

  • Heating: Heat the reaction mixture to 175°C (± 5°C) and maintain for 7 hours. Causality: Precise temperature control is critical. Temperatures too low result in incomplete reaction, while temperatures too high can lead to decomposition and side-product formation, impacting reproducibility.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with saturated NaHCO₃ solution to neutralize excess acid. Extract the aqueous layer three times with EtOAc. Causality: Consistent extraction volumes and repetitions ensure maximum recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. Causality: The choice of eluent system and consistent column packing are vital for separating the desired product from impurities, ensuring a reproducible purity profile.

Table 1: Factors Impacting Synthetic Reproducibility
ParameterLow Reproducibility FactorHigh Reproducibility ProtocolRationale
Reagent Purity Using technical grade formamide.Use >99.5% purity formamide.Impurities in starting materials can act as catalysts or inhibitors for side reactions, leading to inconsistent impurity profiles.[12]
Temperature Uncontrolled heating mantle.Oil bath with a digital temperature controller set to 175 ± 5°C.Reaction kinetics are highly temperature-dependent. Fluctuations can alter reaction rates and selectivity.[10]
Atmosphere Reaction open to air.Perform reaction under an inert atmosphere (N₂ or Ar).Minimizes potential oxidation of reactants or intermediates, which can be a source of variability.[12]
Stirring Inconsistent magnetic stirring speed.Use an overhead mechanical stirrer at a consistent RPM.Inconsistent mixing can lead to local hot spots and concentration gradients, affecting reaction rates and yields.[9]
Purification Variable solvent for crystallization.Standardized multi-solvent recrystallization protocol with defined cooling rates.Ensures consistent crystal morphology and purity, which can affect dissolution rates and bioavailability.

Part 2: Reproducibility in Analytical Characterization

Once synthesized, the identity, purity, and concentration of b-Phenyl-1H-imidazole-1-ethanamine 2HCl must be confirmed using validated analytical methods. An unvalidated or poorly controlled analytical procedure is a primary source of non-reproducible data.[15][16] The International Council for Harmonisation (ICH) guidelines provide a robust framework for validating analytical procedures.[17][18]

Core Analytical Techniques

A combination of techniques is required for full characterization:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[19][20]

  • Mass Spectrometry (MS): For confirmation of molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

The following diagram outlines a validated workflow for analytical quality control.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) Prep Weigh Compound (Calibrated Balance) Dissolve in Mobile Phase (Class A Volumetrics) Prepare Serial Dilutions Injection Inject Samples & Standards Prep->Injection HPLC_Setup System Suitability Test (SST) (ICH Q2(R2)) HPLC_Setup->Injection Separation C18 Column Isocratic/Gradient Elution Injection->Separation Detection UV Detector (e.g., 300 nm) Separation->Detection Data_Acq Data Acquisition & Processing (Chromatography Data System) Detection->Data_Acq Specificity Specificity (Peak Purity) Report Generate Certificate of Analysis Specificity->Report Linearity Linearity (Calibration Curve) Linearity->Report Accuracy Accuracy (% Recovery) Accuracy->Report Precision Precision (%RSD) Precision->Report Data_Acq->Specificity Calculate Validation Parameters Data_Acq->Linearity Calculate Validation Parameters Data_Acq->Accuracy Calculate Validation Parameters Data_Acq->Precision Calculate Validation Parameters

Caption: A validated workflow for HPLC analysis.

Protocol: Validated HPLC Method for Purity Determination

This protocol is designed to meet ICH validation standards for robustness and reproducibility.[15][21]

Objective: To quantify the purity of b-Phenyl-1H-imidazole-1-ethanamine 2HCl.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 or equivalent with UV detector.

  • Column: Thermo Scientific BDS Hypersil C8 (5 µm, 250 x 4.6 mm).[20]

  • Mobile Phase: Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH adjusted to 3.2 with phosphoric acid.[20]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 300 nm.[20]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase. Prepare a calibration curve by serial dilution to concentrations from 10-100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at a target concentration of 50 µg/mL in the mobile phase.

  • System Suitability: Before analysis, perform five replicate injections of the 50 µg/mL standard. The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2%.[21] Causality: This step ensures the analytical system is performing correctly before sample analysis begins, preventing unreliable results.[15]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the test sample in triplicate.

  • Calculation: Determine the purity of the sample by comparing its peak area to the calibration curve, accounting for all integrated peaks (Area % method).

Table 2: Comparison of Analytical Method Validation Parameters
ParameterDefinition (ICH Q2(R1))[17]Acceptance CriteriaConsequence of Poor Control
Accuracy The closeness of test results to the true value.98.0 - 102.0% recovery.Inaccurate dosage in subsequent biological assays, leading to erroneous conclusions.
Precision The degree of scatter between a series of measurements.Repeatability %RSD ≤ 2.0%.High variability in results makes it impossible to discern real effects from analytical noise.
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference from impurities or degradants at the analyte's retention time.Impurities co-eluting with the main peak can artificially inflate the perceived purity and lead to safety concerns.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.Inability to accurately quantify the compound across a range of concentrations.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD remains within limits when pH, mobile phase composition, etc., are slightly varied.A non-robust method will fail when transferred to another lab or even a different instrument, leading to a reproducibility crisis.[22]

Part 3: Reproducibility in Biological Assays

The ultimate test of a compound is its biological activity. In vitro assays are notoriously susceptible to a host of variables that can compromise reproducibility.[3][23] Factors such as cell line integrity, reagent quality, and even minor details like plate layout can introduce significant bias.[4][24]

Given the broad activities of imidazole derivatives, we will consider a representative anti-inflammatory assay: the inhibition of a key signaling pathway.[8][25]

Signaling Pathway: NF-κB Inhibition Assay

Many inflammatory stimuli converge on the activation of the transcription factor NF-κB. A common assay measures the ability of a compound to inhibit this pathway.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (Cytoplasmic Sequestration) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Activates Transcription Compound b-Phenyl-1H-imidazole- 1-ethanamine Compound->IKK Potential Inhibition Site

Caption: Simplified NF-κB signaling pathway for an anti-inflammatory assay.

Protocol: Reproducible NF-κB Luciferase Reporter Assay

This protocol incorporates best practices to minimize variability.

Objective: To determine the IC₅₀ of b-Phenyl-1H-imidazole-1-ethanamine 2HCl for the inhibition of TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct.

  • Authenticated, low-passage cells from a certified vendor (e.g., ATCC).

  • DMEM, 10% FBS, Penicillin-Streptomycin.

  • Recombinant human TNF-α.

  • Luciferase assay reagent (e.g., Promega ONE-Glo).

  • White, opaque 96-well plates.

Procedure:

  • Cell Culture & Seeding: Culture cells under standardized conditions (37°C, 5% CO₂). Passage cells for no more than 10-15 passages. Seed 20,000 cells/well in 100 µL of media into a 96-well plate. Causality: Over-passaged or contaminated cell lines are a major source of non-reproducibility.[3] Using authenticated, low-passage cells is critical.

  • Plate Layout: To mitigate the "edge effect," do not use the outer wells for experimental data. Fill them with sterile PBS or media. Randomize the placement of different compound concentrations across the plate.[24] Causality: Evaporation from outer wells can concentrate media components, altering cell growth and response, creating a significant positional bias.[24]

  • Compound Treatment: The next day, prepare a 10-point, 3-fold serial dilution of the test compound. Treat cells for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL. Incubate for 6 hours.

  • Lysis & Luminescence Reading: Equilibrate the plate and reagents to room temperature. Add luciferase assay reagent to each well, lyse the cells according to the manufacturer's protocol, and read luminescence on a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle-treated, TNF-α-stimulated wells to 100% activity and unstimulated wells to 0%. Fit the dose-response curve using a four-parameter logistic regression to determine the IC₅₀.

Table 3: Factors Impacting Biological Assay Reproducibility
ParameterLow Reproducibility FactorHigh Reproducibility ProtocolRationale
Biological Reagents Using unauthenticated or high-passage cell lines.Use authenticated cell lines from a certified vendor (e.g., ATCC); establish a cell bank and limit passage number.Genetic drift and cross-contamination in cell lines can dramatically alter experimental outcomes, invalidating results.[3][4]
Compound Handling Dissolving compound in different solvents for each experiment.Create a single, high-concentration stock solution in 100% DMSO, aliquot, and store at -80°C. Thaw a fresh aliquot for each experiment.Freeze-thaw cycles can degrade the compound, and solvent variability can affect solubility and cell viability.
Assay Conditions Variable incubation times; not monitoring incubator CO₂/temperature.Use calibrated timers for all incubations; regularly check and log incubator performance.Cell signaling is dynamic. Inconsistent timing and environmental stress can significantly alter the biological response.
Data Analysis Applying different normalization methods or curve-fitting algorithms.Establish a standardized data analysis pipeline in the protocol, specifying normalization controls and the exact regression model.Inconsistent data processing can lead to different final values (e.g., IC₅₀) from the exact same raw data.
Access to Methods Vague descriptions like "cells were treated with the compound."Thoroughly document all methods, including reagent lot numbers, instrument settings, and detailed protocols, making them accessible.Lack of access to detailed methodological information is a primary barrier to other labs being able to replicate the work.[4]

Conclusion

The reproducibility of results for a compound like b-Phenyl-1H-imidazole-1-ethanamine 2HCl is not a matter of chance, but a direct outcome of deliberate, rigorous experimental design and execution. By controlling for variability at every stage—from the purity of reagents in synthesis to the placement of samples in a 96-well plate—researchers can build a foundation of trust and confidence in their data. This guide has outlined a framework for achieving this consistency, emphasizing the causal links between specific protocol steps and reliable outcomes. Adherence to these principles of robust synthesis, validated analytics, and controlled biological testing is essential for advancing credible and impactful science.

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  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25).
  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025, September 7).
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.
  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. (2012, June 19).
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (2023, September 15).
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk - WUR eDepot. (2021, July 8).

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Assays for Imidazole Compounds

For researchers, scientists, and drug development professionals, the journey of a novel imidazole-based therapeutic from bench to bedside is paved with rigorous analytical scrutiny. The inherent chemical properties of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel imidazole-based therapeutic from bench to bedside is paved with rigorous analytical scrutiny. The inherent chemical properties of the imidazole ring—its basicity, aromaticity, and coordination potential—present unique challenges in developing and validating quantitative assays. This guide provides an in-depth, experience-driven comparison of common analytical methodologies, focusing on the critical process of cross-validation to ensure data integrity, consistency, and regulatory compliance.

The Rationale: Why Cross-Validation for Imidazole Assays is Non-Negotiable

Imidazole compounds, ranging from small molecule kinase inhibitors to histidine-rich biologics, are mainstays in modern pharmacology.[1] The objective of an analytical method is to ensure that it is suitable for its intended purpose.[2][3][4] However, a validated assay is not a static entity. Cross-validation becomes essential in several scenarios:

  • Method Transfer: When an assay is transferred between laboratories or to a contract research organization (CRO).

  • Platform Migration: When switching analytical technologies, for instance, from a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method used in early discovery to a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for clinical sample analysis.

  • Changes in Reagents or Instrumentation: When a critical reagent (e.g., a new antibody lot for an immunoassay) or instrument is changed.

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a clear framework for bioanalytical method validation, which underscores the need for such comparisons to guarantee that the data remains reliable and reproducible throughout the drug development lifecycle.[5][6][7]

Unique Challenges with Imidazole Analytes

The imidazole moiety's pKa is typically around 7, meaning its ionization state is highly sensitive to pH changes within a physiological range. This directly impacts chromatographic retention, peak shape, and mass spectrometric ionization efficiency. Furthermore, the nitrogen atoms in the ring can interact with active sites on silica-based chromatography columns (silanols), leading to poor peak shape and tailing.[8][9] These specific challenges necessitate a well-designed validation strategy.

A Tale of Two Platforms: Comparing Chromatographic and Ligand-Binding Assays

The two most prevalent platforms for quantifying imidazole-containing drugs are LC-MS/MS and competitive enzyme-linked immunosorbent assays (ELISA). Each operates on fundamentally different principles, making them ideal candidates for a cross-validation study.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the benchmark for small molecule quantification due to its superior specificity and sensitivity.[10][11] The liquid chromatography component separates the target analyte from matrix components, while the tandem mass spectrometer provides definitive identification and quantification based on the analyte's unique mass-to-charge ratio (m/z) and its fragmentation pattern.

Causality in Method Development:

  • Mobile Phase pH: To ensure consistent protonation of the imidazole ring and achieve sharp, symmetrical peaks, the mobile phase is often acidified (e.g., with 0.1% formic acid).[11][12] This keeps the analyte in a consistent, positively charged state, which is also beneficial for positive mode electrospray ionization (ESI).

  • Column Choice: Base-deactivated or end-capped C18 columns are frequently selected to minimize secondary interactions between the basic imidazole nitrogens and acidic residual silanols on the stationary phase.[8]

  • Sample Preparation: Due to the complexity of biological matrices (like plasma), matrix effects (ion suppression or enhancement) are a significant concern.[8] Robust sample preparation techniques like solid-phase extraction (SPE) are often employed to clean the sample and mitigate these effects.[10][11] The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for any remaining matrix effects and variability.[8]

The High-Throughput Alternative: Competitive ELISA

For certain applications, particularly those requiring high throughput, a competitive ELISA can be a valuable tool. This immunoassay format is well-suited for quantifying small molecules like imidazole derivatives.[13][14][15]

Principle of Operation: In a competitive ELISA, the imidazole analyte in the sample competes with a known amount of enzyme-labeled imidazole analyte (the "tracer") for binding to a limited number of specific antibody sites immobilized on a microplate.[14] The signal generated is inversely proportional to the concentration of the analyte in the sample; a high concentration of analyte in the sample results in less tracer binding and thus a weaker signal.[14][16]

Below is a diagram illustrating the workflow of a competitive ELISA.

competitive_ELISA_workflow

Caption: Workflow of a competitive ELISA for small molecule detection.

The Core of Comparison: Key Validation Parameters

Cross-validation involves assessing a defined set of performance characteristics for each assay and comparing the results against pre-defined acceptance criteria. This process is rigorously guided by documents like the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[5][17]

The diagram below outlines the logical flow of a typical cross-validation process.

cross_validation_flow

Caption: Logical workflow for cross-validating two analytical assays.
Comparative Data Summary

The following table summarizes typical performance data from a cross-validation exercise comparing an LC-MS/MS method and a competitive ELISA for a hypothetical small molecule imidazole drug in rat plasma.

Validation Parameter LC-MS/MS Method Competitive ELISA Typical Acceptance Criteria Commentary
Specificity High (Confirmed by MS/MS transitions)Moderate (Potential for cross-reactivity)No significant interference at analyte RT or from related structuresLC-MS/MS is inherently more specific. ELISA specificity depends entirely on the antibody's quality.[3]
Lower Limit of Quantitation (LLOQ) 2.61 ng/mL[18][19]~10-20 ng/mLS/N ≥ 10 (LC-MS/MS); Within 20% of nominal (both)LC-MS/MS typically offers superior sensitivity.[4]
Linearity (R²) > 0.995[11]> 0.99 (4-Parameter Logistic Fit)R² ≥ 0.99Both methods can provide excellent linearity within their respective ranges.
Accuracy (% Recovery) 95.8% to 107.6%[19]90% to 115%85-115% (non-LLOQ); 80-120% (LLOQ)Both methods demonstrate acceptable accuracy.
Precision (%RSD) Intra-day: ≤ 9.50%Inter-day: ≤ 7.19%[18][19]Intra-day: < 10%Inter-day: < 15%≤ 15% (non-LLOQ); ≤ 20% (LLOQ)Both methods show good reproducibility, with LC-MS/MS often being slightly more precise.
Robustness High (unaffected by minor changes in mobile phase composition)Moderate (sensitive to incubation times/temps)No significant impact on results from minor procedural variationsChromatographic methods are often more robust to minor environmental changes than enzymatic immunoassays.[20]

Experimental Protocol: A Self-Validating System for Accuracy and Precision

To ensure trustworthiness, every protocol must be a self-validating system with pre-defined acceptance criteria. Below is a detailed protocol for assessing the accuracy and precision of an LC-MS/MS assay for an imidazole compound in plasma.

Objective: To determine the intra-day and inter-day accuracy and precision of the analytical method.

Materials:

  • Blank rat plasma

  • Analyte stock solution (1 mg/mL)

  • Internal Standard (SIL-IS) stock solution (1 mg/mL)

  • Quality Control (QC) samples prepared in blank plasma at four levels: LLOQ, Low QC, Mid QC, and High QC.

Workflow Diagram:

accuracy_precision_workflow

Caption: Step-by-step workflow for accuracy and precision assessment.

Procedure:

  • Preparation (Day 1):

    • Prepare a fresh calibration curve by spiking blank plasma with the analyte stock solution.

    • Analyze one set of QC samples in replicates of six (n=6) for each concentration level (LLOQ, Low, Mid, High).

    • For each QC sample, follow the established sample preparation protocol (e.g., protein precipitation).[18]

  • Analysis:

    • Analyze the processed calibration standards and QC samples using the validated LC-MS/MS method.

  • Calculation (Intra-day):

    • Determine the concentration of each QC replicate using the calibration curve from the same run.

    • Precision (%RSD): For each QC level, calculate the Relative Standard Deviation (RSD) of the concentrations.

      • Acceptance Criterion: RSD must be ≤15% (≤20% for LLOQ).[11][18]

    • Accuracy (%Recovery): For each QC level, calculate the mean concentration and express it as a percentage of the nominal (expected) concentration.

      • Acceptance Criterion: Mean concentration must be within 85-115% of nominal (80-120% for LLOQ).[19]

  • Repeat for Inter-day Assessment:

    • Repeat steps 1-3 on two additional, separate days.

    • Combine the data from all three days to calculate the inter-day precision and accuracy using the same acceptance criteria.

This structured approach, with its embedded criteria, ensures that the experimental outcome is a clear pass or fail, providing a trustworthy validation of the assay's performance.

Conclusion and Final Recommendations

The cross-validation of assays for imidazole compounds is a critical exercise that underpins the reliability of data in drug development. While LC-MS/MS often provides unparalleled specificity and sensitivity, ligand-binding assays like competitive ELISA can serve as valuable, high-throughput alternatives for specific applications.

A successful cross-validation study hinges on a deep understanding of the analyte's chemistry, the principles of each analytical platform, and strict adherence to regulatory guidelines. By systematically comparing key performance parameters—specificity, sensitivity, accuracy, and precision—researchers can ensure seamless data correlation between methods, labs, and phases of development, ultimately de-risking the path to regulatory submission and approval.

References

  • (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration.
  • (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health & Human Services.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.
  • Competitive ELISA protocol. Abcam.
  • (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. MULTI SCIENCES.
  • (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Technical Support Center: Characterization of Imidazole-Containing Compounds. Benchchem.
  • (2021, March 1). Competitive ELISA. Creative Diagnostics.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • (2019, December 25). Imidazole quantification by LC determination. Wiley Analytical Science.
  • (2008, January 7). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • (2023, November 30). Competitive ELISA Performance Characteristics and Validation. News & Announcements.
  • (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • The principle and method of ELISA. MBL Life Science -JAPAN-.
  • (2025, August 5). Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma | Request PDF. ResearchGate.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Benchchem.
  • (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • A Practical Guide to Immunoassay Method Validation. Frontiers.
  • (2024, May 14). Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. PMC.
  • A Practical Guide to Immunoassay Method Validation. PMC - NIH.
  • (2021, April 15). Chemoinformatics Studies on a Series of Imidazoles as Cruzain Inhibitors. PMC.

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Comparative

b-Phenyl-1H-imidazole-1-ethanamine 2HCl as a reference standard

Title: Comprehensive Comparison Guide: b-Phenyl-1H-imidazole-1-ethanamine 2HCl as an Analytical Reference Standard Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the accurate quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: b-Phenyl-1H-imidazole-1-ethanamine 2HCl as an Analytical Reference Standard

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the accurate quantification of impurities and degradation products is non-negotiable. b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS: 174262-04-5) is a critical structural analog and potential process impurity encountered in the synthesis of imidazole-based active pharmaceutical ingredients (APIs), such as certain antifungals and histamine receptor ligands[1]. With a molecular formula of C11H15Cl2N3 and a molecular weight of 260.16 g/mol [2], this compound requires rigorous analytical control.

This guide objectively compares the performance of high-purity commercial Certified Reference Materials (CRMs) of b-Phenyl-1H-imidazole-1-ethanamine 2HCl against common alternatives, providing drug development professionals with the experimental data and self-validating protocols necessary to ensure ICH Q3A(R2) compliance[3].

Comparative Analysis of Reference Standard Alternatives

When establishing an HPLC or LC-MS/MS method for impurity profiling, analytical chemists typically choose between four reference standard sourcing strategies. According to USP General Chapter <11>, the conclusive nature of an assay relies heavily on the quality and intended use of the reference standard[4].

Performance & Viability Comparison
FeatureCertified Commercial Standard (CRM)In-House Synthesized Working StandardCompendial Standard (USP/EP)Lower-Purity Chemical Grade (95%)
Purity ≥ 99.0% (Validated via qNMR/HPLC)Variable (Requires internal QC validation)≥ 99.5% (Absolute baseline)~ 95.0%[5]
Traceability ISO 17034 / ISO/IEC 17025Internal documentation onlyPharmacopeial AuthorityNone / Basic COA only
Cost Moderate to HighHigh (Labor, reagents, and time intensive)Very High (If available for this specific CAS)Low
Time-to-Implementation Immediate (1-3 days)3-6 weeks (Synthesis, purification, QC)ImmediateImmediate (Requires extensive repurification)
Regulatory Acceptance High (ICH Q3A/Q3B compliant)[3]Moderate (Requires extensive justification)AbsoluteLow (Not suitable for quantitative QC)

Scientific Logic: Degradation Pathways & Workflow

To understand why this specific reference standard is required, we must examine the chemical causality of imidazole API degradation. Imidazole derivatives containing an ethanamine side chain are susceptible to hydrolytic and oxidative cleavage under accelerated stability conditions.

ImpurityPathway API Imidazole-based API (e.g., Antifungal/Antihistamine) Hydrolysis Hydrolytic Degradation (Acid/Base Stress) API->Hydrolysis Oxidation Oxidative Degradation (Peroxide Stress) API->Oxidation Impurity b-Phenyl-1H-imidazole-1-ethanamine (Target Impurity) Hydrolysis->Impurity Cleavage of side chain Oxidation->Impurity Minor pathway Quantification HPLC-MS/MS Quantification (Against Reference Standard) Impurity->Quantification

Caption: Degradation pathway logic yielding b-Phenyl-1H-imidazole-1-ethanamine as a critical impurity.

The Certification Workflow

A reliable reference standard must be a self-validating system. The workflow below illustrates the rigorous orthogonal testing required to elevate a raw chemical to a CRM.

ValidationWorkflow Start Procure Reference Standard (CAS: 174262-04-5) Identity Structural Identity Confirmation (1H-NMR, 13C-NMR, HRMS) Start->Identity Purity Purity Determination (HPLC-UV/DAD, qNMR) Identity->Purity Decision Purity ≥ 99.0%? Purity->Decision Fail Reject / Repurify Decision->Fail No Stability Accelerated Stability Testing (ICH Q1A Guidelines) Decision->Stability Yes Release Release as Certified Reference Material (CRM) Stability->Release

Caption: Workflow for the analytical validation and certification of b-Phenyl-1H-imidazole-1-ethanamine 2HCl.

Experimental Protocols: Self-Validating Analytical Methodology

To utilize b-Phenyl-1H-imidazole-1-ethanamine 2HCl effectively, the analytical method must overcome the molecule's inherent physicochemical challenges.

Causality behind the method: The target molecule contains an imidazole ring and a primary amine. In solution, it is highly polar and basic. If analyzed using a standard un-endcapped C18 column, the basic nitrogen atoms will interact strongly with residual acidic silanols on the silica support, resulting in severe peak tailing and inaccurate integration. Solution: We employ an end-capped, superficially porous C18 column combined with an acidic, buffered mobile phase to ensure the amine is fully protonated, yielding sharp, symmetrical peaks.

Step-by-Step HPLC-DAD Validation Protocol

1. Reagent & Standard Preparation

  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of b-Phenyl-1H-imidazole-1-ethanamine 2HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 100 µg/mL). Note: As a dihydrochloride salt, the compound is hygroscopic. Weighing must be performed rapidly in a controlled humidity environment.

  • Working Solutions: Dilute the stock solution to create a calibration curve ranging from 0.1 µg/mL to 10 µg/mL (covering the typical ICH Q3A reporting thresholds)[3].

2. Chromatographic Conditions

  • Column: Superficially porous C18, 100 mm × 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH suppresses silanol ionization and protonates the analyte, preventing secondary interactions).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% to 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD at 210 nm and 254 nm.

3. System Suitability & Validation Checks

  • Tailing Factor (Tf): Must be ≤ 1.5. If Tf > 1.5, verify the pH of Mobile Phase A.

  • Relative Standard Deviation (RSD): ≤ 2.0% for 5 replicate injections of the 10 µg/mL standard.

  • Signal-to-Noise (S/N): The 0.1 µg/mL solution must yield an S/N ratio ≥ 10 (Limit of Quantitation).

Conclusion

For analytical laboratories tasked with the impurity profiling of imidazole derivatives, the sourcing of the reference standard dictates the reliability of the entire regulatory submission. While lower-purity chemical grades (e.g., 95%)[5] are available, they fail to meet the rigorous quantitative demands of ICH Q3A(R2)[3]. Utilizing a high-purity, fully characterized CRM of b-Phenyl-1H-imidazole-1-ethanamine 2HCl (CAS: 174262-04-5) ensures method robustness, accurate response factor calculation, and seamless regulatory compliance.

Sources

Validation

The Multicomponent Approach: Debus-Radziszewski Synthesis

The imidazole nucleus is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from antihypertensives (e.g., losartan) to antifungals (e.g., ketoconazole). For researchers a...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazole nucleus is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from antihypertensives (e.g., losartan) to antifungals (e.g., ketoconazole). For researchers and drug development professionals, selecting the optimal synthetic route to highly substituted imidazoles is critical for library generation, scale-up, and late-stage functionalization.

As an application scientist, I evaluate synthetic methodologies not just by their theoretical yield, but by their operational robustness, regiocontrol, and mechanistic elegance. This guide critically compares three foundational and modern approaches to architecting the imidazole core: the multicomponent Debus-Radziszewski Synthesis , the synthon-driven Van Leusen Reaction , and modern Palladium-Catalyzed C-H Arylation .

The Debus-Radziszewski reaction is the classical thermodynamic approach for constructing 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles[1].

Mechanistic Causality: This multi-component reaction (MCR) relies on the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or a primary amine). The reaction proceeds via the initial formation of a diimine intermediate, which subsequently undergoes nucleophilic attack by the aldehyde, ring closure, and an irreversible dehydration step to yield the aromatic core[2]. Historically plagued by harsh conditions, modern adaptations utilize ultrasonic or microwave irradiation combined with Lewis/Brønsted acid catalysts (e.g., CuCl₂, SBA-SO₃H) to drastically reduce reaction times and improve yields[2],[3].

DR_Synthesis A 1,2-Dicarbonyl + Ammonia B Diimine Intermediate A->B Condensation C Aldehyde Addition B->C Nucleophilic Attack D Cyclization & Dehydration C->D Ring Closure E Substituted Imidazole D->E Aromatization (-H2O)

Workflow and mechanism of the Debus-Radziszewski multicomponent imidazole synthesis.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis
  • Reactant Preparation: In a microwave-safe vial, combine the 1,2-dicarbonyl compound (1.0 eq), an aldehyde (1.0 eq), and ammonium acetate (2.5 eq). Causality: Ammonium acetate is selected over gaseous ammonia as it acts dually as a safe nitrogen source and a mild buffer, preventing the degradation of sensitive aldehydes.

  • Catalysis & Irradiation: Add a catalytic amount of CuCl₂·2H₂O (10 mol%) in ethanol. Seal the vial and expose to microwave irradiation at 120°C for 12 minutes[3].

  • Isolation & Validation: Allow the mixture to cool to room temperature. Validation Checkpoint: The sudden drop in solubility upon cooling will cause the highly substituted imidazole to spontaneously precipitate. If the solution remains clear, the diimine intermediate likely failed to cyclize. Collect the solid via vacuum filtration and wash with cold water to remove residual ammonium salts.

The Synthon Strategy: Van Leusen Imidazole Synthesis

When strict regiocontrol is required—specifically for 1,4,5-trisubstituted or 1,5-disubstituted imidazoles—the Van Leusen three-component reaction (vL-3CR) is the superior choice[4].

Mechanistic Causality: This method utilizes tosylmethyl isocyanide (TosMIC) as a highly reactive C-N=C synthon. The mechanism is driven by the electron-withdrawing sulfonyl and isocyanide groups, which acidify the α-protons of TosMIC[5],[6]. Upon base-induced deprotonation, TosMIC undergoes a 5-endo-dig cycloaddition with an in situ generated aldimine. The subsequent elimination of the excellent tosyl leaving group irreversibly drives the aromatization of the imidazole ring[7],[6].

VL_Synthesis A Aldehyde + Amine B Aldimine (In Situ) A->B -H2O D 5-endo-dig Cycloaddition B->D Reacts with C TosMIC + Base C->D Deprotonated Synthon E Tosyl Elimination D->E Intermediate Ring F 1,4,5-Trisubstituted Imidazole E->F Irreversible Aromatization

The Van Leusen three-component reaction pathway via TosMIC cycloaddition.

Self-Validating Experimental Protocol: One-Pot vL-3CR
  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and primary amine (1.0 eq) in DMF. Stir at room temperature for 30 minutes. Validation Checkpoint: The water byproduct formed here does not interfere with the subsequent TosMIC cycloaddition, eliminating the need for drying agents like MgSO₄[7].

  • Cycloaddition: Add TosMIC (1.0 eq) and K₂CO₃ (2.0 eq) to the stirring imine solution. Heat to 50°C for 4 hours. Causality: The carbonate base is strong enough to deprotonate TosMIC but mild enough to prevent the hydrolysis of the imine.

  • Work-up: Quench the reaction by pouring it into ice water. The elimination of the tosyl group is complete when the product precipitates as a distinct solid, which can be filtered and recrystallized.

Late-Stage Functionalization: Pd-Catalyzed C-H Arylation

De novo synthesis is not always viable for late-stage drug derivatization. Transition-metal-catalyzed C-H functionalization allows researchers to directly append aryl groups to pre-existing imidazole cores[8].

Mechanistic Causality: The C-2 and C-5 positions of the imidazole ring are electronically distinct. While C-2 is highly susceptible to arylation, achieving regioselective C-5 arylation requires careful ligand design. By utilizing palladium(II) complexes with bulky ligands (e.g., chalcogenated acetamides or N-heterocyclic carbenes), the C-2 position is sterically blocked[9]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a carbonate or acetate base abstracts the C-5 proton simultaneously with Pd-C bond formation.

CH_Arylation A 1-Alkylimidazole D Concerted Metalation-Deprotonation A->D C-H Activation B Pd(II) Catalyst + Ligand B->D Active Species C Aryl Halide (Ar-X) C->D Oxidative Addition E Reductive Elimination D->E Intermediate E->B Catalyst Regeneration F C-5 Arylated Imidazole E->F Product Release

Catalytic cycle of Pd-catalyzed regioselective C-5 arylation of imidazoles.

Self-Validating Experimental Protocol: Regioselective C-5 Arylation
  • Catalyst Loading: In an oven-dried Schlenk tube, combine 1-methylimidazole (1.0 eq), an aryl chloride (1.2 eq), Pd(OAc)₂ (5 mol%), and the selected bulky triazole-based MIC ligand (5 mol%)[9].

  • Aerobic Coupling: Add K₂CO₃ (2.0 eq) and N,N-dimethylacetamide (DMA). Stir the mixture at 110°C for 12 hours. Causality: The high temperature is required to overcome the activation energy barrier of the C-Cl bond oxidative addition.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble palladium black. Validation Checkpoint: The formation of a black precipitate (Pd⁰) indicates the catalyst has completed its lifecycle. Purify the filtrate via flash column chromatography.

Quantitative Comparative Analysis

To select the appropriate methodology, researchers must weigh yield against regioselectivity and environmental impact. The table below summarizes the core performance metrics of each approach based on recent literature data.

MetricDebus-Radziszewski SynthesisVan Leusen SynthesisPd-Catalyzed C-H Arylation
Primary Application 2,4,5-trisubstituted & 1,2,4,5-tetrasubstituted cores1,4,5-trisubstituted & 1,5-disubstituted coresLate-stage C-5 or C-2 derivatization
Typical Yields 80% – 95%70% – 90%60% – 85%
Regioselectivity N/A (Dictated by symmetrical dicarbonyls)Excellent (Driven by TosMIC cycloaddition)High (Requires specific bulky ligands for C-5)
Functional Group Tolerance Moderate (Sensitive to strong nucleophiles)High (Tolerates esters, ethers, halides)High (Tolerates electron-deficient aryl chlorides)
Reaction Conditions Microwave/Ultrasound, 120°C, 10-30 minsConventional heating, 50°C, 2-4 hoursConventional heating, 110°C, 12-24 hours
Greenness / Sustainability High (Solvent-free or EtOH compatible)Moderate (Requires DMF and TosMIC handling)Low to Moderate (Requires transition metals)

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Effects of Phenyl-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique electronic characteris...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique electronic characteristics and ability to interact with a wide range of biological targets.[1][2] This guide delves into the comparative analysis of in vivo and in vitro effects of a significant class of these compounds: b-Phenyl-1H-imidazole-1-ethanamine derivatives and their close analogs. While specific data for b-Phenyl-1H-imidazole-1-ethanamine 2HCl is limited in publicly available literature, this guide will synthesize findings from closely related phenyl-imidazole compounds to provide a comprehensive understanding of their biological activities, bridging the critical gap between laboratory assays and whole-organism responses.

The Phenyl-Imidazole Scaffold: A Privileged Structure in Drug Discovery

The fusion of a phenyl ring to the imidazole core creates a versatile pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The imidazole moiety, with its two nitrogen atoms, can act as a proton donor or acceptor, facilitating key interactions with biological macromolecules. The phenyl group provides a lipophilic character, influencing the compound's pharmacokinetic profile and offering a site for further chemical modifications to enhance potency and selectivity.

I. Anticancer Activity: From Cell Lines to Animal Models

The development of novel anticancer agents is a primary focus for researchers working with phenyl-imidazole derivatives. In vitro assays are the first line of evaluation, providing crucial data on a compound's cytotoxic potential and mechanism of action.

In Vitro Anticancer Evaluation

In vitro studies typically involve exposing various cancer cell lines to the test compounds and measuring cell viability or proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.

For instance, a study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated significant antiproliferative activity against A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) cell lines.[4] Notably, compound 4f , with a p-Bromo substituent, exhibited IC50 values of 6.60, 3.24, and 5.37 µM against these cell lines, respectively, showing greater potency than the standard chemotherapeutic drugs 5-fluorouracil (5-FU) and methotrexate (MTX).[4]

Another study on imidazole-based N-phenylbenzamide derivatives reported that compound 4f , with a fluorine substitution, displayed single-digit micromolar IC50 values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 (breast cancer) cell lines, respectively.[5]

Table 1: Summary of In Vitro Anticancer Activity of Selected Phenyl-Imidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4f A549 (Lung)6.60[4]
HeLa (Cervical)3.24[4]
SGC-7901 (Gastric)5.37[4]
Compound 4f A549 (Lung)7.5[5]
HeLa (Cervical)9.3[5]
MCF-7 (Breast)8.9[5]
Compound 33 17β-HSD10 Inhibition1.65 ± 0.55[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the phenyl-imidazole derivative for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Phenyl-Imidazole Derivative (various conc.) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

In Vivo Anticancer Efficacy

While in vitro data is essential for initial screening, in vivo studies in animal models are critical to evaluate a compound's therapeutic potential in a complex biological system. These studies provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and toxicity.

A study on 2-phenyl-1H-benzo[d]imidazole derivatives for Alzheimer's disease also provides a relevant example of the transition from in vitro to in vivo evaluation. Compound 33 showed a high inhibitory efficacy against the target enzyme 17β-HSD10 (in vitro IC50 = 1.65 ± 0.55 μM) and low toxicity in HepaRG cells (in vitro IC50 > 100 μM).[6] Subsequent in vivo pharmacokinetic evaluation in rats after oral administration (10 mg/kg) showed a maximum plasma concentration of 498 μg/L within 0.98 hours, with a half-life of 1.75 hours.[6] Furthermore, this compound was able to alleviate cognitive impairment in a scopolamine-induced mouse model, demonstrating its in vivo efficacy.[6]

In another example, the novel makaluvamine analog FBA-TPQ , which showed potent in vitro cytotoxicity against breast cancer cell lines, was further evaluated in vivo.[7] This highlights the crucial step of validating promising in vitro results in a living organism.

Table 2: Illustrative Comparison of In Vitro and In Vivo Anticancer Data for a Phenyl-Imidazole Analog

ParameterIn Vitro ResultIn Vivo ResultReference
Efficacy IC50 against 17β-HSD10: 1.65 µMAlleviated cognitive impairment in mice[6]
Toxicity IC50 in HepaRG cells: >100 µMWell-tolerated in mice[6]
Pharmacokinetics Not applicableCmax: 498 µg/L, Tmax: 0.98 h, t1/2: 1.75 h (in rats)[6]
Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer the phenyl-imidazole derivative or vehicle control to the mice via a specified route (e.g., oral, intraperitoneal).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Xenograft_Model_Workflow A Implant Human Cancer Cells in Mice B Allow Tumor Growth A->B C Administer Test Compound B->C D Monitor Tumor Volume & Body Weight C->D E Excise Tumor for Analysis D->E

Caption: Workflow of a xenograft mouse model for in vivo efficacy.

II. Antimicrobial Activity: A Tale of Two Environments

Phenyl-imidazole derivatives have also shown significant promise as antimicrobial agents. The comparison between in vitro and in vivo antimicrobial effects is crucial, as the complex host environment can significantly influence a drug's efficacy.

In Vitro Antimicrobial Susceptibility Testing

In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

A study on novel imidazole derivatives demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[8] For instance, derivative HL2 showed an MIC of 625 µg/mL against Staphylococcus aureus and MRSA, and 2500 µg/mL against Escherichia coli and Pseudomonas aeruginosa.[8] Another study highlighted the potent antibacterial activity of a diphenyl-1H-imidazole derivative against several bacterial strains.[8]

Table 3: In Vitro Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[8]
MRSA1250[8]
HL2 Staphylococcus aureus625[8]
MRSA625[8]
Escherichia coli2500[8]
Pseudomonas aeruginosa2500[8]
In Vivo Antimicrobial Efficacy

The translation of in vitro MIC values to in vivo efficacy is not always direct. Factors such as drug metabolism, protein binding, and tissue distribution can significantly alter a compound's effectiveness in a living organism. While the provided search results focus heavily on the in vitro antimicrobial properties of imidazole derivatives, they consistently emphasize the need for further in vivo studies to confirm their safety and effectiveness.[8]

III. Anti-inflammatory Effects: From Enzyme Inhibition to Paw Edema Reduction

The anti-inflammatory potential of phenyl-imidazole derivatives has also been explored, with studies investigating their effects on key inflammatory mediators both in vitro and in vivo.

In Vitro Anti-inflammatory Mechanisms

In vitro assays for anti-inflammatory activity often focus on the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, and the reduction of pro-inflammatory cytokines.

One study on indazole derivatives, which share structural similarities with imidazoles, demonstrated a concentration-dependent inhibition of COX-2 and the pro-inflammatory cytokine TNF-α.[9][10]

In Vivo Anti-inflammatory Models

A common in vivo model for acute inflammation is the carrageenan-induced paw edema model in rats. This model allows for the assessment of a compound's ability to reduce swelling, a hallmark of inflammation.

The same study on indazole derivatives showed that the compounds significantly and dose-dependently inhibited carrageenan-induced hind paw edema in rats, demonstrating their in vivo anti-inflammatory effect.[9][10]

IV. Bridging the Divide: The Importance of Pharmacokinetics

The transition from a promising in vitro candidate to a successful in vivo therapeutic is heavily dependent on its pharmacokinetic profile. A compound with excellent in vitro potency may fail in in vivo studies due to poor absorption, rapid metabolism, or inability to reach the target tissue in sufficient concentrations.

In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are often conducted to predict the pharmacokinetic properties of a compound.[11] However, definitive pharmacokinetic data can only be obtained through in vivo studies in animal models, which measure parameters such as bioavailability, half-life, and clearance.[12]

Conclusion: A Holistic Approach to Drug Development

The journey of a phenyl-imidazole derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process that requires a thorough understanding of both its in vitro and in vivo effects. While in vitro assays provide essential initial data on potency and mechanism of action, they represent a simplified system. In vivo studies in relevant animal models are indispensable for evaluating a compound's true therapeutic potential, taking into account the complexities of a living organism. The comparative analysis presented in this guide, based on data from closely related phenyl-imidazole compounds, underscores the critical importance of integrating both in vitro and in vivo data for successful drug development. Future research should aim to conduct more studies that directly compare the in vitro and in vivo effects of specific phenyl-imidazole-ethanamine derivatives to further elucidate their therapeutic promise.

References

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (Source: PMC)
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (Source: PMC)
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (Source: MDPI)
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (Source: Google Search)
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (Source: PMC)
  • A Comparative Analysis of the In Vitro and In Vivo Efficacy of 2-Substituted-1H-benzo[d]imidazole Deriv
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (Source: PMC)
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (Source: PubMed)
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • Research Article In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. (Source: ScienceOpen)
  • The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. (Source: MDPI)
  • In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. (Source: Asian Journal of Pharmaceutical Research)
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (Source: Google Search)
  • Imidazole and Imidazolium Antibacterial Drugs Derived
  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (Source: IJRAR.org)
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (Source: PMC)
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (Source: MDPI)
  • Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. (Source: PubMed)
  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. (Source: MDPI)
  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. (Source: PubMed)

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Safety & Regulatory Compliance

Safety

b-Phenyl-1H-imidazole-1-ethanamine 2HCl proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of β-Phenyl-1H-imidazole-1-ethanamine 2HCl As a Senior Application Scientist, I frequently observe laboratories misclassifying amine hydrochloride salts during was...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of β-Phenyl-1H-imidazole-1-ethanamine 2HCl

As a Senior Application Scientist, I frequently observe laboratories misclassifying amine hydrochloride salts during waste consolidation. Proper disposal of highly specific research chemicals like β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride requires more than simply discarding them into a generic waste bin. This compound features an imidazole ring and an ethanamine backbone, structurally mimicking histamine and other potent biogenic amines ()[1]. Due to its potential off-target biological activity and its nature as a dihydrochloride salt, improper disposal can lead to environmental contamination and dangerous cross-reactions in bulk waste containers.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring your laboratory maintains strict compliance with national environmental regulations ()[2].

Quantitative Data & Operational Implications

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the compound. The following table summarizes the key data and dictates our operational choices.

PropertyValueOperational Implication for Disposal
Chemical Name β-Phenyl-1H-imidazole-1-ethanamine 2HClContains an active imidazole pharmacophore; handle as toxic waste.
CAS Number 174262-04-5Required for accurate RCRA hazardous waste labeling.
Molecular Formula C₁₁H₁₅Cl₂N₃Contains inorganic chloride; route to non-halogenated organic waste.
Aqueous pH Acidic (~3.0 - 4.5)Requires mandatory neutralization prior to aqueous waste consolidation.
Solubility High in H₂O, DMSO, MeOHWet cleanups spread contamination; dry sweeping is mandatory.

Waste Routing Decision Matrix

The physical state of the waste dictates the disposal pathway. The following workflow illustrates the logical routing for solid, aqueous, and organic waste streams.

G Start Waste Generation: β-Phenyl-1H-imidazole-1-ethanamine 2HCl State Determine Waste State Start->State Solid Solid Powder / Spill State->Solid Powder Aqueous Aqueous Solution (Acidic pH) State->Aqueous Water/Buffer Organic Organic Solution (DMSO/MeOH) State->Organic Solvent SolidDisp Collect in sealed container. Label: 'Toxic Solid Waste' Solid->SolidDisp AqueousDisp Neutralize to pH 6-8. Route to Aqueous Waste Aqueous->AqueousDisp OrganicDisp Route to Non-Halogenated Organic Waste Organic->OrganicDisp

Decision matrix for the disposal of β-Phenyl-1H-imidazole-1-ethanamine 2HCl based on waste state.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Spill Recovery

Causality: Wetting a dihydrochloride salt spill increases its surface area and drives the active pharmaceutical ingredient (API) deeper into porous laboratory surfaces. Therefore, a strictly dry cleanup is mandatory to contain the spread.

  • Isolate and Protect: Turn off local draft sources (e.g., fans) to prevent aerosolization of the fine powder. Don standard PPE: nitrile gloves, safety goggles, and an N95/P100 respirator if a large spill occurs outside a fume hood.

  • Dry Sweep: Using a static-free brush and a disposable anti-static scoop, carefully sweep the powder into a tared weighing boat. Do not use water or wet paper towels.

  • Self-Validation (Mass Balance): Weigh the recovered mass on an analytical balance. Compare this against the known lost mass. If the discrepancy is >5%, expand your visual inspection and sweeping perimeter by 1 meter until >95% recovery is achieved. This ensures no hidden residue is left behind.

  • Containment: Transfer the recovered powder and the contaminated brush/scoop into a rigid, sealable secondary container. Label it clearly as "Toxic Solid Waste: β-Phenyl-1H-imidazole-1-ethanamine 2HCl" and route to your EHS solid waste pickup.

Protocol B: Aqueous Solution Neutralization

Causality: β-Phenyl-1H-imidazole-1-ethanamine 2HCl dissociates completely in water, releasing protons and significantly lowering the pH. Disposing of unneutralized acidic waste into bulk carboys can trigger exothermic reactions or evolve toxic gases if incompatible basic wastes (like cyanides or sulfides) are present.

  • Baseline Measurement: Transfer the aqueous waste to a secondary containment vessel under a fume hood. Measure the initial pH using a calibrated pH meter (expect a pH between 3.0 and 4.5).

  • Controlled Neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise while stirring continuously. Causality: NaHCO₃ is explicitly chosen over strong bases like NaOH to prevent localized pH spikes (overshooting), which could cause the free base form of the imidazole to precipitate out of solution and form an intractable sludge.

  • Self-Validation (Visual & Analytical): Monitor the solution for CO₂ evolution (bubbling). Once the bubbling ceases, verify the pH is stable between 6.5 and 7.5. If the pH remains below 6.5, continue the dropwise addition of NaHCO₃.

  • Disposal: Once neutralized and validated, transfer the solution to the designated "Non-Halogenated Aqueous Waste" carboy.

Protocol C: Organic Solvent Waste Management

Causality: A common point of confusion is the presence of chloride (Cl⁻) in the chemical formula. Because these are inorganic counterions and not covalently bonded halogens (like the fluorine in trifluoroacetic acid), solutions of this compound in organic solvents do not require expensive halogenated waste routing.

  • Consolidation: If the compound is dissolved in common organic solvents (e.g., DMSO, Methanol, Acetonitrile), do not attempt to precipitate or neutralize it.

  • Routing: Transfer the solution directly to the "Non-Halogenated Organic Waste" container.

  • Self-Validation (Volume Tracking): Check your laboratory waste log. Ensure the total volume added to the waste carboy matches the experiment's initial solvent usage. A 1:1 volume match confirms that no residual API-laden solvent remains evaporating in the reaction vessels.

Regulatory Grounding & Conclusion

All procedures outlined above are designed to comply with the EPA's "cradle-to-grave" hazardous waste management system ()[2]. By neutralizing aqueous streams and properly segregating non-halogenated organics, laboratories minimize their environmental footprint and adhere to RCRA Subtitle C regulations. Integrating these self-validating protocols into your daily workflows ensures strict regulatory compliance while fostering a culture of uncompromising safety and scientific excellence.

References

  • Title: b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CID 137346853) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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